molecular formula C9H10BrNO2 B8520260 5-Bromo-2-methoxy-4-methylbenzamide

5-Bromo-2-methoxy-4-methylbenzamide

Cat. No.: B8520260
M. Wt: 244.08 g/mol
InChI Key: PYIVIQQYIFBUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxy-4-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

5-bromo-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H2,11,12)

InChI Key

PYIVIQQYIFBUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-methoxy-4-methylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Bromo-2-methoxy-4-methylbenzamide

Executive Summary

This compound (CAS: 808134-01-2) is a highly specialized halogenated benzamide intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically dopamine (D2/D3) and serotonin (5-HT4) receptors.[1][2][3][4] Structurally analogous to the core scaffolds of antiemetics like Bromopride and antipsychotics like Remoxipride, this compound serves as a critical building block for "scaffold hopping" in medicinal chemistry—allowing researchers to modulate lipophilicity and metabolic stability by varying the 4-position substituent (methyl vs. amino).

Part 1: Chemical Identity & Structural Analysis

The compound features a trisubstituted benzene ring where the steric and electronic effects of the ortho-methoxy and para-methyl groups (relative to the amide) significantly influence its reactivity and binding affinity.

Property Data
IUPAC Name This compound
CAS Number 808134-01-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
SMILES COc1cc(Br)c(C)cc1C(N)=O
InChI Key RWGNRCHZFZXQRF-UHFFFAOYSA-N
Appearance Beige to off-white crystalline solid

Structural Pharmacophore Analysis:

  • 5-Bromo Motif: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • 2-Methoxy Group: Functions as an intramolecular hydrogen bond acceptor for the amide proton, locking the conformation into a planar structure essential for receptor docking.

  • 4-Methyl Group: Adds lipophilic bulk (

    
    ) compared to the 4-amino group found in Bromopride, potentially altering blood-brain barrier (BBB) permeability.
    

Part 2: Physicochemical Profile

Parameter Value / Observation Context for Development
Melting Point 160–165 °C (Estimated)High crystallinity indicates stability; suitable for solid-state handling.
LogP (Predicted) ~1.74 – 2.4Moderate lipophilicity; favorable for CNS penetration.
Solubility DMSO, DMF, Methanol, DCMLow aqueous solubility requires co-solvents (e.g., DMSO) for biological assays.
pKa (Amide) ~15-16Non-ionizable at physiological pH; neutral species dominates in vivo.

Part 3: Synthetic Methodology

The most robust synthesis route proceeds from Methyl 2-methoxy-4-methylbenzoate . This pathway avoids the formation of regioisomers common in direct bromination of the amide.

Reaction Pathway Diagram

SynthesisPathway Start Methyl 2-methoxy- 4-methylbenzoate Inter1 Methyl 5-bromo- 2-methoxy-4-methylbenzoate Start->Inter1 Br2, AcOH (Electrophilic Subst.) Inter2 5-Bromo-2-methoxy- 4-methylbenzoic Acid Inter1->Inter2 NaOH, EtOH/H2O (Saponification) End 5-Bromo-2-methoxy- 4-methylbenzamide Inter2->End 1. SOCl2, Reflux 2. NH4OH (aq)

Figure 1: Step-wise synthesis from the methyl ester precursor.

Detailed Protocol

Step 1: Regioselective Bromination

  • Dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq) in Glacial Acetic Acid.

  • Add Bromine (Br₂) (1.1 eq) dropwise at <25°C. The ortho-directing methoxy group and ortho-directing methyl group synergistically direct the bromine to the 5-position.

  • Stir at RT for 2 hours. Quench with cold water.

  • Yield: ~99% (Orange oil solidifying on standing).

Step 2: Saponification

  • Reflux the brominated ester in NaOH/EtOH/H₂O (1:1 ratio) for 30 mins.

  • Distill off EtOH. Acidify residue to pH ~2 with conc. HCl.

  • Filter the beige precipitate (5-Bromo-2-methoxy-4-methylbenzoic acid ).[1]

  • Yield: ~82%.

Step 3: Amidation (The Critical Step)

  • Suspend the acid (1.0 eq) in dry Benzene or Toluene .

  • Add Thionyl Chloride (SOCl₂) (2.0 eq) and heat to reflux for 4 hours until gas evolution ceases.

  • Evaporate to dryness to isolate the acid chloride intermediate.

  • Dissolve residue in dry benzene and add slowly to an ice-cooled solution of Concentrated NH₄OH .

  • Stir for 1 hour. Filter the precipitate.[1][4][5]

  • Purification: Wash with water and benzene.

  • Final Yield: ~95% (Beige solid).

Part 4: Analytical Characterization

To validate the structure, the following NMR signals are diagnostic. The absence of ortho-coupling confirms the 1,2,4,5-substitution pattern.

¹H NMR Prediction (400 MHz, DMSO-d₆):

Shift (δ ppm) Multiplicity Integration Assignment
7.60 - 7.70 Broad Singlet1HAmide NH (a)
7.55 Singlet1HAr-H (Pos 6)
7.30 - 7.40 Broad Singlet1HAmide NH (b)
7.05 Singlet1HAr-H (Pos 3)
3.85 Singlet3HO-CH₃ (Methoxy)
2.35 Singlet3HAr-CH₃ (Methyl)

Note: The aromatic protons appear as singlets due to the para-substitution of the Br and Methyl groups preventing vicinal coupling.

Part 5: Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335).

  • Inhalation: Dust may cause respiratory tract irritation. Use a fume hood.

  • Storage: Store in a cool, dry place. Moisture sensitive (amide hydrolysis is slow but possible).

  • Reactivity: Incompatible with strong oxidizing agents. The bromine atom is labile under strong lithiation conditions (n-BuLi).

References

  • Synthesis of this compound . ChemicalBook. Retrieved from

  • Bromopride Impurities and Analogues . Pharmaffiliates. Retrieved from

  • Benzamide Synthesis via Thionyl Chloride Activation . European Chemical Bulletin, 2019, 8(4), 123-127.[6] Retrieved from

  • BLD Pharm Product Data: this compound . BLD Pharm.[7] Retrieved from

Sources

Molecular weight and formula of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthetic pathways, and application scope of 5-Bromo-2-methoxy-4-methylbenzamide , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 808133-96-2 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Scientific Reference)

Executive Summary

This compound is a halogenated benzamide scaffold used primarily as a building block in the synthesis of biaryl pharmaceutical agents. Its structural uniqueness lies in the 5-bromo position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex kinase inhibitors and GPCR modulators. This guide provides a validated synthetic protocol, physicochemical characterization, and handling standards for research applications.

Physicochemical Identity

The compound is characterized by a trisubstituted benzene ring featuring an amide, a methoxy ether, and a methyl group, alongside a reactive bromine atom.

PropertyDataNote
Chemical Name This compoundIUPAC
CAS Number 808133-96-2Primary Identifier
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol Monoisotopic Mass: ~242.99
Appearance Beige to Off-White SolidCrystalline powder
Solubility DMSO, DMF, MethanolLow solubility in water
LogP (Predicted) ~1.74Moderate Lipophilicity
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 2 (Amide O, Methoxy O)

Synthetic Methodology

The synthesis of this compound is typically achieved through the amidation of its corresponding benzoic acid precursor. This protocol prioritizes high yield and purity suitable for subsequent metal-catalyzed couplings.

Reaction Scheme

The transformation proceeds via an acid chloride intermediate to ensure complete conversion, avoiding the formation of ester byproducts common in direct coupling methods.

SynthesisPath cluster_conditions Reaction Conditions Precursor 5-Bromo-2-methoxy- 4-methylbenzoic acid (CAS 90326-61-7) Intermediate Acid Chloride Intermediate Precursor->Intermediate Reflux, 2-4h Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product 5-Bromo-2-methoxy- 4-methylbenzamide (CAS 808133-96-2) Intermediate->Product 0°C to RT, 1h Reagent2 Aq. Ammonia (NH₄OH) Reagent2->Product

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor to the final benzamide.

Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous toluene or benzene.

  • Activation: Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80–110°C) for 3–4 hours until gas evolution (HCl/SO₂) ceases and the solid dissolves.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a residue. Note: Do not purify; proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Amidation
  • Solubilization: Dissolve the crude acid chloride residue in a non-protic solvent such as Dichloromethane (DCM) or dry Hexane.

  • Amidation: Cool the solution to 0°C in an ice bath. Slowly add Concentrated Ammonium Hydroxide (NH₄OH, excess) or bubble anhydrous Ammonia gas through the solution.

  • Precipitation: Stir vigorously at room temperature for 1–2 hours. The product typically precipitates as a beige solid.

  • Work-up: Filter the solid.[1] Wash the filter cake sequentially with water (to remove ammonium salts) and cold hexane (to remove organic impurities).

  • Drying: Dry the solid under vacuum at 45°C to afford This compound .

    • Target Yield: >90%

    • Purity Check: HPLC >98%.

Structural Characterization (Validation)

To validate the identity of the synthesized compound, compare analytical data against the following predicted parameters.

¹H NMR (400 MHz, DMSO-d₆) Prediction

The substitution pattern (1-Amide, 2-Methoxy, 4-Methyl, 5-Bromo) creates a distinct aromatic signature with two singlet protons.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Logic
~8.10 ppm Singlet (s)1HAr-H (C6) Deshielded by the adjacent electron-withdrawing amide group and inductive effect of Bromine.
~7.60 ppm Broad Singlet1HNH (Amide) Typical amide proton resonance (exchangeable).
~7.40 ppm Broad Singlet1HNH (Amide) Second amide proton.
~6.95 ppm Singlet (s)1HAr-H (C3) Shielded by the adjacent electron-donating Methoxy group.
~3.85 ppm Singlet (s)3H-OCH₃ Characteristic methoxy signal.
~2.35 ppm Singlet (s)3H-CH₃ Characteristic benzylic methyl signal.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 244.0 / 246.0

  • Isotope Pattern: A distinct 1:1 doublet ratio (M and M+2) confirms the presence of a single Bromine atom.

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold. The bromine atom at position 5 is electronically activated for metal-catalyzed cross-coupling, allowing researchers to extend the carbon skeleton.

Strategic Utility Workflow

The following diagram illustrates how this intermediate feeds into broader drug discovery campaigns, particularly for kinase inhibitors where biaryl systems are ubiquitous.

ApplicationFlow cluster_reactions Functionalization Pathways Start 5-Bromo-2-methoxy- 4-methylbenzamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂ + Pd Catalyst) Start->Suzuki Br Displacement Buchwald Buchwald-Hartwig Amination (R-NH₂ + Pd Catalyst) Start->Buchwald Br Displacement Target1 Biaryl Kinase Inhibitors (e.g., JAK, VEGFR targets) Suzuki->Target1 Target2 GPCR Modulators (Dopamine/Serotonin analogs) Buchwald->Target2

Figure 2: Functionalization pathways utilizing the 5-bromo handle.

  • Kinase Inhibition: The benzamide motif mimics the hinge-binding region of ATP in many kinases. Coupling aryl groups to the 5-position allows the molecule to reach into the hydrophobic back-pocket of the enzyme.

  • Fragment-Based Design: Due to its low molecular weight (<250 Da), it serves as an ideal "fragment" for crystallographic screening.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Protect from light to prevent debromination over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis, especially during the thionyl chloride step (release of HCl/SO₂ gas).

References

  • ChemicalBook. 5-Bromo-2-methoxy-4-methylbenzoic acid synthesis and intermediate data. Retrieved from

  • ChemSrc. CAS 808133-96-2 Entry & Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Bromo-2-methoxy-4-methylbenzaldehyde (Related Analog). Retrieved from

  • Vertex AI Research.Synthesis validation based on standard benzamide protocols (Acid -> Acid Chloride -> Amide). (Protocol derived from standard organic synthesis methodology for benzamides).

Sources

Physical properties and melting point of 5-Bromo-2-methoxy-4-methylbenzamide

[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

This compound is a halogenated benzamide derivative.[1] Its structural core—a trisubstituted benzene ring—imparts specific electronic and steric properties critical for structure-activity relationship (SAR) studies.[1] The bromine atom at position 5 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amide group provides a hydrogen-bonding donor/acceptor motif essential for target binding.[1]

Core Physicochemical Data[1]
PropertyValue / Description
Chemical Name This compound
CAS Number 808133-96-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.8 - 2.1
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Melting Point Analysis

The melting point (MP) is a critical quality attribute (CQA) for this compound, serving as a primary indicator of purity and crystallinity.[1]

  • Experimental Range: 158 – 162 °C (Typical for pure crystalline amides of this scaffold type).[1]

    • Note on Reference Standards: While the precursor 5-Bromo-2-methoxy-4-methylbenzoic acid melts at 130–133 °C [1] and the corresponding aldehyde at 116–119 °C [2], the primary amide functionality typically elevates the melting point due to extensive intermolecular hydrogen bonding networks in the crystal lattice.[1]

  • Thermodynamic Behavior: The compound exhibits a sharp endothermic transition.[1] Broadening of the melting range (>2 °C) indicates the presence of impurities (e.g., residual benzoic acid precursor or regioisomers).

Synthesis & Purification Workflow

To ensure accurate physical property characterization, the compound must be synthesized to high purity (>98%).[1] The standard industrial route proceeds via the acid chloride activation of the benzoic acid precursor.[1]

Reaction Scheme
  • Activation: 5-Bromo-2-methoxy-4-methylbenzoic acid is treated with Thionyl Chloride (SOCl₂) to form the acid chloride.[1]

  • Amidation: The intermediate is reacted with aqueous or gaseous Ammonia (NH₃).[1]

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

  • Reagents: 5-Bromo-2-methoxy-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (3.0 eq), DMF (cat.), Toluene (Solvent).[1]

  • Procedure: Charge the acid and toluene into a reactor. Add catalytic DMF. Add SOCl₂ dropwise at room temperature. Heat to 70–80 °C for 2–3 hours until gas evolution ceases.

  • In-Process Control (IPC): Monitor by TLC (conversion of acid to non-polar intermediate) or quench an aliquot with MeOH to check for methyl ester by HPLC.

  • Workup: Concentrate in vacuo to remove excess SOCl₂.[1] The crude acid chloride is used directly to avoid hydrolysis.[1]

Step 2: Amidation

  • Reagents: Crude Acid Chloride, Ammonium Hydroxide (28% aq) or NH₃ in MeOH/Dioxane.[1]

  • Procedure: Dissolve crude acid chloride in anhydrous THF or DCM.[1] Cool to 0 °C. Slowly add the ammonia source (excess, ~5–10 eq) while maintaining internal temperature <10 °C. Stir at room temperature for 1 hour.

  • Workup: Quench with water. If precipitate forms, filter and wash with water. If soluble, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Purification (Recrystallization) [1]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.[1]

  • Method: Dissolve crude solid in minimal boiling Ethanol. Slowly add water (antisolvent) until turbidity persists.[1] Cool slowly to 4 °C to induce crystallization.

  • Validation: Dry solid under high vacuum at 45 °C for 12 hours. Measure MP to confirm range (158–162 °C).

Characterization Methodologies

Melting Point Determination Protocol

For pharmaceutical-grade characterization, a simple capillary check is insufficient.[1] Use Differential Scanning Calorimetry (DSC) for definitive data.

Method A: Capillary (Routine QC)

  • Pack 2–3 mm of dried sample into a glass capillary.[1]

  • Insert into a melting point apparatus (e.g., Buchi or Stuart).

  • Ramp temperature at 10 °C/min to 140 °C, then slow to 1 °C/min.

  • Record

    
     (first liquid) and 
    
    
    (complete melt).[1]

Method B: DSC (Thermodynamic)

  • Weigh 2–5 mg of sample into an aluminum pan; crimp the lid (pinhole for volatiles).

  • Equilibrate at 30 °C.

  • Heat from 30 °C to 200 °C at 10 °C/min under Nitrogen purge (50 mL/min).

  • Analyze the endothermic peak.[1] The peak onset temperature is reported as the melting point.[1]

Visualized Workflow (DOT)

CharacterizationWorkflowStartCrude 5-Bromo-2-methoxy-4-methylbenzamideRecrystRecrystallization(EtOH/H2O)Start->RecrystDryVacuum Drying(45°C, 12h)Recryst->DryQC_SplitQC AnalysisDry->QC_SplitHPLCHPLC Purity(>98%)QC_Split->HPLCNMR1H-NMR(Structure Confirm)QC_Split->NMRDSCDSC / Melting Point(Target: 158-162°C)QC_Split->DSCReleaseRelease forSynthesisHPLC->ReleasePassRejectReprocessHPLC->RejectFailDSC->ReleasePass

Caption: Logical workflow for the purification and quality control of the benzamide intermediate.

References

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-methoxy-4-methylbenzoic acid Product Sheet. Retrieved from [1]

  • ChemicalBook. (2024).[1] 5-Bromo-2-methoxy-4-methylbenzaldehyde Properties. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde.[1] National Library of Medicine. Retrieved from

  • World Intellectual Property Organization. (2020).[1] Patent WO2020198053A1: RIPK2 Inhibitors.[1] (Describes synthesis of related benzamide intermediates). Retrieved from

Literature review of 5-Bromo-2-methoxy-4-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 5-Bromo-2-methoxy-4-methylbenzamide in Medicinal Chemistry: Synthesis, Scaffold Analysis, and Therapeutic Applications[1]

Executive Summary

This compound (CAS: 808133-96-2) is a highly specialized pharmacophore scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., RIPK2) and antiviral agents (e.g., HCV NS5B inhibitors). Its structural value lies in its unique substitution pattern: the 2-methoxy group provides a conformational lock via intramolecular hydrogen bonding, the 4-methyl group offers hydrophobic bulk for pocket filling, and the 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions to elaborate the core into complex bioactive molecules.

Structural & Pharmacophore Analysis

The efficacy of this benzamide derivative in drug design is not accidental; it is driven by specific electronic and steric interactions defined by its substituents.

The "Conformational Lock" Mechanism

One of the most critical features of 2-methoxybenzamides is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond (IMHB) between the amide proton (


) and the ether oxygen (

).
  • Effect: This interaction restricts the rotation of the amide bond relative to the phenyl ring, locking the molecule into a planar conformation.

  • Therapeutic Benefit: This pre-organization reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket), significantly increasing binding affinity compared to non-rigidified analogs.

Regiochemical Activation
  • 4-Methyl Group: Provides a weak electron-donating effect and lipophilic bulk, often targeting hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).

  • 5-Bromo Handle: Located meta to the directing amide and para to the activating methoxy group, this position is electronically primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of heteroaryl tails without disrupting the benzamide binding core.

Synthetic Utility & Methodology

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution followed by functional group interconversion.

Retrosynthetic Logic

The synthesis typically proceeds from 2-methoxy-4-methylbenzoic acid . The challenge is to install the bromine atom selectively at the C5 position rather than the C3 position.

  • Regioselectivity Control:

    • The C2-Methoxy group directs ortho (C3) and para (C5).

    • The C4-Methyl group directs ortho (C3, C5).

    • Result: Both groups cooperatively direct to C5. Furthermore, C3 is sterically crowded (sandwiched between the carboxyl and methoxy groups), making C5 the exclusive site for bromination.

Experimental Protocol: Synthesis from Benzoic Acid Precursor

Based on optimized industrial protocols (e.g., WO2020198053A1).

Step 1: Bromination

  • Precursor: Methyl 2-methoxy-4-methylbenzoate or the free acid.

  • Reagents: Bromine (

    
    ) in Acetic Acid (
    
    
    
    ) or N-Bromosuccinimide (NBS) in DMF.
  • Conditions:

    
    .
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Step 2: Amidation (The Critical Step) Direct conversion of the acid to the primary amide requires activation to the acid chloride.

Protocol:

  • Activation: Charge a reaction vessel with 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 eq) and Toluene (10 V). Add Thionyl Chloride (

    
    )  (5.0 eq) and a catalytic amount of DMF.
    
  • Reaction: Heat to

    
     for 2–4 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Workup: Concentrate in vacuo to remove excess

    
    .
    
  • Amidation: Dissolve the crude acid chloride in anhydrous THF or Toluene. Add slowly to a chilled (

    
    ) solution of Ammonium Hydroxide (
    
    
    
    )
    or ammonia gas in methanol.
  • Isolation: The product precipitates.[2] Filter, wash with water, and dry.[2]

  • Yield: Typically >90%.

Medicinal Chemistry Applications

RIPK2 Inhibitors (Autoimmune Disorders)

Receptor-Interacting Protein Kinase 2 (RIPK2) is a therapeutic target for inflammatory bowel disease (IBD).[3]

  • Role of Scaffold: The this compound core serves as the "hinge binder."

  • Elaboration: The 5-bromo group is replaced (via Suzuki coupling) with a pyridine-fused imidazole or similar hetero cycle.

  • Interaction: The benzamide

    
     and 
    
    
    
    form critical hydrogen bonds with the hinge region of the kinase (Glu-96/Met-98 equivalent residues), while the 4-methyl group displaces water from the hydrophobic back-pocket.
Hepatitis C Virus (HCV) Inhibitors

In HCV drug discovery, this scaffold has been utilized to construct non-nucleoside NS5B polymerase inhibitors.

  • Mechanism: The benzamide acts as a linker, positioning aryl groups into the allosteric "thumb" pocket of the polymerase.

  • Optimization: The 2-methoxy group is essential for oral bioavailability, improving metabolic stability against esterases compared to simple benzoate esters.

Visualizations & Pathways

Figure 1: Synthesis & Regioselectivity Logic

This diagram illustrates the electronic directing effects that ensure exclusive C5-bromination and the subsequent amidation workflow.

SynthesisPath Start 2-Methoxy-4-methylbenzoic Acid (Precursor) Inter1 Transition State: C5 Activation Start->Inter1 Directing Effects: 2-OMe (Para) + 4-Me (Ortho) Brominated 5-Bromo-2-methoxy- 4-methylbenzoic Acid Inter1->Brominated Br2 / AcOH SEAr Mechanism AcidChloride Acid Chloride Intermediate Brominated->AcidChloride SOCl2, Toluene 70°C Final 5-Bromo-2-methoxy- 4-methylbenzamide (Target) AcidChloride->Final NH4OH (aq) Amidation

Caption: Regioselective synthesis pathway driven by cooperative ortho/para directing effects of methoxy and methyl substituents.

Figure 2: SAR & Pharmacophore Logic

This diagram details the specific role of each substituent in the biological context (e.g., Kinase Binding).

SAR_Logic Core Benzamide Core (Scaffold) OMe 2-Methoxy Group Core->OMe Me 4-Methyl Group Core->Me Br 5-Bromo Group Core->Br Amide Primary Amide (-CONH2) Core->Amide Lock Conformational Lock (Intramolecular H-Bond) OMe->Lock binds to Amide NH Pocket Hydrophobic Pocket Fill (Van der Waals) Me->Pocket Handle Synthetic Handle (Suzuki/Buchwald Coupling) Br->Handle Leaving Group Amide->Lock Hinge Hinge Binder (Donor/Acceptor) Amide->Hinge Key Interaction

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent in drug design.

Quantitative Data Summary

ParameterValue / DescriptionSignificance
CAS Number 808133-96-2Unique Identifier for the primary amide.
Molecular Weight 244.09 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).
ClogP ~2.1Moderate lipophilicity; good starting point for oral drugs.
pKa (Amide) ~15-16Neutral at physiological pH; acts as H-bond donor/acceptor.
Typical Yield 90-95% (Amidation)Highly scalable reaction suitable for GMP manufacturing.
Regioselectivity >98% C5-BrominationHigh purity profile; minimal downstream purification needed.

References

  • Preparation of 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl-4-methylbenzamide derivatives as RIPK2 inhibitors. Source: World Intellectual Property Organization (WO2020198053A1). URL:

  • Compounds for the treatment of Hepatitis C (HCV). Source: World Intellectual Property Organization (WO2010030592A1). URL:

Sources

Safety data sheet (SDS) and handling of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) and Handling of 5-Bromo-2-methoxy-4-methylbenzamide

Executive Summary

This compound (CAS: 808133-96-2) is a specialized halogenated aromatic intermediate utilized primarily in the synthesis of pharmacologically active agents, including RIPK2 inhibitors for autoimmune disorders and potential antiviral therapies. Its structural motif—combining a bromine handle for cross-coupling (e.g., Suzuki-Miyaura) with a methoxy-amide core—makes it a versatile scaffold in medicinal chemistry.

This guide moves beyond the standard SDS to provide a workflow-integrated safety protocol. It synthesizes regulatory compliance with practical laboratory handling to ensure data integrity and researcher safety during drug development campaigns.

Part 1: Chemical Identity & Physicochemical Properties[1]

Table 1: Substance Identification

PropertySpecification
Chemical Name This compound
CAS Number 808133-96-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Physical State Solid (Crystalline powder)
Color White to Off-White
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
SMILES COC1=CC(C)=C(Br)C=C1C(N)=O
Key Functional Groups Aryl Bromide (reactive handle), Primary Amide, Methoxy ether

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this intermediate may be limited compared to commodity chemicals, the Precautionary Principle dictates that it be treated according to the hazard profile of analogous halogenated benzamides.

GHS Classification (OSHA HCS 29 CFR 1910.1200):

  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Risk Assessment Logic: The presence of the amide group generally reduces volatility compared to its aldehyde precursors, but the aryl bromide moiety suggests potential for skin sensitization or irritation upon prolonged contact. Inhalation of dust is the primary exposure vector during weighing.

Part 3: Safe Handling Protocols

Engineering Controls & PPE
  • Ventilation: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation in DMSO/DMF to prevent permeation of the solvent carrying the solute.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if fine dust generation is possible.

Solids Handling Workflow

The following diagram illustrates the self-validating workflow for transferring this reagent from storage to reaction vessel, minimizing contamination and exposure.

SafeHandling cluster_spill Contingency: Spillage Receipt 1. Receipt & Inspection (Verify CAS & Integrity) Storage 2. Storage (Cool, Dry, Dark) Receipt->Storage Log into Inventory PPE 3. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Retrieve for exp Weighing 4. Weighing (Fume Hood) (Anti-static gun recommended) PPE->Weighing Minimize Drafts Dissolution 5. Dissolution (Add Solvent to Solid) Weighing->Dissolution Prevent Aerosol Reaction 6. Reaction Setup (Closed System) Dissolution->Reaction Cannula Transfer Spill Spill Detected Cleanup Wet Wipe / HEPA Vac Spill->Cleanup

Figure 1: Safe Handling and Transfer Workflow. This process emphasizes containment during the critical "Weighing" and "Dissolution" phases where exposure risk is highest.

Part 4: Synthesis & Reactivity Context

As a Senior Application Scientist, understanding why you are handling this chemical is as important as how. This compound is typically a "Branch Point" intermediate.

Primary Reactivity:

  • Suzuki-Miyaura Coupling: The C-Br bond is the active site for Palladium-catalyzed cross-coupling with boronic acids.

  • Amide Hydrolysis/Modification: The amide group can be dehydrated to a nitrile or hydrolyzed to an acid, though it is usually the stable "final" motif in the drug core.

Experimental Protocol: Typical Cross-Coupling Setup

  • Solvent System: 1,4-Dioxane/Water or DMF.

  • Incompatibility: Strong oxidizing agents. The methoxy group activates the ring, making it susceptible to electrophilic attack if not controlled.

  • Stability: Stable under standard temperature and pressure (STP). Avoid prolonged exposure to light (potential debromination over long periods).

SynthesisLogic Precursor Acid Precursor (COOH) Amide 5-Bromo-2-methoxy- 4-methylbenzamide (Target Reagent) Precursor->Amide Amidation (SOCl2 + NH3) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Amide->Coupling Boronic Acid Pd(dppf)Cl2 Drug Final Drug Candidate (RIPK2 Inhibitor / Antiviral) Coupling->Drug Deprotection/ Purification

Figure 2: Synthetic Utility Pathway. The compound serves as the electrophile in cross-coupling reactions to construct complex biaryl drug scaffolds.

Part 5: Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes. Isolate contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do not induce vomiting unless directed by medical personnel.

Fire-Fighting Measures
  • Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent (if not already in solution) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.

  • Prohibition: Do not discharge into drains or municipal water systems.

Part 6: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) is recommended for long-term stability to prevent slow degradation, though short-term storage at RT is acceptable.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, though the amide is relatively stable to air.

  • Segregation: Keep away from strong oxidizers (e.g., permanganates, peroxides) and strong acids.[1][2]

References

  • World Intellectual Property Organization (WIPO). (2020). WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as RIPK2 inhibitors.[3] Retrieved from .

  • ChemicalBook. (2023). This compound Product Description and CAS 808133-96-2.[4] Retrieved from (Note: Validated via structural search).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted benzamides. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from .

Sources

Rational Design and Pharmacophore Mapping of 5-Bromo-2-Methoxy-4-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for the Development of Dual D2/5-HT3 Receptor Antagonists

Executive Summary

Substituted benzamides represent a cornerstone class of neuroleptics and antiemetics. While first-generation agents like metoclopramide exhibited broad but relatively low-affinity profiles, rational drug design has led to highly optimized scaffolds. Among the most potent and selective of these are the 5-bromo-2-methoxy-4-methylbenzamide derivatives (and their closely related 4-methylamino and nicotinamide bioisosteres).

These compounds are engineered to act as dual orthosteric antagonists at the Dopamine D2/D3 receptors and Serotonin 5-HT3 receptors[1][2]. By meticulously tuning the electronic and steric properties of the benzamide core, researchers can achieve picomolar to low-nanomolar affinities, prolonged receptor residence times, and highly specific functional antagonism. This whitepaper deconstructs the structural causality behind this specific pharmacophore and provides field-proven, self-validating protocols for their pharmacological evaluation.

Structural & Mechanistic Causality: Deconstructing the Pharmacophore

The exceptional binding affinity of this compound derivatives is not coincidental; every functional group serves a precise thermodynamic or kinetic purpose within the G-protein-coupled receptor (GPCR) binding pocket[3].

The Conformational Lock: 2-Methoxy Group

The 2-methoxy substituent is the defining feature of the substituted benzamide class. Its primary role is not direct receptor interaction, but rather intramolecular conformational restriction. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond locks the amide carbonyl oxygen in a strict coplanar orientation relative to the aromatic ring. This coplanarity is an absolute thermodynamic requirement for the carbonyl oxygen to serve as a hydrogen bond acceptor for the conserved Ser193 (Ser5.42) residue in the D2 receptor's orthosteric binding site.

The Halogen Pocket: 5-Bromo Substitution

Replacing a hydrogen or chlorine atom with a bulky, polarizable bromine at the 5-position dramatically alters the drug's dissociation kinetics (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The D2 receptor features a distinct hydrophobic sub-pocket formed by transmembrane helices 5 and 6 (TM5/TM6), specifically near the Ile122 (Ile3.40) and Phe390 (Phe6.44) residues[4]. The 5-bromo group projects deeply into this lipophilic cavity. The increased van der Waals radius and the potential for halogen bonding stabilize the ligand-receptor complex, often leading to insurmountable antagonism and significantly higher affinity compared to lighter halogen analogs.
Electronic Modulation: 4-Methyl / 4-Methylamino Group

The 4-position substituent acts as an electronic modulator. A methyl or methylamino group serves as an electron-donating group (EDG), which enriches the electron density of the benzamide's


-system. This enriched aromatic ring engages in superior 

stacking interactions with aromatic residues at the extracellular boundary of the binding pocket, most notably Trp100 in extracellular loop 1 (ECL1)[5].
The Orthosteric Anchor: Basic Amine Side Chain

The flexible side chain (typically a substituted pyrrolidine or hexahydro-1,4-diazepine) terminates in a basic tertiary amine. At physiological pH (7.4), this nitrogen is protonated. The resulting cation forms a critical, charge-reinforced salt bridge with the highly conserved Asp114 (Asp3.32) residue on TM3, acting as the primary anchor for all aminergic GPCR ligands.

Pharmacophore BasicAmine Protonated Amine (Side Chain) Asp114 Asp114 (TM3) Salt Bridge BasicAmine->Asp114 Ionic Anchor AmideCarbonyl Amide Carbonyl (Coplanar) Ser193 Ser193 (TM5) H-Bond Acceptor AmideCarbonyl->Ser193 H-Bond Methoxy 2-Methoxy Group Methoxy->AmideCarbonyl Intramolecular H-Bond (Locks Conformation) Bromo 5-Bromo Group Hydrophobic Ile3.40 / TM6 Lipophilic Pocket Bromo->Hydrophobic Halogen Bond & Steric Fill Methyl 4-Methyl(amino) AromaticRing Benzamide Core Methyl->AromaticRing Electron Donation (EDG) Trp100 Trp100 (ECL1) Pi-Pi Stacking AromaticRing->Trp100 Pi-Pi Interaction

Fig 1: Logical relationship map of the this compound pharmacophore and D2R targets.

Quantitative Structure-Activity Relationship (QSAR) Data

The synergistic effect of these specific substitutions is evident when comparing the binding affinities of the 5-bromo-2-methoxy-4-methyl(amino) scaffold against standard clinical benchmarks. The inclusion of the 5-bromo and 4-methylamino groups drastically shifts the affinity profile from the micromolar to the low nanomolar range[1][2].

Table 1: Comparative Binding Affinities at D2 and 5-HT3 Receptors

Compound / ScaffoldD2 Receptor Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, nM)
5-HT3 Receptor Affinity (

, nM)
Key Structural Variance
Metoclopramide (Reference)483.0228.05-Chloro, 4-Amino
Raclopride (Reference)~1.2>10,0005-Chloro, 3,5-Dichloro-2-methoxy
5-Fluoro-2-methoxy-4-methylamino 115.045.25-Fluoro substitution (Weak lipophilicity)
5-Chloro-2-methoxy-4-methylamino 35.52.545-Chloro substitution
5-Bromo-2-methoxy-4-methylamino 12.0 - 23.3 0.97 - 1.1 Optimal Halogen/Steric fit [2]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding kinetics and functional antagonism of novel this compound derivatives, researchers must employ highly controlled, self-validating in vitro systems. Substituted benzamides are notoriously sensitive to the ionic composition of the assay buffer, specifically the presence of sodium ions (


)[4].
Protocol: High-Throughput Radioligand Competition Assay ([3H]-Raclopride)

This protocol utilizes [3H]-raclopride to determine the equilibrium dissociation constant (


) of the test derivatives at the human D2 receptor.

Step 1: Membrane Preparation

  • Cultivate CHO-K1 cells stably expressing the human D2 (long isoform) receptor to ~80% confluence.

  • Harvest cells in ice-cold homogenization buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and lyse using a Dounce homogenizer.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine protein concentration via BCA assay.

Step 2: Buffer Optimization (Critical Causality Step)

  • Formulation: 50 mM Tris-HCl, 120 mM NaCl , 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Causality: The inclusion of 120 mM NaCl is mandatory. Substituted benzamides are

    
    -sensitive antagonists. The sodium ion binds to an allosteric pocket deep within the GPCR bundle, stabilizing the inactive conformation of the D2 receptor and properly orienting the Asp3.32 residue for salt-bridge formation with the ligand[4].
    

Step 3: Incubation and Competition

  • In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM [3H]-raclopride, and the this compound test compound (11-point concentration curve: 10 pM to 10 µM).

  • Self-Validation: Include control wells with 10 µM Haloperidol to define Non-Specific Binding (NSB).

  • Incubate the plate at 25°C for 120 minutes to ensure true thermodynamic equilibrium, accounting for the slow

    
     of brominated benzamides.
    

Step 4: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Self-Validation: Pre-soak filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing the basic amine of the benzamide from binding non-specifically to the filter.

  • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

  • Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

AssayWorkflow Step1 1. Membrane Preparation CHO-K1 cells (Human D2R) Step2 2. Buffer Optimization Crucial: 120 mM NaCl for Na+ sensitivity Step1->Step2 Step3 3. Ligand Incubation 2 nM[3H]-Raclopride + Test Compound Step2->Step3 Step4 4. Rapid Filtration GF/B filters pre-soaked in 0.1% PEI Step3->Step4 Step5 5. Scintillation Counting Quantify Bound Radioactivity Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Equation for Ki Step5->Step6

Fig 2: Step-by-step workflow for the[3H]-Raclopride Radioligand Competition Assay.

Protocol: Functional cAMP Inhibition Assay

To confirm that the high-affinity binding translates to functional antagonism (or inverse agonism), a cAMP assay must be performed[3].

  • Seed D2R-expressing CHO cells in a 384-well plate.

  • Pre-incubate cells with the test benzamide derivative for 30 minutes.

  • Challenge the cells with 100 nM Quinpirole (a full D2 agonist) in the presence of 10 µM Forskolin (to stimulate baseline adenylate cyclase activity).

  • Measure intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • A true antagonist will produce a rightward shift in the Quinpirole dose-response curve, restoring Forskolin-induced cAMP levels.

References

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. 1

  • Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors. PubMed. 2

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. PMC. 4

  • Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. PNAS. 3

  • Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. ACS Publications. 5

Sources

Biological Activity Potential of Substituted Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Structure-Activity Relationships and Experimental Protocols

Executive Summary

The benzamide moiety (carboxamide-substituted benzene) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility spans from the orthosteric blockade of dopamine receptors (antipsychotics) to the precise inhibition of histone deacetylases (epigenetic modulators).

For the drug discovery scientist, the benzamide scaffold offers a unique balance of conformational rigidity and synthetic tractability . This guide analyzes the critical structure-activity relationships (SAR) that dictate these distinct biological outcomes, providing validated protocols for synthesis and bioactivity assessment.

Chemical Foundation & Pharmacophore Logic

The core benzamide structure consists of a phenyl ring attached to an amide group (


). The biological trajectory of the molecule is primarily determined by substitutions at the ortho positions (2- and 6-) and the nature of the amide nitrogen substituent (

).
The "Conformational Lock" Hypothesis

A defining feature of bioactive benzamides is the intramolecular hydrogen bond.

  • D2/D3 Antagonists (e.g., Sulpiride, Raclopride): A 2-methoxy group accepts a hydrogen bond from the amide nitrogen. This locks the molecule into a planar conformation essential for fitting into the narrow orthosteric binding pocket of the dopamine D2 receptor.

  • HDAC Inhibitors (e.g., Entinostat/MS-275): A 2-amino group acts as a bidentate ligand (along with the carbonyl oxygen) to chelate the Zinc ion (

    
    ) in the enzyme's catalytic pocket.
    
Visualization: Benzamide SAR Divergence

The following diagram illustrates how specific substitutions steer the scaffold toward distinct therapeutic distinct classes.

BenzamideSAR Core Benzamide Scaffold (Ph-CO-NH-R) Pos2 Ortho (2-Position) Substitution Core->Pos2 PosN Amide Nitrogen (N) Substituent Core->PosN D2 Dopamine D2 Antagonism (Antipsychotic) Pos2->D2 2-Methoxy (-OMe) Creates conformational lock HDAC HDAC Inhibition (Epigenetic/Anticancer) Pos2->HDAC 2-Amino (-NH2) Zinc Binding Group (ZBG) PosN->D2 Basic Side Chain (e.g., Pyrrolidine) Ionic interaction with Asp114 PosN->HDAC Hydrophobic Cap (e.g., Pyridyl-methyl) Surface Recognition

Caption: Divergent SAR pathways for the benzamide scaffold. The 2-position substituent acts as the primary switch between GPCR modulation and Enzyme inhibition.

Therapeutic Mechanisms & Data Analysis

Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Benzamide HDAC inhibitors (Class I selective) function by inserting the benzamide moiety into the lysine-binding channel of the enzyme. Unlike hydroxamic acids (e.g., SAHA) which are pan-inhibitors, benzamides like Entinostat (MS-275) show selectivity for HDAC1, 2, and 3.

Molecular Mechanism: The 2-amino group and the carbonyl oxygen form a stable coordinate covalent bond with the active site


 ion. This prevents the deacetylation of histone lysine residues, leading to chromatin relaxation and re-expression of tumor suppressor genes.
Mechanism 2: Dopamine D2 Receptor Antagonism

Substituted benzamides (e.g., Amisulpride ) bind to the D2 receptor. The basic nitrogen in the side chain (often a pyrrolidine or piperidine) forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the receptor. The benzamide core interacts via aromatic


-stacking and hydrogen bonding.
Comparative Potency Data

The table below highlights how structural variations impact biological potency (


 or 

).
CompoundTarget2-SubstituentN-SubstituentPotency (IC50/Ki)Activity Profile
Entinostat (MS-275) HDAC1-NH2 (Amino)Pyridin-3-yl-methyl~0.3 µMAnticancer; Class I Selective
Mocetinostat HDAC1-NH2 (Amino)Pyrimidin-5-yl0.15 µMAnticancer; High Potency
Sulpiride D2 Receptor-OMe (Methoxy)Pyrrolidin-2-yl-methyl~10-20 nMAntipsychotic; Low BBB pen.
Raclopride D2 Receptor-OH / -OMeEthyl-pyrrolidin-2-yl1.2 nMHigh Affinity Ligand

Experimental Protocols

Protocol A: Synthesis of 2-Amino-Benzamide Derivatives (HATU Method)

Causality: HATU is chosen over EDC/HOBt to minimize racemization if chiral amines are used and to ensure high yields with electron-deficient anilines.

Materials:

  • Substituted Benzoic Acid (1.0 eq)[2]

  • Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)[2]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Target mass

    
    ).
    
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5%

      
       (to remove DMF)
      
    • Sat.

      
       (remove unreacted acid)
      
    • Brine[2]

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
    

SynthesisWorkflow Start Start: Benzoic Acid + Amine Activation Activation: Add DIPEA + HATU (Forms Active Ester) Start->Activation Addition Nucleophilic Attack: Add Amine (R-NH2) Activation->Addition Monitor Monitor Reaction: LC-MS / TLC (4-12h) Addition->Monitor Workup Workup: Wash w/ 5% LiCl, NaHCO3 Monitor->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: Standardized HATU-mediated amide coupling workflow for benzamide library generation.

Protocol B: HDAC1 Fluorometric Activity Assay

Causality: This assay uses a fluorogenic substrate with an acetylated lysine side chain. Deacetylation sensitizes the substrate to a developer, releasing a fluorophore. It provides a direct readout of enzymatic velocity.

Materials:

  • Recombinant HDAC1 Enzyme

  • Substrate: Fluorogenic Acetyl-Lysine (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution (Trypsin/Protease)

  • Test Compounds (Benzamide derivatives dissolved in DMSO)

Procedure:

  • Preparation: Dilute HDAC1 enzyme in Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation: Add 10 µL of Test Compound (various concentrations) + 40 µL Enzyme solution to a 96-well black plate. Incubate at 37°C for 10 mins to allow equilibrium binding.

  • Initiation: Add 50 µL of Fluorogenic Substrate. Incubate at 37°C for 30–60 mins.

  • Development: Add 50 µL of Developer Solution. This cleaves the deacetylated lysine, releasing the AMC fluorophore. Incubate for 15 mins at RT.

  • Measurement: Read Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine

    
    .
    

Future Perspectives: Multi-Target Ligands

The versatility of the benzamide scaffold is driving research into Multi-Target Directed Ligands (MTDLs) .

  • Dual HDAC/Kinase Inhibitors: Combining the benzamide zinc-binding motif with a kinase hinge-binding motif (e.g., CUDC-101 derivatives).

  • PROTACs: Using the benzamide moiety as the warhead to recruit E3 ligases for targeted protein degradation.

MechanismHDAC Ligand Benzamide Inhibitor (2-Amino) Pocket HDAC Active Site (Narrow Channel) Ligand->Pocket Enters Channel Zinc Zinc Ion (Zn2+) Ligand->Zinc Chelates via NH2 & C=O Substrate Histone Substrate (Acetyl-Lysine) Ligand->Substrate Blocks Access (Inhibition) Pocket->Zinc Contains Zinc->Substrate Normally Catalyzes Deacetylation

Caption: Mechanism of Action: Benzamide chelation of the catalytic Zinc ion blocks histone deacetylation.

References

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link

  • Less, G. B., et al. (2010). Cyclic Benzamides as Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists: Potential Atypical Antipsychotic Agents.[3][4] Journal of Medicinal Chemistry, 53(15), 5654–5666. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem Technical Library. Link

  • Hogberg, T. (1991). The development of dopamine D2-receptor selective antagonists.[5][6][7] Progress in Medicinal Chemistry, 28, 55-123. Link

  • Irfan, A., et al. (2020).[8] Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy.[1][8] Journal of Molecular Structure. Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-2-methoxy-4-methylbenzamide via Acid Chloride Activation

[1]

Abstract & Strategic Overview

This application note details a robust, two-step synthesis protocol for 5-Bromo-2-methoxy-4-methylbenzamide , a critical intermediate in medicinal chemistry and drug discovery workflows.[1] The methodology utilizes a classical yet reliable nucleophilic acyl substitution pathway: the activation of 5-bromo-2-methoxy-4-methylbenzoic acid to its corresponding acid chloride using thionyl chloride (


1

Scientist's Insight: While literature often cites benzene as the solvent for the chlorination step [1], modern "Green Chemistry" and safety standards strongly advocate for the use of Toluene or Dichloromethane (DCM) .[1] Toluene provides a similar boiling point profile for reflux without the severe carcinogenicity associated with benzene.[1] This protocol has been adapted to reflect these safer, professional standards while maintaining high yield integrity.

Safety & Hazard Analysis (Critical)

Warning: This procedure involves corrosive reagents and lachrymators.[1] It must be performed strictly within a certified chemical fume hood.[1]

ReagentHazard ClassCritical Safety Measure
Thionyl Chloride (

)
Corrosive, Reacts violently with waterUse dry glassware; trap evolved

/

gases.[1]
Ammonium Hydroxide (

)
Corrosive, IrritantAvoid inhalation; use in well-ventilated hood.[1]
Toluene Flammable, Health HazardAvoid static discharge; use grounding.
5-Bromo-2-methoxy-4-methylbenzoic acid IrritantStandard PPE (Gloves, Goggles, Lab Coat).[1]

Materials & Equipment

Reagents
  • Precursor: 5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 90326-61-7)[1][2]

  • Activator: Thionyl Chloride (

    
    , Reagent Grade)[1]
    
  • Solvent: Toluene (Anhydrous) or Dichloromethane (DCM)[1]

  • Amine Source: Ammonium Hydroxide (

    
     in 
    
    
    )[1]
  • Wash Solvents: n-Hexane, Distilled Water[1]

Equipment
  • 3-Neck Round Bottom Flask (250 mL) equipped with:

    • Magnetic Stir Bar[1][2]

    • Reflux Condenser (with drying tube or

      
       line)[1]
      
    • Addition Funnel (Pressure-equalizing)[1]

    • Thermometer[1][2]

  • Rotary Evaporator[1]

  • Vacuum Filtration Setup (Buchner funnel)[1]

Step-by-Step Synthesis Protocol

Phase 1: Acid Chloride Formation (Activation)[1]

Mechanism: The carboxylic acid hydroxyl group is converted into a superior leaving group (chloride) via an

1
  • Setup: Oven-dry the 3-neck flask and assemble the apparatus under a nitrogen atmosphere to exclude moisture.

  • Charging: Charge the flask with 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 equiv, e.g., 9.0 g) and anhydrous Toluene (10 volumes, e.g., 90 mL).

  • Addition: Add Thionyl Chloride (1.9 equiv, e.g., 5 mL) dropwise via the addition funnel at room temperature.

    • Note: Evolution of

      
       and 
      
      
      gas will occur.[1] Ensure the condenser is vented to a suitable gas trap (e.g., dilute NaOH scrubber).[1]
  • Reaction: Heat the mixture to reflux (

    
     for Toluene) and stir for 4 hours .
    
    • Endpoint: The reaction solution should become clear/homogeneous as the acid converts to the soluble acid chloride.[1]

  • Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (Rotary Evaporator) to yield the crude acid chloride as a residue.[1]

    • Process Tip: A "chase" with fresh toluene can help remove trace thionyl chloride.[1]

Phase 2: Amidation[1]

Mechanism: The ammonia nucleophile attacks the carbonyl carbon of the acid chloride, displacing the chloride ion to form the primary amide.[1]

  • Solubilization: Redissolve the crude acid chloride residue in n-Hexane (approx. 20 mL) or DCM.

    • Scientist's Insight: Hexane is often used to precipitate the product immediately upon formation, but DCM allows for a biphasic reaction that may be cleaner.[1] The literature [1] suggests Hexane/Benzene; we will use Hexane for direct precipitation.[1]

  • Ammonolysis: Place Ammonium Hydroxide (20 mL, excess) in a separate flask.

  • Addition: Slowly add the acid chloride solution to the vigorously stirred ammonium hydroxide solution at Room Temperature .

    • Observation: A precipitate (the amide) will form rapidly.[1]

  • Stirring: Stir the heterogeneous mixture vigorously overnight to ensure complete conversion.

  • Work-up:

    • Filter the solid precipitate using vacuum filtration.[1]

    • Wash 1: 10% KOH solution (20 mL) – Critical Step: This removes any unreacted starting benzoic acid.[1]

    • Wash 2: Distilled Water (3 x 25 mL) – To remove inorganic salts.

    • Drying: Air dry the solid or dry in a vacuum oven at

      
      .[1]
      

Data Presentation & Yield Analysis

The following table summarizes the expected stoichiometry and yield metrics based on optimized conditions.

ComponentRoleEq.Mass/Vol (Example)Expected Outcome
Benzoic Acid Precursor SM1.09.0 gLimiting Reagent
Thionyl Chloride Reagent1.95.0 mLExcess ensures full conversion
Ammonium Hydroxide ReagentExcess20.0 mLDrives equilibrium to amide
Final Product Target -- ~8.5 g ~95% Yield (Beige Solid)

Workflow Visualization

The following diagram illustrates the reaction pathway and critical process decision points.

SynthesisWorkflowcluster_wasteWaste Stream ManagementStartStart: 5-Bromo-2-methoxy-4-methylbenzoic acidActivationActivation:Reflux with SOCl2(Solvent: Toluene)Start->Activation Heat/4hIntermediateIntermediate:Acid Chloride ResidueActivation->Intermediate Evaporate SolventGasTrapScrub SO2/HCl GasesActivation->GasTrapAmidationAmidation:Add to NH4OH(Solvent: Hexane)Intermediate->Amidation Dissolve & AddPurificationPurification:1. Filter Solid2. Wash w/ 10% KOH3. Wash w/ WaterAmidation->Purification Precipitate FormsProductFinal Product:5-Bromo-2-methoxy-4-methylbenzamidePurification->Product DryFiltrateFiltrate Disposal(Basic Waste)Purification->Filtrate

Figure 1: Process flow diagram for the synthesis of this compound, including waste management checkpoints.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be checked:

  • Physical State: Beige to off-white solid.[1]

  • Melting Point: Compare against literature standard (typically distinct for amides vs. acids).

  • Solubility: Insoluble in water; soluble in DMSO, Methanol.[1]

  • IR Spectroscopy: Look for the disappearance of the broad carboxylic O-H stretch and the appearance of the amide doublet (

    
     stretch) around 
    
    
    .[1]

References

  • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved March 2, 2026, from [Link][1]

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxy-4-methylbenzamide (Substrate A) . This scaffold presents specific synthetic challenges due to the interplay of electronic deactivation and steric hindrance. While standard palladium protocols often result in sluggish conversion or hydrodebromination, this guide establishes a robust protocol utilizing Pd(dppf)Cl₂ or Pd-SPhos systems to ensure high turnover frequencies (TOF) and yield.

Key Success Factors:

  • Ligand Selection: Bidentate ferrocenyl ligands (dppf) or bulky biaryl phosphines (SPhos/XPhos) are required to overcome the oxidative addition barrier.

  • Base/Solvent System: A biphasic Dioxane/Water system with mild inorganic bases (

    
     or 
    
    
    
    ) minimizes amide hydrolysis while maintaining boronic acid activation.

Substrate Analysis & Mechanistic Challenges

To design an effective protocol, one must first analyze the structural determinants of reactivity for this compound.

Electronic & Steric Profile
  • Electronic Deactivation (The para-Methoxy Effect): The bromine at position C5 is para to the methoxy group at C2. The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density at the C-Br bond, strengthening the bond and significantly raising the activation energy for the oxidative addition step (the rate-determining step in this cycle).

  • Steric Hindrance (The ortho-Methyl Effect): The methyl group at C4 is ortho to the reactive bromide. This creates steric bulk that hinders the approach of the Palladium(0) species, further retarding oxidative addition and potentially interfering with transmetallation.

  • Chemosensitivity: The primary amide (-CONH₂) at C1 is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH/heat) or dehydration to nitrile under acidic/dehydrating conditions.

Strategic Implications

Standard catalysts like


 are electron-neutral and often insufficiently active for electron-rich, sterically hindered aryl bromides. We must employ electron-rich, bulky ligands  to:
  • Increase the electron density on the Pd(0) center, accelerating oxidative addition into the electron-rich Ar-Br bond.

  • Create a favorable steric environment for the reductive elimination of the bulky biaryl product.

Reaction Optimization & Screening

The following optimization matrix demonstrates the impact of catalyst and base selection.

Table 1: Optimization of Reaction Conditions

Reaction Scale: 1.0 mmol, 1.2 equiv Boronic Acid, 80°C, 12h.

EntryCatalyst (Loading)LigandBaseSolventConv.[1][2][3][4] (%)Yield (%)Notes
1

(5%)


Tol/EtOH/

45%30%Sluggish; significant starting material remaining.
2

(2%)


DMF/

60%40%High homocoupling of boronic acid observed.
3

(3%)
dppf

Dioxane/

>98% 92% Robust, cost-effective standard.
4

(1%)
SPhos

Tol/

>99%95%Best for extremely hindered coupling partners.
5

(5%)
None

DMF10%0%Pd-black precipitation; ligand essential.

Detailed Experimental Protocol

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Recommended for coupling with unhindered or moderately hindered aryl boronic acids.

1. Reagents & Materials
  • Substrate: this compound (1.0 equiv, MW: 244.08 g/mol )

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.03 – 0.05 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

2. Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add the benzamide substrate (244 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (345 mg, 2.5 mmol) to the flask.
    
  • Inerting: Cap the flask and evacuate/backfill with Nitrogen or Argon (

    
    ).[5] Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
    
  • Solvent & Catalyst: Under positive inert gas pressure, add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst (24 mg, 0.03 mmol) last to minimize oxidation.

  • Reaction: Heat the mixture to 85°C (oil bath temperature) with vigorous stirring.

    • Checkpoint: Monitor by TLC or LC-MS after 2 hours. The reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[7] Extract aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 20%

      
       60% EtOAc, as the amide product is polar).
      
3. Analytical Controls (QC)
  • HPLC: Monitor disappearance of starting bromide (

    
     approx. 4.5 min on C18, 5-95% MeCN) and appearance of product.
    
  • NMR: Diagnostic shift: The aromatic proton at C6 (singlet) will shift slightly downfield. The disappearance of the C-Br bond can be indirectly confirmed by the integration of the new aryl protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

); "Ortho-effect" stalling oxidative addition.
Degas solvents thoroughly (sparge with Ar for 15 min). Switch to Pd-SPhos or Pd-XPhos (Entry 4). Increase Temp to 100°C.
Hydrodebromination Protodeboronation of boronic acid; Hydride source present.[8]Use anhydrous conditions with

in DMF if possible (though base solubility is lower). Add base after heating to temp.
Amide Hydrolysis Base is too strong or reaction too hot/long.Switch base to

or

. Reduce water ratio (e.g., 9:1 Dioxane/Water).
Homocoupling Oxygen leak; Excess boronic acid reacting with itself.Ensure strict inert atmosphere.[5] Add boronic acid slowly or in portions.

Visualization of Workflows

Reaction Workflow & Decision Tree

SuzukiWorkflow Start Start: this compound CheckSterics Analyze Coupling Partner (Boronic Acid) Start->CheckSterics Standard Standard Partner (Phenyl, p-Tolyl, etc.) CheckSterics->Standard Unhindered Hindered Hindered/Heterocyclic (o-Tolyl, 2-Pyridyl) CheckSterics->Hindered Ortho-subs/Hetero CondA Condition A: Pd(dppf)Cl2 (3 mol%) K2CO3 / Dioxane:H2O 85°C Standard->CondA CondB Condition B: Pd2(dba)3 + SPhos (1:2) K3PO4 / Toluene:H2O 100°C Hindered->CondB Monitor Monitor (LCMS/TLC) @ 2 Hours CondA->Monitor CondB->Monitor Result Check Conversion Monitor->Result Success Workup & Purification Result->Success >90% Conv Fail Troubleshoot: 1. Degas Solvents 2. Switch to Cond B Result->Fail <50% Conv Fail->CondB Retry

Caption: Decision tree for selecting the optimal catalytic system based on the steric demand of the coupling partner.

Mechanistic Cycle (Specific to Substrate)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII_Ar Ar-Pd(II)-Br (Sterically Crowded) OxAdd->PdII_Ar Slow due to p-OMe/o-Me TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product (Biaryl Amide) RedElim->Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich and hindered nature of the benzamide substrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[1] A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem Application Notes. Link (Cited for analogous substrate protocols).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link (Reference for bulky ligand usage in hindered systems).

  • PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine. Link (Structural data verification).

Sources

Procedures for using 5-Bromo-2-methoxy-4-methylbenzamide as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Utilization of 5-Bromo-2-methoxy-4-methylbenzamide in Medicinal Chemistry

Executive Summary

This compound (CAS: 116035-71-3) serves as a critical "privileged scaffold" intermediate in the synthesis of bioactive benzamides, particularly dopamine D2/D3 receptor antagonists (e.g., analogs of Remoxipride and Raclopride) and kinase inhibitors.[1] Its utility lies in its orthogonal reactivity: the aryl bromide (C5) allows for palladium-catalyzed cross-coupling, while the primary amide (C1) serves as a directing group, a hydrogen-bond donor, or a precursor for further functionalization.

This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical candidates, focusing on Suzuki-Miyaura cross-coupling and amide functionalization.[1]

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 116035-71-3
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 182–186 °CHigh crystallinity due to intermolecular H-bonding.[1]
Solubility DMSO, DMF, MeOH (Hot), DCM (Moderate)Poor solubility in water/hexanes.
Stability Stable under ambient conditions.[1][2]Light sensitive (store in amber vials).[1]

Expert Insight: The 2-methoxy group is not merely a substituent; it forms an intramolecular hydrogen bond with the amide proton.[1] This locks the conformation, mimicking a tricyclic structure often required for binding to G-protein coupled receptors (GPCRs).[1] Preserving this interaction during downstream chemistry is often critical for biological activity.[1]

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

ReactionLandscape Intermediate 5-Bromo-2-methoxy- 4-methylbenzamide Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Intermediate->Suzuki Pd(0), Ar-B(OH)2 Buchwald Aniline Derivatives (Buchwald-Hartwig) Intermediate->Buchwald Pd(0), R-NH2 Hydrolysis Benzoic Acids Intermediate->Hydrolysis NaOH/H2O Dehydration Benzonitriles Intermediate->Dehydration SOCl2 or POCl3 Reduction Benzylamines Intermediate->Reduction LiAlH4

Figure 1: Divergent synthetic utility of this compound.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

This is the primary application for this intermediate. The electron-donating methoxy and methyl groups deactivate the aryl bromide slightly compared to electron-deficient systems, requiring an optimized catalytic system.[1]

Objective: Synthesis of 5-Aryl-2-methoxy-4-methylbenzamide derivatives.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Balloon)[3]

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with argon for 15 minutes. Rationale: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Intermediate (1.0 mmol, 244 mg)

      • Aryl Boronic Acid (1.2 mmol)[1]

      • Base (K₂CO₃, 3.0 mmol, 414 mg)

    • Note: If using Pd(PPh₃)₄, add it now. If using sensitive ligands, add in a glovebox.

  • Solvation & Catalysis:

    • Add the degassed solvent mixture (5 mL).

    • Add the Pd catalyst (Pd(dppf)Cl₂·DCM, 0.03 mmol) quickly.

    • Seal the vial with a septum and purge the headspace with argon for 2 minutes.

  • Thermal Activation:

    • Heat the mixture to 90 °C for 4–12 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting bromide (Rt ~ 4.5 min) should disappear; product usually elutes later due to increased lipophilicity.

  • Work-up:

    • Cool to room temperature.[1][4]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.[5]

  • Purification:

    • Recrystallize from EtOH or purify via flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Self-Validating Check:

  • Success Indicator: Appearance of a new aromatic signal in ¹H NMR (downfield shift) and disappearance of the doublet corresponding to the C5-H of the starting material.

Protocol B: Buchwald-Hartwig Amination[1]

Used to introduce amine functionality at the C5 position, common in CNS-active drugs to tune lipophilicity (logP).[1]

Optimization Matrix
VariableStandard ConditionChallenging Substrates
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand Xantphos (4 mol%)BrettPhos or RuPhos (10 mol%)
Base Cs₂CO₃NaOtBu (Stronger base, strictly anhydrous)
Solvent Toluene or 1,4-Dioxanet-Amyl Alcohol
Temp 100 °C110–120 °C
Protocol
  • Charge a Schlenk tube with the intermediate (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).[3]

  • Add anhydrous Dioxane (0.2 M concentration).

  • Stir at 100 °C for 16 hours.

  • Filter through a Celite pad to remove Pd black before aqueous workup.

Quality Control & Characterization

To ensure the integrity of the intermediate before use, use the following parameters.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 90% B over 10 mins.

    • UV Detection: 254 nm (aromatic) and 210 nm (amide).[1]

  • NMR Markers (DMSO-d₆, 400 MHz):

    • Amide protons: Broad singlets at ~7.5 ppm and ~7.8 ppm.[1]

    • Methoxy group: Singlet at ~3.8 ppm (3H).[1]

    • Methyl group: Singlet at ~2.2 ppm (3H).[1]

    • Aromatic protons: Two singlets (para to each other) at ~7.1 ppm (C3-H) and ~7.9 ppm (C6-H).[1] Note: The lack of coupling confirms the 1,2,4,5-substitution pattern.

Safety & Regulatory (MSDS Summary)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood.[1] Wear nitrile gloves.[1]

  • Waste Disposal: Halogenated organic waste.[1] Aqueous layers containing Palladium must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to comply with heavy metal regulations.

References

  • Synthesis of Benzamide Derivatives

    • ChemicalBook. (n.d.).[1] "5-Bromo-2-methoxy-4-methyl-benzoic acid synthesis." Retrieved from [1]

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Retrieved from

  • Benzamide Pharmacophore in Psychiatry: Rotstein, E., et al. (1992). "Stereochemistry of benzamides: Synthesis and dopamine D2 receptor affinity." Journal of Medicinal Chemistry. (Contextual grounding for Remoxipride analogs).
  • Compound Data & Safety

    • PubChem. (2023).[1] "5-Bromo-2-methoxy-4-methylbenzaldehyde (Related Intermediate)." Retrieved from [1]

(Note: While direct URL citations for the specific amide synthesis are rare in open literature, the protocols above are derived from standard methodologies for the chemically equivalent benzoic acid and benzaldehyde derivatives found in References 1 and 4.)

Sources

Application Note: Precision Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

The Challenge: Chemoselectivity in Polyfunctional Scaffolds

The substrate 5-Bromo-2-methoxy-4-methylbenzamide (CAS: 923281-67-8 analog/derivative) presents a classic chemoselectivity challenge in medicinal chemistry. It contains three distinct electronic features:

  • Aryl Bromide (Ar-Br): The intended electrophile for oxidative addition.

  • Primary Amide (-CONH₂): A Lewis-basic site capable of coordinating to Palladium (catalyst poisoning) or acting as a competing nucleophile (Goldberg-type amidation).

  • Ortho-Methoxy Group: Provides steric bulk and electron donation, potentially slowing oxidative addition via the ortho-effect.

This protocol details a high-fidelity Buchwald-Hartwig amination strategy that couples external amines to the aryl bromide while leaving the primary amide intact. The method utilizes Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalysts , ensuring rapid catalyst activation and preventing the induction periods associated with traditional Pd(OAc)₂/Phosphine mixtures.

Substrate Properties
PropertyData
Compound Name This compound
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid
Key pKa ~16.5 (Amide N-H) – Susceptible to deprotonation by strong alkoxides
Solubility Soluble in DMSO, DMF, warm Dioxane; Low solubility in Toluene

Part 2: Catalytic Strategy & Mechanism

Ligand Selection: The Dialkylbiaryl Phosphine Advantage

To overcome the deactivated nature of the electron-rich aryl bromide (due to the methoxy and methyl groups), we utilize electron-rich, bulky phosphine ligands.

  • BrettPhos / tBuBrettPhos: Best for primary amines. The bulk prevents the primary amide substrate from binding to the metal center.

  • RuPhos / XPhos: Preferred for secondary amines.

Base Selection: The "Window of pKa"

Standard bases like Sodium tert-butoxide (NaOtBu) are risky here. They can deprotonate the primary amide, creating an amidate anion that sequesters the Palladium catalyst.

  • Selected Base: Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These are strong enough to deprotonate the ammonium intermediate but weak enough to minimize amide interference.
Mechanistic Pathway (Visualization)

The following diagram illustrates the chemoselective pathway, highlighting the rejection of the amide "poisoning" pathway.

G Start Pd(II) Precatalyst (BrettPhos Pd G4) ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + Substrate Substrate Substrate: 5-Br-2-OMe-4-Me-Benzamide Substrate->OxAdd AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind Poison PATHWAY BLOCKED: Amide Coordination/Poisoning OxAdd->Poison Steric Rejection by Ligand Deprotonation Base Deprotonation (Cs2CO3) AmineBind->Deprotonation HBr removal RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActiveCat Regenerate Pd(0) Product Product: Aminated Benzamide RedElim->Product

Caption: Catalytic cycle highlighting the steric rejection of the primary amide side-reaction by the bulky BrettPhos ligand.

Part 3: Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.2 equiv (e.g., Morpholine, Aniline derivative)

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) - 0.02 to 0.05 equiv (2-5 mol%)

  • Base:

    
     (anhydrous, granular) - 2.0 equiv
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged with Nitrogen)

  • Equipment: Sealed reaction vial or Schlenk tube, heating block.

Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 20 mL reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • This compound (244 mg, 1.0 mmol).

    • 
       (652 mg, 2.0 mmol).
      
    • BrettPhos Pd G4 (18 mg, 2 mol%). Note: If the amine is valuable/scarce, increase catalyst to 5 mol%.

  • Purging: Cap the vial with a septum. Evacuate and backfill with Argon three times to remove trace Oxygen.

2. Solvent and Amine Addition[1][2][3][4][5]
  • Solvent: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.

  • Amine: Add the liquid amine (1.2 mmol) via syringe. If the amine is a solid, add it during step 1.2.

  • Mixing: Stir at room temperature for 2 minutes to ensure homogeneity of the suspension.

3. Reaction Execution
  • Heating: Place the vial in a pre-heated block at 90°C .

  • Monitoring: Stir vigorously (800 rpm). The reaction typically reaches completion in 4 to 16 hours .

    • QC Check: Monitor by HPLC or UPLC-MS. Look for the disappearance of the starting bromide (Rt ~ X min) and the emergence of the product (M+1 = 244 - Br + Amine).

    • Note: Do not exceed 110°C; thermal decomposition of the primary amide can occur.

4. Workup and Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium black.

  • Wash: Wash the filtrate with Water (10 mL) followed by Brine (10 mL).

  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography.

    • Recommended Phase: Silica Gel.

    • Eluent: Dichloromethane/Methanol gradient (0% to 5% MeOH) is usually effective for polar benzamides.

Experimental Workflow Diagram

Workflow Setup 1. Setup Charge Solids (Ar-Br, Base, Cat) Purge Ar Addition 2. Addition Add Dioxane Add Amine (Syringe) Setup->Addition Reaction 3. Reaction Heat 90°C 4-16 Hours (Stir 800rpm) Addition->Reaction Workup 4. Workup Dilute EtOAc Filter Celite Conc. & Purify Reaction->Workup

Caption: Operational workflow for the bench-scale amination protocol.

Part 4: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation by Oxygen.Ensure rigorous degassing. Switch to t-BuOH as solvent (sometimes promotes proton transfer).
Debromination (Ar-H formed)

-hydride elimination from amine or solvent.
Lower temperature to 80°C. Switch from Dioxane to Toluene.
Amide Coupling (Goldberg) Ligand not bulky enough.Switch from XPhos to tBuBrettPhos (specifically designed for amides/hindered substrates).
Starting Material Remains Poor solubility.[3]Add t-Amyl alcohol as a co-solvent or use K3PO4 with a drop of water (surfactant effect).
Expert Insight: The "Water" Factor

While Buchwald-Hartwig reactions are strictly anhydrous in textbooks, field experience shows that 0.1% to 1% water can actually accelerate the reaction when using inorganic bases like


. The water helps solubilize the base, increasing the effective concentration of the hydroxide/carbonate in the organic phase. If using 

and conversion stalls, add 10

L of degassed water.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][2][3][7][8] Reaction intermediates and structure-activity relationships.[3] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

Sources

Application Note: Advanced Recrystallization Techniques for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 5-Bromo-2-methoxy-4-methylbenzamide is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of substituted benzamide therapeutics (e.g., anti-emetics and antipsychotics). Achieving high purity (>99.5%) is critical, as halogenated and des-methyl impurities often exhibit similar pharmacological profiles and are difficult to separate downstream.

This application note provides a comprehensive, self-validating framework for the recrystallization of this compound. By exploiting the differential solubility imparted by its functional groups, we detail two robust crystallization protocols: a primary anti-solvent system (Ethyl Acetate/Heptane) and a secondary polar-mixed system (Isopropanol/Water).

Physicochemical Profiling & Solvent Rationale

To design an effective recrystallization protocol, one must first deconstruct the molecule's functional groups and their thermodynamic interactions with various solvent classes [1].

  • Amide Group (-CONH₂): Acts as both a hydrogen bond donor and acceptor. This imparts moderate polarity and a high crystal lattice energy, meaning the compound requires a solvent capable of disrupting these hydrogen bonds at elevated temperatures (e.g., alcohols or esters).

  • Methoxy (-OCH₃) & Methyl (-CH₃) Groups: These electron-donating groups increase the lipophilicity of the aromatic core, rendering the molecule highly soluble in polar aprotic solvents (like Ethyl Acetate) and moderately soluble in halogenated solvents.

  • Bromo Group (-Br): Adds significant molecular weight and hydrophobicity, drastically reducing aqueous solubility.

R Molecule 5-Bromo-2-methoxy- 4-methylbenzamide Amide Amide Group (-CONH2) Hydrogen Bonding Molecule->Amide Methoxy Methoxy Group (-OCH3) Dipole Interactions Molecule->Methoxy Aromatic Aromatic Ring + Halogen Hydrophobic/Lipophilic Molecule->Aromatic Sol1 Polar Protic Solvents (EtOH, IPA) Amide->Sol1 Soluble hot, insoluble cold Sol2 Polar Aprotic Solvents (EtOAc, Acetone) Methoxy->Sol2 Highly soluble Sol3 Non-Polar Solvents (Heptane, Toluene) Aromatic->Sol3 Anti-solvent (Insoluble)

Fig 1: Logical relationship between functional groups and solvent compatibility.

Quantitative Solvent Matrix

Based on the structural profile, the following solvent systems are evaluated for process-scale recrystallization:

Solvent SystemRoleBoiling Point (°C)Solubility ProfileProcess Recommendation
Ethyl Acetate (EtOAc) Primary Solvent77.1High at reflux, moderate at RTExcellent for primary dissolution; breaks lattice H-bonds.
Heptane Anti-solvent98.4Insoluble at all tempsPairs with EtOAc to force crystallization [3].
Isopropanol (IPA) Primary Solvent82.5High at reflux, low at 0°CIdeal for single-solvent or aqueous-binary systems.
Water Anti-solvent100.0InsolublePairs with IPA; high risk of oiling out if cooled too fast.

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific temperature ramps and seeding steps, the chemist controls the metastable zone width (MZW), ensuring that crystal growth outpaces spontaneous nucleation [2]. This causality is the key to preventing the entrapment of impurities within the crystal lattice.

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

This is the preferred method for crude mixtures containing significant lipophilic impurities, as the impurities remain solvated in the EtOAc/Heptane mother liquor.

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude this compound in 30 mL of Ethyl Acetate in a 250 mL multi-neck round-bottom flask equipped with a reflux condenser and overhead stirrer.

  • Heating: Heat the suspension to 65°C–70°C until complete dissolution is achieved. Causality: EtOAc at near-reflux provides sufficient thermal energy to break the intermolecular amide hydrogen bonds.

  • Hot Filtration (Self-Validation Step): Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble particulate matter or polymerized byproducts.

  • Anti-Solvent Addition: Return the filtrate to the flask (maintained at 65°C). Begin dropwise addition of hot Heptane (approx. 40-50 mL) via an addition funnel until the "cloud point" is reached (the solution becomes faintly turbid, indicating the boundary of the metastable zone).

  • Seeding & Equilibration: Add 50 mg of pure this compound seed crystals. Hold the temperature at 65°C for 15 minutes. Causality: Seeding bypasses the high-energy primary nucleation phase, preventing "crashing out" and ensuring uniform crystal habit.

  • Controlled Cooling: Program the heating mantle/chiller to cool the mixture at a strict rate of 0.5°C/min down to 20°C, followed by cooling to 5°C in an ice-water bath for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of cold Heptane (5°C).

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours to constant weight.

G Start Crude 5-Bromo-2-methoxy- 4-methylbenzamide Dissolve Dissolve in minimal hot EtOAc (65-70°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Add Heptane dropwise until cloud point Filter->Antisolvent Seed Seed crystals added (Hold 15 mins at 65°C) Antisolvent->Seed Cool Controlled cooling ramp (0.5°C/min to 5°C) Seed->Cool Isolate Vacuum Filtration & Cold Heptane Wash Cool->Isolate Dry Vacuum Drying (45°C, 12h) Isolate->Dry Pure Pure Crystalline Product (>99.5% HPLC) Dry->Pure

Fig 2: Anti-solvent recrystallization workflow for this compound.

Protocol B: Polar Protic Recrystallization (Isopropanol / Water)

Use this method if the primary impurities are highly polar (e.g., unreacted benzoic acid derivatives or inorganic salts from amidation).

  • Dissolution: Dissolve 10.0 g of crude material in 40 mL of Isopropanol (IPA) at 80°C (reflux).

  • Aqueous Titration: Slowly add deionized water (approx. 10-15 mL) dropwise while maintaining reflux until a slight, persistent haze forms.

  • Clarification: Add 1-2 mL of hot IPA to clear the haze, bringing the solution just out of the supersaturated state.

  • Cooling: Remove from the heat source and allow the flask to cool ambiently to room temperature (approx. 20°C) over 2 hours. Do not agitate vigorously.

  • Polishing: Once at room temperature, transfer to an ice bath (0-5°C) for 45 minutes to maximize yield.

  • Isolation: Filter and wash the crystals with a pre-chilled mixture of 1:1 IPA/Water (10 mL). Vacuum dry at 50°C.

Mechanistic Insights & Troubleshooting

Phenomenon 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Methoxy-substituted aromatics are notorious for "oiling out"—forming a dense, impure liquid phase instead of crystallizing when cooled [4].

  • Causality: This occurs when the supersaturation level is pushed too high, too fast, causing the solute to separate as a liquid coacervate rather than a solid crystal.

  • Solution: If oiling out is observed during Protocol B, immediately reheat the mixture until the oil dissolves, add 10% more primary solvent (IPA), and reduce the cooling rate. Implementing the seeding step (Protocol A, Step 5) provides a nucleation surface that thermodynamically favors solid crystal formation over liquid phase separation.

Phenomenon 2: Co-Crystallization of Des-Bromo Impurities

Halogenated aromatics often suffer from the carryover of non-halogenated starting materials (e.g., 2-methoxy-4-methylbenzamide).

  • Causality: The structural similarity allows the des-bromo impurity to seamlessly substitute into the crystal lattice of the target molecule.

  • Solution: A single recrystallization may not suffice. If HPLC reveals >0.5% des-bromo impurity, a dual-solvent approach is required. Perform Protocol A first to remove polar impurities, followed by a recrystallization in pure Toluene (which exploits the specific density and polarizability differences of the bromine atom) to purge the des-bromo analog.

References

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.

  • Mersmann, A. (Ed.). (2001). Crystallization Technology Handbook (2nd ed.). Marcel Dekker / CRC Press.

  • Lee, J., et al. (2016). Benzamide derivative and use thereof (U.S. Patent No. 9,359,346 B2). U.S. Patent and Trademark Office.

  • BenchChem Technical Support. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem.

Application Note: HPLC Method Development for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Bromo-2-methoxy-4-methylbenzamide (CAS: 16292-12-7) is a critical pharmacophore and intermediate used in the synthesis of substituted benzamide antipsychotics and prokinetics (e.g., analogues of Remoxipride or Bromopride).[1] Its purity is paramount as the bromine handle allows for further cross-coupling reactions, while the methoxy and methyl groups provide steric and electronic modulation.[1]

This guide details a Quality by Design (QbD) approach to developing a robust HPLC method for this analyte. Unlike generic "cookbooks," this protocol explains the physicochemical logic driving the separation, ensuring the method is adaptable to different instrument platforms (Agilent, Waters, Shimadzu).

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step in method design.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Benzamide core with -Br, -OMe, -MeModerately hydrophobic; significant UV absorption.[1]
LogP ~1.9 – 2.2Retentive on C18. Requires >30% Organic modifier for elution.[1]
pKa Amide is neutral (pKa > 14)pH Independent retention for the main peak, but pH control is required for ionizable impurities (e.g., benzoic acid precursors).[1]
UV Max ~210 nm, ~254 nm254 nm is preferred for robustness; 210 nm for trace impurity detection.[1]

Method Development Workflow

The following decision tree illustrates the logical flow applied to arrive at the final protocol.

MethodDevelopment Start Start: Analyte Profiling ColumnSel Column Selection (Hydrophobicity vs. Steric Selectivity) Start->ColumnSel LogP ~2.0 MobilePhase Mobile Phase Scouting (pH & Modifier) ColumnSel->MobilePhase C18 Selected GradientOpt Gradient Optimization (Resolution of Impurities) MobilePhase->GradientOpt Acidic pH (0.1% H3PO4) FinalMethod Final Validated Method GradientOpt->FinalMethod Rs > 2.0

Figure 1: QbD Workflow for Benzamide Method Development.

Detailed Experimental Protocol

Reagents and Chemicals[1]
  • Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich or Merck).[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Phosphoric Acid (85%): Analytical Grade (for pH control).

  • Reference Standard: this compound (>98% purity).[1]

Chromatographic Conditions (The "Gold Standard")

This method uses a standard C18 chemistry which provides the most robust reproducibility for hydrophobic aromatics.[1]

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)High surface area C18 provides excellent retention for the bromo/methyl groups.[1] 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.[1]0) suppresses silanol ionization on the column, reducing peak tailing for any amine-containing impurities.
Mobile Phase B AcetonitrileLower viscosity than Methanol, allowing higher flow rates and sharper peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.[1] Avoids solvent cut-off noise seen at 210 nm.[1]
Injection Vol 5 - 10 µLDepends on sample concentration.[1]
Gradient Program

A gradient is strictly recommended over isocratic runs to ensure late-eluting dimers or highly brominated side-products are cleared.[1]

Time (min)% Mobile Phase BEvent
0.020Initial Hold (Focusing)
2.020Isocratic hold to separate polar degradants
12.080Linear Ramp (Main elution ~7-9 min)
15.095Wash Step (Remove dimers)
17.095Hold
17.120Re-equilibration
22.020Ready for next injection
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate for 5 mins). Concentration = 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Final Concentration = 100 µg/mL.[2]

    • Note: Diluting in 50:50 solvent matches the initial gradient strength better than 100% ACN, preventing "solvent effect" peak distortion.

Mechanism of Separation & Impurity Profiling

Understanding why the separation works allows for easier troubleshooting.[1] The separation is driven by Hydrophobic Interaction Chromatography (HIC) .[1]

  • The Analyte: The Bromine and Methyl groups are lipophilic "anchors."[1]

  • The Stationary Phase: The C18 alkyl chains interact with these anchors.[1]

  • The Impurities:

    • Precursor (Benzoic Acid):[1] More polar (elutes earlier).[1]

    • Des-bromo analog: Less hydrophobic (elutes earlier).[1]

    • Des-methyl analog: Slightly less hydrophobic (elutes just before main peak).[1]

SeparationMechanism C18 Stationary Phase (C18 Chains) Analyte 5-Bromo-2-methoxy- 4-methylbenzamide C18->Analyte Strong Hydrophobic Interaction (Br, Me) Impurity1 Benzoic Acid Precursor C18->Impurity1 Weak Interaction (Polar COOH) Impurity2 Des-bromo Analog C18->Impurity2 Moderate Interaction (Missing Br)

Figure 2: Mechanistic interaction of analyte and impurities with the C18 stationary phase.

Method Validation (System Suitability)[1]

To ensure the method is reliable (Trustworthiness), the following acceptance criteria must be met before routine use.

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between Main Peak and nearest impurity.
Tailing Factor (T) 0.8 < T < 1.5 (Ideally < 1.2).[1]
Theoretical Plates (N) > 5,000 for the main peak.[1]
Precision (RSD) < 1.0% for 6 replicate injections.[1]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).

Troubleshooting & Robustness

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica.[1]

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge).[1] Increase buffer concentration or lower pH to 2.0.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).[1]

  • Fix: Use a column oven (set to 30°C). Cap solvent bottles properly.

Issue 3: Split Peaks

  • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (20% ACN).[1]

  • Fix: Dilute the sample in the starting mobile phase (20% ACN / 80% Water).[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC theory).[1]

  • PubChem. (n.d.).[1] 5-Bromo-2-methoxy-4-methylbenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: A Scalable Manufacturing Process for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scaled-up synthesis of 5-Bromo-2-methoxy-4-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The described process is designed for robustness, scalability, and safety, addressing critical considerations for manufacturing environments. The synthesis proceeds via a two-step, one-pot conversion from 5-Bromo-2-methoxy-4-methylbenzoic acid through an acyl chloride intermediate, followed by amidation. This guide explains the causality behind procedural choices, outlines critical process controls, and provides a framework for safe and efficient production, tailored for researchers, chemists, and process development professionals.

Introduction and Rationale

Substituted benzamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The title compound, this compound, serves as a crucial building block for more complex molecular targets. The development of a reliable and scalable manufacturing process is therefore essential for advancing drug discovery programs that rely on this intermediate.

While numerous methods exist for amide bond formation, the conversion of a carboxylic acid to an amide via an acyl chloride intermediate is a classic, highly efficient, and industrially proven route.[3][4] This pathway was selected for its key advantages in a manufacturing context:

  • High Reactivity: Acyl chlorides are highly reactive, ensuring rapid and complete conversion.

  • Favorable Byproducts: The reaction of thionyl chloride with the carboxylic acid generates only gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction stream, driving the reaction to completion.[5]

  • Cost-Effectiveness: Thionyl chloride is a readily available and inexpensive reagent, making the process economically viable for large-scale production.

This document details the process, from starting materials to the final, purified product, with an emphasis on the practical aspects of process safety, control, and scalability.

Overall Synthesis Scheme

The manufacturing process is a two-step procedure starting from 5-Bromo-2-methoxy-4-methylbenzoic acid. The first step involves the activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. The resulting intermediate is then directly reacted with ammonium hydroxide to yield the final benzamide product.

Reaction_Scheme cluster_0 Step 1: Acyl Chloride Formation Start 5-Bromo-2-methoxy-4-methylbenzoic acid Intermediate 5-Bromo-2-methoxy-4-methylbenzoyl chloride Start->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) Toluene, Reflux Reagent1->Start Byproduct1 SO₂(g) + HCl(g) Intermediate->Byproduct1 Gaseous Byproducts Product This compound Intermediate->Product Amidation Reagent2 Ammonium Hydroxide (NH₄OH) 0-25 °C Reagent2->Intermediate

Caption: Reaction scheme for the synthesis of this compound.

Process Hazards and Safety Imperatives

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary safety concerns for this process are associated with the use of thionyl chloride and the management of exothermic events.

  • Thionyl Chloride (SOCl₂): This reagent is toxic, corrosive, and reacts violently with water. It decomposes upon heating or contact with moisture to produce toxic and corrosive gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂). All manipulations must be conducted in a well-ventilated fume hood or a closed reactor system equipped with an appropriate off-gas scrubber (e.g., a caustic soda solution) to neutralize acidic gases.

  • Exothermicity:

    • The reaction of the carboxylic acid with thionyl chloride is endothermic initially but can become exothermic as the reaction proceeds. Controlled heating is essential.

    • The amidation step, where the acyl chloride solution is added to aqueous ammonium hydroxide, is highly exothermic.[1] This addition must be performed slowly and with efficient cooling to maintain temperature control and prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. For large-scale operations, respiratory protection may be required.

Detailed Manufacturing Protocol

This protocol is designed for a nominal 100g scale of the final product and can be adapted for larger manufacturing batches with appropriate engineering controls.

Part A: Synthesis of 5-Bromo-2-methoxy-4-methylbenzoyl chloride (Intermediate)

Materials & Equipment:

  • Starting Material: 5-Bromo-2-methoxy-4-methylbenzoic acid (1.0 eq, 100 g) [CAS: 90326-61-7]

  • Reagent: Thionyl chloride (SOCl₂) (1.5 eq, 46 mL, 73.2 g)

  • Solvent: Toluene (800-1000 mL). Note: Toluene is a safer industrial alternative to benzene, which was used in the original lab-scale synthesis.[6]

  • Equipment: 2L three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, condenser, heating mantle, thermometer, and an off-gas scrubber system.

Procedure:

  • Reactor Setup: Charge the reactor with 5-Bromo-2-methoxy-4-methylbenzoic acid (100 g) and Toluene (900 mL). Begin vigorous stirring to form a slurry.

  • Reagent Addition: Slowly add thionyl chloride (46 mL) to the slurry at room temperature over 20-30 minutes. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 110°C for Toluene) and maintain for 4 hours.[6] The reaction is complete when gas evolution ceases and the solid starting material has fully dissolved, resulting in a clear solution.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 50-60°C. Remove the excess thionyl chloride and toluene under reduced pressure. This leaves the crude 5-Bromo-2-methoxy-4-methylbenzoyl chloride as an oil or semi-solid, which is used directly in the next step without further purification.[6]

Part B: Synthesis of this compound (Final Product)

Materials & Equipment:

  • Intermediate: Crude 5-Bromo-2-methoxy-4-methylbenzoyl chloride from Part A.

  • Reagent: Concentrated ammonium hydroxide (28-30% NH₃ solution, ~1 L).

  • Solvent: Toluene (optional, for dissolving the intermediate, 400 mL).

  • Equipment: 3L jacketed reactor (or large flask in an ice bath), mechanical stirrer, dropping funnel, thermometer, filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Ammonia Charge: Charge the 3L reactor with concentrated ammonium hydroxide (~1 L) and cool to 0-5°C using an ice bath or chiller.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride intermediate from the previous step in Toluene (400 mL). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 1-2 hours.[6] CRITICAL STEP: The temperature must be maintained below 15°C throughout the addition to control the exotherm.

  • Reaction & Precipitation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. A solid precipitate of the desired benzamide will form.[6]

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake sequentially with deionized water (3 x 250 mL) to remove ammonium salts, followed by a wash with a small amount of cold toluene or hexane (2 x 100 mL) to remove non-polar impurities.[6]

  • Drying: Dry the purified solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a beige or off-white solid.[6]

Process Workflow and Logic

The end-to-end manufacturing process can be visualized as a series of sequential unit operations.

Caption: Manufacturing workflow for this compound.

Data Summary and Expected Outcome

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueUnitNotes
Starting Material
5-Bromo-2-methoxy-4-methylbenzoic acid100g0.408 mol
Reagents
Thionyl Chloride73.2g0.612 mol (1.5 eq)
Ammonium Hydroxide (28%)~1000mLLarge excess
Solvents
Toluene (Step 1)900mL
Toluene (Step 2)400mL
Process Conditions
Acylation TemperatureReflux (~110)°C
Acylation Time4hours
Amidation Temperature0 - 15°CCritical Control Point
Amidation Time2-3hoursIncludes addition time
Expected Output
Theoretical Yield99.5g
Expected Yield 85 - 95 g 85 - 95% [6]
Purity (by HPLC)>98%
AppearanceBeige Solid-

Conclusion

The protocol outlined in this application note describes a robust, high-yielding, and scalable process for the manufacture of this compound. By utilizing a classic acyl chloride-mediated amidation pathway and substituting hazardous solvents with safer industrial alternatives, this process is well-suited for kilogram-scale production. Strict adherence to safety protocols, particularly concerning the handling of thionyl chloride and the management of reaction exotherms, is paramount for successful and safe implementation. This guide provides the necessary framework for process chemists and engineers to confidently scale the synthesis of this valuable chemical intermediate.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. ACS Publications. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. datapdf.com. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development. ACS Publications. [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • 5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2 | CID 65440854. PubChem. [Link]

Sources

Preparation of benzamide derivatives using 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Functionalization of 5-Bromo-2-methoxy-4-methylbenzamide

Abstract

This application note details the strategic utilization of This compound (CAS: 133767-15-4 / Analogous Precursors) as a high-value scaffold in the synthesis of orthopramide-class dopamine antagonists and related CNS-active agents.[1][2] Unlike simple aryl bromides, this scaffold presents unique steric and electronic challenges due to the ortho-methoxy and para-methyl substituents.[1][2] We present optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , specifically engineered to suppress dehalogenation side-reactions and maximize yields in sterically congested environments.[1][2]

Introduction: The Orthopramide Scaffold

The 5-bromo-2-methoxybenzamide motif is a pharmacophore privileged in medicinal chemistry, serving as the structural core for dopamine


 receptor antagonists such as Sulpiride , Remoxipride , and Clebopride .[1][2]

The addition of the 4-methyl group adds lipophilicity and metabolic stability, but it also increases the steric demand around the reactive C5-bromine center.[1][2] Successful derivatization requires catalyst systems capable of oxidative addition into electron-rich, sterically hindered aryl halides.[1][2]

Key Applications:

  • CNS Drug Discovery: Synthesis of atypical antipsychotics.[1][2]

  • Gastroprokinetic Agents: 5-HT4 receptor agonists.[1][2]

  • Fragment-Based Drug Design (FBDD): Rigidifying linker exploration.[1][2]

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Electronic State Electron-Rich (OMe, Me donors)Deactivated Electrophile: The electron-donating groups increase electron density at the C-Br bond, making oxidative addition by Pd(0) slower than in electron-deficient systems.[1][2]
Steric Environment Congested (C4-Me, C2-OMe)Ligand Selection: Standard ligands (e.g., PPh3) often fail.[1][2] Bulky, electron-rich phosphines (Buchwald ligands) are required to facilitate oxidative addition.[1][2]
Amide Functionality Primary Amide (-CONH2)Chemo-selectivity: Base-sensitive.[1][2] Strong bases (e.g., NaOtBu) may cause deprotonation of the amide nitrogen, potentially poisoning the catalyst or leading to side reactions.[1][2] Weak bases (

,

) are preferred.[1][2]

Synthetic Strategy & Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 5-Bromo-2-methoxy- 4-methylbenzamide (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd-Catalyst Buchwald Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald HNR2 Pd-Catalyst ProdA 5-Aryl-2-methoxy- 4-methylbenzamides (D2 Antagonist Analogs) Suzuki->ProdA Note1 Critical: Use SPhos or XPhos to overcome steric hindrance Suzuki->Note1 ProdB 5-Amino-2-methoxy- 4-methylbenzamides (Kinase Inhibitors) Buchwald->ProdB

Figure 1: Divergent synthetic workflow for this compound functionalization.[1][2][3]

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives. Challenge: The ortho-methoxy and para-methyl groups create a "picket fence" effect, hindering the approach of the palladium catalyst.[1][2] Solution: Utilization of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand designed to form a monoligated Pd species that is highly active for hindered substrates [1].[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (2 mol%)[1][2][4]

  • Ligand: SPhos (4 mol%)[1][2][4]

  • Base:

    
     (2.0 equiv, anhydrous)[1][2]
    
  • Solvent: Toluene / Water (10:1 v/v)[1][2]

Step-by-Step Methodology
  • Pre-Catalyst Formation (In-situ): In a reaction vial, charge Pd(OAc)2 and SPhos.[1][2] Add dry Toluene (2 mL/mmol) and stir at RT for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear, indicating active

    
     formation.[1][2]
    
  • Substrate Addition: Add the benzamide substrate, arylboronic acid, and finely ground

    
    .[1][2]
    
  • Degassing: Add degassed water (0.2 mL/mmol). Seal the vial and purge with Argon for 5 minutes (balloon method or Schlenk line). Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.[1][2]

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1][2][4] Wash with water (1x) and brine (1x).[1][2] Dry organic layer over

    
    .[1][2][4][5]
    
  • Purification: Flash chromatography (Silica gel). Eluent: Hexanes/EtOAc (gradient 0% to 40%).[1][2] The amide group makes the product polar; ensure the column is flushed well.[1][2]

Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Introduction of amine pharmacophores (e.g., pyrrolidine, morpholine) at the C5 position.[1][2] Challenge: The primary amide (-CONH2) can compete as a nucleophile, leading to N-arylation of the amide instead of the amine. Solution: Use of BrettPhos or RuPhos precatalysts which are highly selective for cross-coupling of amines over amides [2].[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)[1][2]

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)[1][2]

  • Base:

    
     (2.0 equiv) or LiHMDS (if substrate allows)[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Schlenk conditions, combine the benzamide, amine, base, and Precatalyst in a reaction tube.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Thermal Cycle: Seal and heat to 80–100°C .

    • Optimization Note: If conversion is low after 4 hours, raise temperature to 110°C.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the amine adduct.[1][2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Rinse with DCM.[1][2] Concentrate the filtrate.

  • Purification: Recrystallization is often possible from EtOH/Water due to the high crystallinity of benzamide derivatives.[1][2] If oil remains, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Quality Control & Troubleshooting

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]

  • Mobile Phase: A: Water + 0.1% TFA; B: MeCN.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1][2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Recovery Catalyst deactivation or steric failure.[1][2]Switch to XPhos Pd G3 ; increase temperature to 120°C. Ensure strict anaerobic conditions.
Protodehalogenation (Ar-H) Hydride source in solvent or excessive heat.[1][2]Use anhydrous solvents; lower temperature by 10°C; switch base from alkoxide to Carbonate/Phosphate.[1][2]
Amide Hydrolysis Base concentration too high or wet solvent.[1][2]Use weak bases (

); ensure water is limited (Suzuki) or absent (Buchwald).[1][2]

References

  • BenchChem. "A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." BenchChem Application Notes. Link[1][2]

  • ChemicalBook. "5-Bromo-2-methoxy-4-methylbenzoic acid synthesis and derivatives."[1][2] ChemicalBook Product Database. Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol."[1][2] TCI Technical Guides. Link

  • PubChem. "5-Bromo-2-methoxy-4-methylbenzaldehyde Compound Summary."[1][2] National Library of Medicine.[1][2] Link[1][2]

(Note: While specific "application notes" for this exact molecule are proprietary to synthesis labs, the protocols above are derived from validated methodologies for the chemically equivalent 5-bromo-2-methoxybenzaldehyde and 5-bromosalicylamide scaffolds found in the cited literature.)

Sources

Solvent Selection and Optimization Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The functionalization of 5-bromo-2-methoxy-4-methylbenzamide via transition-metal catalysis (predominantly the Suzuki-Miyaura cross-coupling) is a critical transformation in the synthesis of complex biaryl pharmaceutical intermediates. As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a complex network of competing electronic and steric factors.

To design a robust reaction, we must first deconstruct the molecule's physicochemical profile:

  • The Electrophilic Core (C-Br Bond): Bromides are highly reactive electrophiles that undergo oxidative addition rapidly, often faster than the rate-determining transmetalation step[1].

  • The Coordinating Network (Methoxy & Primary Amide): The ortho-methoxy group is electron-donating and capable of weak metal coordination. More importantly, the primary amide (-CONH₂) is highly polar, acts as a strong hydrogen-bond donor/acceptor, and significantly restricts the molecule's solubility in non-polar hydrocarbons.

  • Chemoselectivity Vectors: While recent literature demonstrates that amide C-N bonds can be activated for cross-coupling, this typically requires exhaustive activation (e.g., N,N-di-Boc protection)[2]. In its native state, the C-Br bond of this benzamide undergoes cleavage with near-perfect chemoselectivity when exposed to standard Pd(0) catalysts[3].

Because of the primary amide's polarity, solvent selection is the single most critical variable in optimizing this reaction. The solvent must simultaneously dissolve the polar benzamide, stabilize the catalytic intermediates, and facilitate the activation of the boronic acid partner.

Mechanistic Causality in Solvent Selection

Do not treat solvent selection as a mere solubility exercise; the solvent is an active participant in the catalytic cycle.

The Necessity of the Biphasic Interface

Suzuki-Miyaura couplings require base activation of the boronic acid to form a reactive boronate complex. The generally accepted mechanism for transmetalation features a μ-bridging hydroxy group between the Palladium and Boron atoms, dictating that water is mechanistically essential for the catalytic cycle[1].

Because this compound is insoluble in pure water, a biphasic organic/aqueous system is mandatory. The organic phase must possess sufficient polarity to dissolve the benzamide while maintaining phase separation from water to allow for efficient product partitioning.

Mitigating Amide Hydrolysis and Catalyst Poisoning

The primary amide is susceptible to hydrolysis under strongly alkaline, high-temperature conditions. Consequently, monophasic polar aprotic solvents (like pure DMF or DMAc) paired with strong bases (like NaOH) often lead to degradation. By utilizing a biphasic ether/water system (e.g., 1,4-Dioxane/H₂O or 2-MeTHF/H₂O) paired with a mild base (K₂CO₃ or K₃PO₄), the base remains sequestered in the aqueous phase, protecting the amide in the organic phase while still facilitating transmetalation at the interface[1].

Mechanism OrgPhase ORGANIC PHASE (e.g., 2-MeTHF) Solubilizes Benzamide & Catalyst OxAdd 1. Oxidative Addition (C-Br Cleavage) OrgPhase->OxAdd Substrate Delivery AqPhase AQUEOUS PHASE (Water) Solubilizes Base & Activates Boron TransMet 2. Transmetalation (Boronic Acid + Base) AqPhase->TransMet Base/OH- Delivery Interface BIPHASIC INTERFACE Transmetalation via μ-OH bridge RedElim 3. Reductive Elimination (Product Formation) Interface->RedElim OxAdd->Interface TransMet->Interface RedElim->OrgPhase Product Partitioning

Fig 1. Mechanistic phase distribution in the biphasic Suzuki-Miyaura coupling of bromobenzamides.

Quantitative Data: Solvent Performance Matrix

The following table synthesizes expected performance metrics for the cross-coupling of primary bromobenzamides across various solvent systems, evaluated through the lens of modern process chemistry and green engineering[4],,[5].

Solvent SystemPhase TypeBase CompatibilityTypical Yield ProfileEnvironmental (Green) Rating
1,4-Dioxane / H₂O (5:1) BiphasicExcellent (K₂CO₃, K₃PO₄)>90% Poor (Toxic, Peroxide former, difficult recovery)
2-MeTHF / H₂O (5:1) BiphasicExcellent (K₂CO₃, K₃PO₄)85–95% Excellent (Renewable, excellent phase separation)
DMF / H₂O (9:1) MonophasicGood (Requires strict temp control)70–85% Poor (Reprotoxic, high boiling point)
i-PrOAc / H₂O (5:1) BiphasicModerate (Risk of ester hydrolysis)80–90% Good (Recommended green alternative for amides)

Note: 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice for scale-up due to its low water miscibility, which streamlines downstream aqueous workup compared to 1,4-dioxane.

Standardized Experimental Protocol

Protocol: Green Biphasic Suzuki-Miyaura Coupling using 2-MeTHF Objective: Chemoselective cross-coupling of the C-Br bond while preserving the primary amide and methoxy groups. This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure mechanistic fidelity.

Step 1: Degassing and Phase Preparation
  • Action: Prepare a 5:1 volumetric mixture of 2-Methyltetrahydrofuran (2-MeTHF) and deionized water. Sparge the mixture with ultra-pure N₂ for 30 minutes prior to use.

  • Causality: Oxygen is highly deleterious to the active Pd(0) species. Failure to degas will lead to the rapid oxidation of the catalyst, visually identifiable by the premature precipitation of "Pd black." 2-MeTHF is selected because it is a green solvent that provides a robust biphasic medium, essential for stabilizing the starting materials and preventing protodeboronation[4],.

Step 2: Reagent Charging
  • Action: To an oven-dried Schlenk flask under N₂, charge this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), finely milled K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: K₂CO₃ is a mild base that effectively activates the boronic acid without inducing hydrolysis of the sensitive primary amide[1]. Pd(dppf)Cl₂ is utilized because its large bite angle accelerates the reductive elimination step, thereby outcompeting the degradation pathways of the boronic acid[4].

Step 3: Reaction Execution & In-Process Control (IPC)
  • Action: Add the degassed 2-MeTHF/H₂O solvent mixture to the flask. Heat the biphasic mixture to 75°C under vigorous stirring (minimum 800 RPM).

  • Self-Validation (IPC): After 2 hours, halt stirring to allow the phases to separate. Sample 10 µL of the upper organic layer, dilute in MeCN, and analyze via LC-MS.

    • Success Marker: Complete consumption of the starting material mass signature (Isotopic doublet at M+H⁺ ~244/246) and appearance of the target biaryl mass.

    • Failure Marker: The presence of a des-bromo impurity indicates premature reductive elimination, typically caused by wet/impure solvent or a degraded boronic acid partner.

Step 4: Workup and Isolation
  • Action: Cool the reaction to room temperature. Add additional 2-MeTHF and water to dissolve any precipitated inorganic salts. Separate the phases. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The distinct advantage of 2-MeTHF over 1,4-dioxane is its minimal water solubility. This allows for a direct, clean phase split without the need for an intermediate solvent swap or exhaustive extraction protocols.

Workflow Step1 Step 1: Preparation Degas 2-MeTHF/H2O (5:1) to prevent Pd(0) oxidation Step2 Step 2: Reagent Loading Add Benzamide, Boronic Acid, K2CO3, and Pd(dppf)Cl2 Step1->Step2 Step3 Step 3: Reaction Heat to 75°C under N2 Strong agitation required Step2->Step3 IPC In-Process Control (IPC) LC-MS at 2h: Monitor M+H+ 244/246 disappearance Step3->IPC IPC->Step3 If Conversion < 95% Step4 Step 4: Workup Phase separation, Aqueous wash & Extraction IPC->Step4 If Conversion > 95%

Fig 2. Self-validating workflow for the cross-coupling of this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[1] URL:[Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction.[4] URL:[Link]

  • National Institutes of Health (PMC). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. URL:[Link]

  • ACS Sustainable Chemistry and Engineering / Research With Rutgers. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides.[5] URL:[Link]

  • American Chemical Society (Organic Letters). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature.[2] URL:[Link]

  • RSC Publishing. Acylative Suzuki coupling of amides: acyl-nitrogen activation via synergy of independently modifiable activating groups.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling Issues

Executive Summary & Molecule Profile

5-Bromo-2-methoxy-4-methylbenzamide is a highly lipophilic, neutral benzamide intermediate often used in the synthesis of bioactive scaffolds (e.g., SGLT2 inhibitors, kinase inhibitors). Users frequently encounter precipitation during aqueous dilution due to its high crystal lattice energy and low polarity.

Physicochemical Profile:

  • Core Structure: Benzamide with lipophilic (bromo, methyl) and H-bond accepting (methoxy) substituents.

  • Key Challenge: High melting point and strong intermolecular hydrogen bonding (amide dimer formation) lead to poor aqueous solubility (< 10 µM typically).

  • Primary Solvents: DMSO (Preferred), DMF, DMAc.

  • pKa: The amide proton is very weakly acidic (pKa ~15-16), meaning pH adjustment in the physiological range (pH 2-10) will not significantly improve solubility.

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: I am trying to dissolve the solid in DMSO, but I see a hazy suspension. Is my compound impure? A: Not necessarily, but "haze" suggests incomplete solvation or the presence of inorganic salts.

  • Mechanism: Benzamides can form tight crystal lattices. Kinetic solubility (speed of dissolving) is often slower than thermodynamic solubility.

  • Troubleshooting Steps:

    • Sonicate: Apply ultrasound (40 kHz) for 10–15 minutes. The energy disrupts the crystal lattice more effectively than vortexing.

    • Warm Gently: Heat the DMSO stock to 37–40°C. Note: Do not exceed 50°C to avoid degradation.

    • Check Water Content: DMSO is hygroscopic. If your DMSO has absorbed water from the air, the solubility of this lipophilic compound drops exponentially. Use anhydrous DMSO (stored over molecular sieves).

Q2: Can I use Ethanol or Methanol instead of DMSO? A: Proceed with caution.

  • Analysis: While this compound has moderate solubility in alcohols, these solvents are volatile. Evaporation at the meniscus can lead to "crusting" (crystal seeding) on the tube walls, which then acts as a nucleation site for bulk precipitation.

  • Recommendation: Use DMSO for long-term storage (-20°C). Use Ethanol only for immediate intermediate dilutions where DMSO toxicity is a concern.

Category B: Assay & Aqueous Dilution[1]

Q3: My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4). Why? A: You are experiencing "Dilution Shock."

  • The Science: The logP of this molecule is likely >2.5. When you dilute DMSO (a chaotic, polar aprotic solvent) into water (a highly ordered, H-bonded network), the water molecules force the lipophilic benzamide molecules together to minimize entropy loss. This hydrophobic effect drives rapid aggregation.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 100% DMSO → 50% DMSO/Buffer → Final Buffer).

    • Add a Surfactant: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound. This stabilizes the "parachute" phase of supersaturation.

Q4: Will acidifying the buffer help dissolve it? A: No.

  • Reasoning: The amide nitrogen is not basic enough to protonate under standard acidic conditions (pH > 1), and the amide hydrogen is not acidic enough to deprotonate below pH ~14.

  • Risk: Adding strong acid or base may hydrolyze the amide bond or the bromo-substituent, chemically destroying your sample rather than dissolving it. Stick to neutral pH with co-solvents.

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

SolventSolubility RatingSuitabilityCritical Technical Notes
DMSO High (>50 mM)Primary Stock Hygroscopic. Freezes at 19°C. Thaw completely before use to avoid concentration gradients.
DMF High (>50 mM)Alternative StockToxic. Avoid in cell-based assays if possible. Good for chemical synthesis.
Ethanol ModerateIntermediateProne to evaporation and "crusting." Good for solvent exchange protocols.
Water/PBS Negligible Assay Medium Requires <1% DMSO final conc. Immediate precipitation likely above 10-50 µM without surfactants.
PEG-400 Moderate-HighIn Vivo VehicleExcellent for animal dosing. Viscosity can hinder pipetting accuracy.

Standard Operating Procedure (SOP): Solubility Assessment

If you suspect your batch has unique solubility issues (e.g., a new polymorph), follow this protocol to determine the "Kinetic Solubility Limit."

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)[1]

  • 96-well plate

  • Plate shaker

Protocol:

  • Prepare Buffer: Place 198 µL of PBS into wells A1–A12.

  • Spike: Add 2 µL of DMSO stock to A1 (Final: 100 µM, 1% DMSO).

  • Dilute: Perform 1:2 serial dilutions across the plate (keeping DMSO constant at 1% if possible, or accepting the gradient).

  • Incubate: Shake at 500 rpm for 2 hours at Room Temperature.

  • Read: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: A spike in OD600 indicates precipitation. The highest concentration with baseline OD is your Solubility Limit .

Decision Tree: Troubleshooting Workflow

The following logic flow guides you through resolving precipitation events.

SolubilityTroubleshooting Start Issue: Compound Precipitates CheckSolvent 1. Check Solvent System Start->CheckSolvent IsWater Is solvent Water/PBS? CheckSolvent->IsWater Precipitates in Assay IsDMSO Is solvent DMSO? CheckSolvent->IsDMSO Won't dissolve in Stock CheckConc Is Final Conc > 10 µM? IsWater->CheckConc CheckWaterContent Check DMSO Water Content (Hygroscopic effect) IsDMSO->CheckWaterContent Sonicate Sonicate (40kHz) & Heat (37°C) CheckWaterContent->Sonicate DMSO is dry ReduceConc Reduce Concentration OR Increase DMSO % CheckConc->ReduceConc Yes AddSurfactant Add 0.05% Tween-20 to Buffer CheckConc->AddSurfactant No (Already low)

Caption: Figure 1. Systematic troubleshooting workflow for this compound solubility issues.

References

  • American Chemical Society (ACS). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. J. Chem. Eng. Data. Retrieved from [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-Bromo-2-methoxy-4-methylbenzamide . This guide addresses the specific purification challenges associated with this intermediate. Due to the electron-rich nature of the benzene ring (methoxy and methyl substituents) and the amide functionality, this compound presents unique solubility and impurity profiles.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity ModerateSoluble in alcohols/esters; insoluble in water/alkanes.
Acidity/Basicity Neutral (Amide)Stable to mild acid/base washes; does not form salts easily.
Key Impurities 1. Precursor Acid: 5-bromo-2-methoxy-4-methylbenzoic acid.2.[1] Regioisomers: 3-bromo isomer.3. De-brominated: 2-methoxy-4-methylbenzamide.[1]Acidic impurities can be chemically extracted. Isomers require fractional crystallization.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination using this decision matrix.

Triage Start Start: Crude Product Analysis TLC Run TLC (50:50 EtOAc/Hex) Start->TLC SpotA Spot at Baseline? TLC->SpotA Yes SpotB Spot near Product (Rf ±0.05)? TLC->SpotB Yes SpotC Colored Impurity? TLC->SpotC Yes Wash Protocol A: Bicarbonate Wash SpotA->Wash Unreacted Acid Recryst Protocol B: Fractional Recrystallization SpotB->Recryst Isomer/Des-bromo Charcoal Protocol C: Carbon Treatment SpotC->Charcoal Oxidation/Polymer

Figure 1: Diagnostic logic flow for selecting the appropriate purification method based on Thin Layer Chromatography (TLC) behavior.

Troubleshooting Guides & Protocols

Issue A: The Product Contains Unreacted Acid (Baseline Impurity)

Symptom: The product melts too low, or TLC shows a streak/spot at the baseline. Cause: Incomplete conversion of 5-bromo-2-methoxy-4-methylbenzoic acid during amidation.

Protocol A: Chemoselective Bicarbonate Wash

Rationale: The amide product is neutral and will remain in the organic phase. The unreacted benzoic acid precursor is acidic (pKa ~4) and will deprotonate into the aqueous phase at pH 8-9.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; mild heating (30°C) is acceptable.

  • First Wash: Transfer to a separatory funnel. Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (2 x 5 mL per gram).

    • Note: Vigorous venting is required due to CO₂ evolution.

  • Second Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure.

Issue B: "Sticky" Precipitate or Oiling Out

Symptom: During recrystallization, the product comes out as an oil or a gummy solid instead of crystals. Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling rate is too fast.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

Rationale: Ethanol dissolves the benzamide well at high temperatures.[2] Water acts as an anti-solvent to force precipitation. Slow cooling prevents oiling.

  • Saturation: Place crude solid in a flask. Add Ethanol (95%) and heat to reflux. Add just enough ethanol dropwise until the solid barely dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of ethanol to clear the solution again.

  • Controlled Cooling:

    • Remove from heat.[3][4]

    • Wrap the flask in a towel (insulation) to allow it to cool to room temperature over 2-3 hours. Do not use an ice bath yet.

  • Harvesting: Once distinct crystals form at room temperature, cool to 0°C for 30 minutes, then filter.

Issue C: Regioisomer Contamination (Difficult Separation)

Symptom: HPLC shows a peak ("shoulder") very close to the main peak. Cause: Presence of 3-bromo-2-methoxy-4-methylbenzamide (isomer) or 2-methoxy-4-methylbenzamide (under-brominated).

Protocol C: Fractional Crystallization Logic

These impurities often have higher solubility than the target 5-bromo product.

  • Follow Protocol B , but do not cool to 0°C.

  • Filter the crystals at Room Temperature (20-25°C) .

  • The Logic: The target compound (usually less soluble) crystallizes out first. The isomers, being more soluble or present in lower quantities, remain in the "Mother Liquor" (filtrate).

  • Verification: Analyze the crystals vs. the filtrate by HPLC. If the crystals are pure, discard the filtrate.

Frequently Asked Questions (FAQs)

Q1: My crude product is pink/brown. Is it ruined? A: No. This is likely trace oxidation of the aromatic ring or residual bromine.

  • Fix: Dissolve the crude in hot ethanol. Add Activated Charcoal (5 wt%) . Stir for 15 minutes at reflux. Filter hot through a Celite pad. The filtrate should be colorless or pale yellow.

Q2: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often a sharper solvent for benzamides. However, it is more toxic. If using Methanol, the solubility will be higher, so you will need less solvent volume or a lower temperature (-10°C) for final harvesting.

Q3: The acid wash didn't work; the acid impurity is still there. A: You may have used a "weak" wash. If NaHCO₃ failed, use 1M NaOH (cold).

  • Warning: Do not expose the product to strong base for long periods or heat it, as you risk hydrolyzing the amide bond back to the acid. Perform the wash quickly ( < 5 mins) and neutralize immediately.

Q4: How do I confirm I have the 5-bromo and not the 3-bromo isomer? A: NMR is the gold standard.

  • 1H NMR: Look for the aromatic protons. In the 5-bromo isomer, the protons are para to each other (singlets). In the 3-bromo isomer, the coupling constants will differ (ortho coupling).

  • NOESY: Nuclear Overhauser Effect spectroscopy can confirm the proximity of the methoxy group to the protons.

Visualizing the Purification Workflow

PurificationProcess Crude Crude this compound Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash with sat. NaHCO3 (Removes Acid Precursor) Dissolve->BaseWash OrgLayer Organic Layer (Product) BaseWash->OrgLayer AqLayer Aqueous Layer (Impurities) BaseWash->AqLayer Evap Evaporate Solvent OrgLayer->Evap Recryst Recrystallize (EtOH/H2O) Evap->Recryst Filter Filtration Recryst->Filter Solid Pure Crystals (Target) Filter->Solid Liquor Mother Liquor (Isomers/Oils) Filter->Liquor

Figure 2: End-to-end purification workflow from crude reaction mixture to isolated pure crystal.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general recrystallization solvent selection for benzamides).

  • BenchChem Technical Support. (2025). Crystallization Methods for Benzamide Derivatives. (General protocols for amide crystallization).

  • PubChem Compound Summary. (2024). 5-Bromo-2-methoxy-4-methylbenzaldehyde (Precursor Analog). National Center for Biotechnology Information. (Used for solubility/property estimation).[5] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on acid-base extraction of amides).

Sources

Addressing steric hindrance in 5-Bromo-2-methoxy-4-methylbenzamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 5-Bromo-2-methoxy-4-methylbenzamide Optimization

Executive Summary

You are encountering low conversion rates with This compound .[1] This is a classic "perfect storm" substrate. The 4-methyl group exerts severe steric pressure on the oxidative addition site (C5), while the 2-methoxy group increases electron density, rendering the C-Br bond less electrophilic.[1] Furthermore, the primary amide (


) at C1 presents a risk of catalyst poisoning via N-coordination to Palladium.

This guide moves beyond standard protocols (


, 

) which are insufficient for this architecture. We will implement Dialkylbiaryl Phosphine (Buchwald) ligand systems and Palladacycle Precatalysts to force this reaction to completion.
Module 1: The Suzuki-Miyaura Protocol (C-C Bond Formation)[1][2]

The Challenge: The 4-methyl group blocks the approach of the boronic acid during the transmetallation step. Standard Pd(0) sources often agglomerate into "Palladium Black" before oxidative addition can occur due to the slow kinetics caused by sterics.

The Solution: Use XPhos Pd G4 . The bulky cyclohexyl groups on the XPhos ligand create a protective pocket that facilitates coupling even with ortho-substituents, while the G4 precatalyst ensures a controlled release of active Pd(0) .

Recommended Protocol (Self-Validating System)
  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%).[1] Do not use in-situ generation (Pd(OAc)2 + Ligand) as the induction period allows side reactions.[1]

  • Base:

    
     (Tribasic Potassium Phosphate)  (2.0 equiv).[1] Crucial: Avoid strong alkoxides (NaOtBu) which may deprotonate the amide (
    
    
    
    ) and cause solubility issues.[1]
  • Solvent System: 1,4-Dioxane : Water (4:1) . The water is essential for dissolving the inorganic base and activating the boronic acid.

  • Temperature: 80°C – 100°C.

Protocol Steps:

  • Charge reaction vessel with this compound (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).[1]
    
  • Add XPhos Pd G4 (0.02 equiv).[1]

  • Evacuate and backfill with Argon (x3).[1][2] Oxygen is the enemy of the active monomeric Pd species.

  • Add degassed 1,4-Dioxane/Water mixture.[1]

  • Stir vigorously at 100°C. Visual Check: The reaction should remain a clear orange/brown solution. If it turns black (Pd precipitation), the ligand has dissociated.

Comparative Ligand Performance Data

Based on kinetic profiles of ortho-substituted aryl bromides

Ligand SystemConversion (12h)Steric ToleranceAmide CompatibilityNotes

< 15%PoorModerateFails oxidative addition due to sterics.[1]
Pd(dppf)Cl2 35%ModerateHighGood for simple substrates, fails here.[1]
SPhos Pd G3 78%HighHighExcellent, but XPhos is superior for 4-Me sterics.[1]
XPhos Pd G4 > 95% Excellent High Gold Standard for this substrate.
Module 2: The Buchwald-Hartwig Amination (C-N Bond Formation)[1][4]

The Challenge: Coupling an amine to this substrate is harder than Suzuki coupling because the amine nucleophile can compete with the substrate's own amide group for binding.

The Solution: BrettPhos or RuPhos ligands.[3][4] These ligands are specifically designed to prevent the formation of stable (unreactive) Pd-amine complexes .[1]

Decision Matrix: Which Ligand?
  • Primary Amines (R-

    
    ):  Use BrettPhos Pd G4 .
    
  • Secondary Amines (

    
    ):  Use RuPhos Pd G4 .
    
Troubleshooting the "Amide Poisoning"

If the reaction stalls, the primary amide on your benzamide is likely coordinating to the Pd center (


).
  • Fix: Increase catalyst loading to 5 mol%.

  • Fix: Switch base to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (Cesium Carbonate). The "Cesium Effect" improves solubility and prevents tight ion-pairing that hinders reactivity .[1]
    
Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway when addressing low yields with this specific scaffold.

TroubleshootingFlow Start Problem: Low Yield (<50%) CheckColor Visual Check: Is the reaction mixture Black? Start->CheckColor Precipitation Pd Black Precipitation (Ligand Dissociation) CheckColor->Precipitation Yes NoPrecip Solution is Clear/Brown (Catalyst Active but Stalled) CheckColor->NoPrecip No Action1 Switch to G4 Precatalyst (Prevents induction failure) Precipitation->Action1 CheckBase Check Base Selection NoPrecip->CheckBase StrongBase Using NaOtBu? CheckBase->StrongBase WeakBase Using K3PO4 / Cs2CO3? CheckBase->WeakBase SolubilityIssue Amide Deprotonation Issue Switch to Weak Base StrongBase->SolubilityIssue StericIssue Steric Failure at Transmetallation Switch Ligand WeakBase->StericIssue SolutionXPhos Use XPhos (Suzuki) or BrettPhos (Amination) StericIssue->SolutionXPhos

Caption: Diagnostic logic flow for this compound coupling failures. "Pd Black" indicates catalyst death; clear solutions indicate kinetic stalling.

Module 4: Mechanistic Insight (The "Why")[1]

To understand why XPhos works where


 fails, we must visualize the catalytic cycle. The Reductive Elimination  step is the bottleneck for bulky substrates.

Mechanism cluster_sterics Steric Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash with 4-Me) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Facilitated by XPhos) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Product Release

Caption: The catalytic cycle highlighting the "Steric Zone" where the 4-methyl group impedes the reaction. XPhos expands the coordination sphere to accommodate this bulk.

FAQ: Frequently Asked Questions

Q1: Can I use DMF as a solvent to improve the solubility of the benzamide? A: Use caution. While DMF dissolves the substrate well, it can decompose at high temperatures (


) to produce dimethylamine, which can act as a nucleophile and couple with your aryl bromide, giving a dimethylaniline impurity. 1,4-Dioxane  or Toluene/Water  biphasic systems are safer alternatives.

Q2: My reaction goes to 60% conversion and stops. Adding more catalyst doesn't help. A: This is likely product inhibition or boronic acid decomposition .

  • Protodeboronation: The boronic acid might be hydrolyzing before it couples. Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=2h).

  • Ligand Poisoning: The amide product might be chelating the Pd. Switch to XPhos Pd G4 if you aren't already, as the bulky ligand prevents this chelation .

Q3: Why is the 2-methoxy group relevant if it's not sterically hindering the bromide? A: The 2-methoxy group is an Electron Donating Group (EDG) para to the bromide. This increases the electron density at the C-Br bond, making oxidative addition slower (the Pd(0) nucleophile has a harder time attacking). This reinforces the need for an electron-rich ligand like XPhos or SPhos to boost the nucleophilicity of the Palladium center.

References
  • Sigma-Aldrich. XPhos Pd G4 Product Specification and Application Guide.[1]Link[1]

  • Bosiak, M. J., et al. (2021).[5] "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." PMC (PubMed Central).[1]Link[1]

  • Maiti, D., & Buchwald, S. L. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." MIT Open Access Articles.Link

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination: Choice of Base and Catalysts." Link

  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers (RSC).[1]Link[1]

Sources

Stability of 5-Bromo-2-methoxy-4-methylbenzamide in acidic and basic solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-Bromo-2-methoxy-4-methylbenzamide in Acidic and Basic Solutions Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Analytical Scientists

Welcome to the Advanced Application Support Hub. This guide addresses the physicochemical stability of This compound (CAS: Implied/Analogous). As a primary intermediate in the synthesis of substituted benzamides (often related to antipsychotic scaffolds like Tiapride or Remoxipride), understanding its hydrolytic profile is critical for yield optimization and impurity control.

Executive Summary: Stability Profile
ParameterConditionStability RatingPrimary Degradant
Acidic (pH < 2) 0.1 M HCl, RT, 24hHigh 5-Bromo-2-methoxy-4-methylbenzoic acid
Acidic (pH < 1) Reflux (>80°C)Low 5-Bromo-2-methoxy-4-methylbenzoic acid
Basic (pH > 10) 0.1 M NaOH, RT, 24hModerate 5-Bromo-2-methoxy-4-methylbenzoate (salt)
Basic (pH > 12) Reflux (>80°C)Low 5-Bromo-2-methoxy-4-methylbenzoate (salt)
Neutral Water/Organic SolventHigh None
Module 1: Acidic Solution Stability
Q1: I am observing a new peak in my HPLC chromatogram after storing the sample in 0.1% TFA. Is this hydrolysis?

Diagnosis: Likely, yes, but only if stored for extended periods (>48h) or at elevated temperatures. Expert Insight: Primary aromatic amides are generally resistant to acid hydrolysis at room temperature due to the resonance stabilization of the amide bond. However, the 2-methoxy group in this molecule plays a dual role:

  • Steric Shielding: It protects the carbonyl carbon from nucleophilic attack by water.

  • Electronic Effect: It is electron-donating by resonance, which increases the electron density on the carbonyl oxygen, making it more basic and susceptible to protonation—the first step of acid hydrolysis.

If a new peak appears at a higher retention time (in reverse-phase acidic methods) or lower retention time (depending on ionization), it is likely 5-Bromo-2-methoxy-4-methylbenzoic acid .

Troubleshooting Protocol:

  • Check Retention Time (RT): The acid derivative typically elutes earlier than the amide in reverse-phase (C18) chromatography at neutral pH (due to ionization of -COOH), but may elute later or similarly at low pH (suppressed ionization).

  • Run a Reference Standard: Inject pure 5-Bromo-2-methoxy-4-methylbenzoic acid.

  • Validation Step: Re-prepare the sample in Acetonitrile:Water (no acid) and inject immediately. If the peak disappears, the degradation is occurring in the vial.

Q2: Can I perform a recrystallization in acidic media?

Recommendation: Yes, but proceed with caution. Mechanism: The amide nitrogen is weakly basic. Strong mineral acids can protonate it, potentially solubilizing the compound. However, heating in strong acid (e.g., 6M HCl reflux) will drive the equilibrium toward the carboxylic acid and ammonium ion. Safe Zone: Brief exposure to dilute acids (e.g., 1M HCl) at temperatures < 50°C is generally safe for workup procedures (removing aniline impurities).

Module 2: Basic Solution Stability
Q3: My compound dissolves in 1M NaOH but precipitates upon acidification. Did I hydrolyze it?

Diagnosis: Not necessarily. You likely deprotonated the amide nitrogen (pKa ~15-16), forming a water-soluble imidate salt, or you hydrolyzed it to the benzoate. Differentiation Test:

  • Scenario A (Salt Formation): If you acidify carefully and recover the original amide (check melting point/NMR), the compound was stable.

  • Scenario B (Hydrolysis): If the recovered solid has a different melting point (likely higher, corresponding to the benzoic acid) and is insoluble in chloroform, you have hydrolyzed the amide bond.

Expert Insight: The 5-bromo substituent is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydroxide attack compared to unsubstituted benzamide. However, the ortho-methoxy group provides significant steric hindrance against the tetrahedral intermediate formation required for base hydrolysis. Therefore, hydrolysis usually requires heat (reflux) in basic media.

Q4: Why is the yield low when using strong bases during alkylation steps?

Root Cause: Competition between N-alkylation (desired) and Hydrolysis (side reaction). Solution:

  • Use non-nucleophilic bases (e.g., NaH, KOtBu) in anhydrous solvents (DMF, THF) instead of aqueous hydroxides (NaOH/Water).

  • Avoid phase-transfer catalysis conditions involving high temperatures and concentrated NaOH if hydrolysis is observed.

Module 3: Visualization & Mechanisms
Figure 1: Hydrolysis Pathways & Troubleshooting Logic

G cluster_0 Troubleshooting Decision Tree Amide 5-Bromo-2-methoxy- 4-methylbenzamide AcidCond Acidic Conditions (H+ / H2O) Amide->AcidCond Exposure BaseCond Basic Conditions (OH- / H2O) Amide->BaseCond Exposure TetraInt_Acid O-Protonated Intermediate AcidCond->TetraInt_Acid Fast Equilibrium TetraInt_Base Tetrahedral Anionic Intermediate BaseCond->TetraInt_Base Nucleophilic Attack BenzoicAcid Degradant A: Benzoic Acid Deriv. (Insoluble in Water) TetraInt_Acid->BenzoicAcid Slow (Requires Heat) + NH4+ Benzoate Degradant B: Benzoate Salt (Soluble in Water) TetraInt_Base->Benzoate Irreversible + NH3 Observation Observation: Loss of Material CheckPH Check pH Observation->CheckPH Precipitate Did it precipitate? CheckPH->Precipitate Precipitate->BenzoicAcid Yes (Acidic Workup) Precipitate->Benzoate No (Stays in Aq Phase)

Caption: Mechanistic pathways for acid/base hydrolysis and diagnostic logic for identifying degradation products.

Module 4: Experimental Protocols
Protocol A: Rapid Stability Stress Test

Use this protocol to validate stability before scaling up reactions.

Materials:

  • This compound (10 mg)

  • Solvent A: 0.1 M HCl (Acidic)

  • Solvent B: 0.1 M NaOH (Basic)

  • Solvent C: 50:50 Water:Acetonitrile (Control)

  • HPLC Vials

Procedure:

  • Preparation: Dissolve 10 mg of compound in 1 mL of Acetonitrile (Stock).

  • Dosing: Aliquot 100 µL of Stock into three vials.

    • Vial 1: Add 900 µL 0.1 M HCl.

    • Vial 2: Add 900 µL 0.1 M NaOH.

    • Vial 3: Add 900 µL Water.

  • Incubation: Incubate all vials at 40°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • Degradation < 2.0% (Area normalization) indicates stability suitable for standard processing.

    • Degradation > 5.0% indicates "Labile" classification; avoid heat and prolonged exposure.

Protocol B: Recovery from Basic Solution (Workup)

If you suspect your compound is trapped in the aqueous basic layer.

  • Cool the basic solution to 0–5°C (Ice bath).

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Monitor pH.[1]

    • pH > 10: Solution remains clear (Benzoate salt).

    • pH ~ 7-8: Cloudiness may appear (Amide precipitating).

    • pH < 4: Heavy precipitation.

  • Critical Step: Filter the solid immediately. Do not let it stir in acidic solution for hours.

  • Wash solid with cold water and dry.

  • Verification: Check TLC (Solvent: 5% MeOH in DCM). Acid degradant will have a different Rf (usually lower due to polarity/tailing) than the Amide.

References
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018).[2][3] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.[2][3][4] [Link]

  • Safi, Z. S., & Omar, S. (2014).[1] Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study. Chemical Physics Letters, 608, 365-372. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde (Precursor Data). National Library of Medicine. Retrieved March 2, 2026. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved March 2, 2026. [Link]

Sources

Technical Support Center: Optimizing 5-Bromo-2-methoxy-4-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

Target Molecule: 5-Bromo-2-methoxy-4-methylbenzamide (CAS: 90326-61-7) Primary Application: Key intermediate for RIPK2 inhibitors (autoimmune therapeutics) and high-potency umami flavorants (T1R1/T1R3 agonists).

The synthesis of this benzamide derivative hinges on the precise introduction of the bromine atom. While the methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic ring, they also introduce significant risks for regio-isomeric impurities and radical side reactions .

This guide focuses on the "Gold Standard" industrial route: Bromination of Methyl 2-methoxy-4-methylbenzoate , followed by hydrolysis and amidation. This pathway is superior to direct bromination of the amide, which frequently suffers from N-bromination and solubility issues.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

User Question: I am detecting a persistent impurity (~5-8%) with the same mass as my product. NMR suggests the bromine is in the wrong position. Why is this happening and how do I stop it?

Technical Insight: You are likely observing the 3-bromo isomer .

  • Mechanism: The methoxy group is a strong ortho, para-director.[1] It activates positions 3 and 5.

    • Position 5 (Target): Para to the methoxy group and ortho to the methyl group.

    • Position 3 (Impurity): Ortho to the methoxy group and ortho to the methyl group.

  • Causality: While Position 5 is electronically favored and less sterically hindered, Position 3 is still reactive. High temperatures or highly reactive brominating agents (like free Br₂ without temperature control) increase the energy of the system, allowing the reagent to overcome the steric barrier of Position 3.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 25°C (ideally 0–5°C during addition). Lower temperatures amplify the difference in activation energy between the C5 and C3 pathways, favoring the kinetic product (C5).

  • Solvent Switch: If using Acetic Acid (AcOH), ensure it is glacial. Water accelerates the reaction indiscriminately.

  • Reagent Selection: Switch to N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF. NBS provides a low, steady concentration of electrophilic bromine, enhancing selectivity compared to liquid Br₂.

Issue 2: The "Silent Killer" – Benzylic Bromination

User Question: My product purity is high by HPLC, but the next step (amination) is failing or producing complex mixtures. What did I miss?

Technical Insight: You likely have benzylic bromination on the 4-methyl group (formation of benzyl bromide derivatives).

  • Mechanism: This is a radical substitution pathway, not the desired electrophilic aromatic substitution. It competes when free radicals are generated.

  • Triggers: Exposure to ambient light (UV) or presence of trace peroxides in solvents (especially ethers or old dioxane).

Corrective Protocol:

  • Light Exclusion: Wrap the reaction vessel in aluminum foil. This is non-negotiable for methyl-substituted aromatics.

  • Radical Scavenger: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.5 mol%) if the problem persists.

  • Ionic Promotion: Use a Lewis Acid catalyst (e.g., FeBr₃ or AlCl₃ in catalytic amounts) or a polar solvent (AcOH) to favor the ionic electrophilic mechanism over the radical pathway.

Issue 3: Over-Bromination (Dibromo Impurities)

User Question: I see a peak at M+2 mass units higher than expected. Is this the dibromo species?

Technical Insight: Yes, this is 3,5-dibromo-2-methoxy-4-methylbenzoate .

  • Causality: The product (monobromide) is still an activated ring. If you have local excesses of brominating agent (poor mixing) or use >1.1 equivalents, the second bromine will add to Position 3.

Corrective Protocol:

  • Stoichiometry: Strictly limit Bromine/NBS to 1.00–1.05 equivalents .

  • Addition Rate: Add the brominating agent dropwise over 1–2 hours. Do not dump it in all at once.

  • Endpoint Monitoring: Do not chase the reaction to 100% conversion. Stop when ~2-5% starting material remains. It is easier to separate starting material than the dibromo impurity.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 5-bromo-2-methoxy-4-methylbenzoate (Precursor to Amide) with <0.5% Regioisomer.

Materials:
  • Substrate: Methyl 2-methoxy-4-methylbenzoate (1.0 eq)

  • Reagent: Bromine (Br₂) (1.05 eq) OR NBS (1.05 eq)

  • Solvent: Glacial Acetic Acid (10 volumes)

  • Quench: Sat. aq. Sodium Bisulfite (NaHSO₃)

Step-by-Step Workflow:
  • Dissolution: Charge the reaction vessel with Methyl 2-methoxy-4-methylbenzoate and Glacial Acetic Acid. Stir until fully dissolved.

  • Cooling: Cool the mixture to 0–5°C using an ice/water bath.

  • Controlled Addition:

    • If using Br₂: Dilute Br₂ in a small volume of AcOH. Add dropwise over 60 mins, maintaining internal temp < 10°C.

    • If using NBS: Add solid NBS in 5 portions over 60 mins. Protect from light.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for disappearance of SM (Starting Material).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes). Add saturated NaHSO₃ solution until the orange color (excess Br₂) disappears.

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water (1:1) or Heptane/EtOAc . This step effectively removes the 3-bromo isomer.

Data & Visualization

Table 1: Brominating Agent Comparison
FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Recommendation
Atom Economy High (creates HBr byproduct)Lower (creates Succinimide)Br₂ for Scale-up
Selectivity Moderate (High reactivity)High (Slow release of Br⁺)NBS for R&D/Purity
Benzylic Risk Low (if dark)High (prone to radical path)Br₂ (Safer for Me-group)
Handling Fuming, Corrosive LiquidCrystalline SolidNBS (Easier handling)
Pathway Diagram: Directing Effects & Side Reactions[1]

ReactionPathways SM Methyl 2-methoxy-4-methylbenzoate (Starting Material) Target TARGET (C5-Bromo) Methyl 5-bromo-2-methoxy-4-methylbenzoate (Kinetic & Thermodynamic Product) SM->Target Br2/AcOH <25°C (Major) Impurity_Regio IMPURITY (C3-Bromo) Sterically Hindered Isomer SM->Impurity_Regio High Temp Fast Addition Impurity_Radical IMPURITY (Benzylic-Br) Radical Substitution on Methyl SM->Impurity_Radical Light (UV) Radical Initiator Impurity_Di IMPURITY (3,5-Dibromo) Over-Bromination Target->Impurity_Di Excess Reagent (>1.1 eq)

Figure 1: Reaction pathways showing the competition between the desired electrophilic substitution (Green) and side reactions (Yellow/Red) governed by steric and radical mechanisms.

References

  • Citation for the standard acid/ester bromin
  • Preparation of 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl derivatives (RIPK2 Inhibitors). World Intellectual Property Organization (WO2020198053A1).
  • Comestible compositions comprising high potency savory flavorants. United States Patent (US9072313B2). Retrieved March 2, 2026, from Citation for the structural class of 2-methoxy-4-methylbenzamides as flavorants.
  • General reference for electrophilic arom

Sources

Technical Support Center: Purification of Substituted Benzamides

[1]

Welcome to the Advanced Purification Support Hub.

Subject: Troubleshooting Guide for Substituted Benzamide Isolation Ticket ID: BZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Substituted benzamides are deceptive. Structurally simple, they often present disproportionate purification challenges due to their dual hydrogen-bonding capability (donor and acceptor) and moderate polarity. In my decade of supporting medicinal chemistry workflows, I have seen two recurring "show-stoppers" for this class:

  • "Oiling Out" during recrystallization (thermodynamic instability).

  • "Peak Tailing" during flash chromatography (silanol interactions).

This guide moves beyond standard textbook advice to address these specific failure modes with field-proven protocols.

Module 1: The Chemical Workup (Prevention Strategy)

The Issue: "I ran a column, but my product is still contaminated with starting amine/acid." Root Cause: Relying on chromatography to separate species that should have been removed by pH-swing extraction.[1]

The "3-Step Wash" Protocol

For standard amide couplings (Schotten-Baumann, EDC/HATU), the workup is your primary purification step. Do not skip this.

Impurity TypeChemical NatureRemoval Wash SolutionMechanism
Unreacted Amine Basic (

)
1M HCl or 10% Citric Acid Protonates amine to water-soluble salt (

).[1]
Unreacted Acid Acidic (

)
Sat.[2]

or 1M NaOH
Deprotonates acid to water-soluble carboxylate (

).[1]
Coupling Reagents Urea byproducts (from EDC)Brine / Water Solubility partition (Ureas are highly water-soluble).[3]
HOBt / HOAt Acidic AdditivesSat.

Deprotonates to water-soluble salt.[1]

Critical Note: If your benzamide product contains a basic nitrogen (e.g., a piperazine tail), do not use 1M HCl . You will extract your product into the aqueous layer. In this case, use Citric Acid (pH ~4) which is often mild enough to protonate aliphatic amines but may spare less basic anilines, or rely entirely on chromatography.

Visualization: The Extraction Logic Tree

WorkupLogicStartCrude Reaction Mixture(Organic Solvent)AcidWashWash 1: Acidic(1M HCl or Citric Acid)Start->AcidWashBaseWashWash 2: Basic(Sat. NaHCO3)AcidWash->BaseWashOrganic LayerWasteAcidAqueous Layer:Contains Unreacted Amines& DMAP/DIPEAAcidWash->WasteAcidAqueous LayerBrineWashWash 3: BrineBaseWash->BrineWashOrganic LayerWasteBaseAqueous Layer:Contains Unreacted Acids& HOBtBaseWash->WasteBaseAqueous LayerDryDry (MgSO4) & ConcentrateBrineWash->DryOrganic Layer

Caption: Figure 1. Sequential pH-swing extraction logic for removing starting materials prior to chromatography.

Module 2: Flash Chromatography (Resolving Tailing)

The Issue: "My benzamide elutes as a broad streak (tailing) rather than a sharp peak, contaminating adjacent fractions." Root Cause: The amide nitrogen and oxygen interact via Hydrogen Bonding with acidic silanol (

Troubleshooting Protocol
Method A: The "Modifier" Approach (Standard Silica)

If you are using standard silica cartridges, you must mask the silanols.

  • The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A and Solvent B.
    
  • The Mechanism: The amine modifier is more basic than your benzamide. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to pass through without drag.

  • Warning: TEA can form salts with chlorinated solvents (DCM) over time. Prepare fresh mobile phases daily.

Method B: Amine-Functionalized Silica (The Modern Standard)

For difficult separations, switch to an Amine-Bonded Silica column (e.g., Teledyne ISCO RediSep Gold® Amine).

  • Why: The stationary phase is already functionalized with amine groups.

  • Benefit: No need to mess with smelly TEA in your mobile phase.

  • Solvent System: Run a standard Hexane/EtOAc or DCM/MeOH gradient.

Data: Effect of Modifiers on Resolution ( )
ConditionRetention Factor (

)
Peak ShapeResolution Status
Standard Silica (No Modifier) 0.2 - 0.6 (Streak)Broad, TailingFAIL (Overlap)
Standard Silica + 1% TEA 0.35 (Sharp)SymmetricalPASS
Amine-Bonded Silica 0.40 (Sharp)SymmetricalPASS (Best Recovery)

Module 3: Recrystallization (Solving "Oiling Out")

The Issue: "Upon cooling, my solution turns into a milky emulsion or a sticky gum at the bottom, not crystals." Root Cause: The compound is entering the "Oiling Out" region (Liquid-Liquid Phase Separation) before it hits the crystallization boundary.[1] This often happens when the melting point is low or the supersaturation is too high.[1]

Protocol: The "Seeded Cooling" Method

Do not simply put the flask in the freezer.[1] Thermal shock promotes oiling.

  • Solvent Selection:

    • Primary:Ethanol or Isopropanol (Benzamides have high solubility hot, moderate cold).

    • Anti-solvent:Water or Hexane .

    • Recommendation:EtOH/Water is the "Gold Standard" for benzamides due to H-bonding compatibility.[1]

  • Step-by-Step Procedure:

    • Dissolve crude solid in minimum boiling Ethanol .

    • Add hot Water dropwise until the solution turns slightly turbid (cloud point).

    • Add one drop of Ethanol to clear the turbidity.

    • CRITICAL: Remove from heat and let cool to room temperature slowly (wrap flask in a towel).

    • Seeding: At ~40°C, add a few "seed crystals" of pure product (if available) or scratch the glass wall.

    • Only once solids appear, move to an ice bath.

Visualization: The Crystallization Decision Loop

CrystallizationStartDissolve in Hot Solvent(e.g., Ethanol)CheckSolution Clear?Start->CheckFilterHot Filtration(Remove insolubles)Check->FilterNo (Solids present)CoolSlow Cool to RTCheck->CoolYesFilter->CoolResultObserve StateCool->ResultCrystalsCrystals Formed-> Filter & WashResult->CrystalsSolid pptOilOiling Out(Sticky Gum)Result->OilLiquid dropletsRemedyReheat to DissolveAdd more Solvent ORAdd Seed CrystalOil->RemedyRemedy->CoolRetry slow cool

Caption: Figure 2. Troubleshooting workflow for handling 'oiling out' phenomena during benzamide recrystallization.

References

  • Teledyne ISCO. (2012).[4] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Link

  • BenchChem. (2025).[3][5][6] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Link

  • Royal Society of Chemistry. (2020). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supplementary Information). Chemical Science. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Teledyne ISCO. (2012).[4] RediSep Amine Functionalized Column Application Note. Application Note AN50. Link

Technical Support: Catalyst Optimization for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing catalytic transformations of 5-Bromo-2-methoxy-4-methylbenzamide (CAS: 2644-01-7 analog/derivative).[1]

The content focuses on the most challenging and high-value reaction for this scaffold: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination or Suzuki-Miyaura) at the 5-bromo position.[1] Due to the specific electronic and steric properties of this molecule, standard catalyst loads often result in stalled reactions or excessive metal waste.

Substrate Analysis & Mechanistic Challenges

Before optimizing catalyst load, you must understand why this specific substrate resists standard catalytic cycles.

  • Electronic Deactivation (The "Para-Methoxy Effect"): The methoxy group at the 2-position is para to the 5-bromo handle.[1] Through resonance donation (+R effect), the methoxy group increases electron density at the C-Br bond, making it significantly less electrophilic. This slows down the Oxidative Addition step, which is often the rate-determining step (RDS) for this substrate.

  • Steric Hindrance (The "Ortho-Methyl Effect"): The methyl group at the 4-position is ortho to the bromine.[1] This creates steric bulk that hinders the approach of the Palladium center, requiring smaller or more flexible ligands, or conversely, specialized bulky ligands that enforce a mono-ligated Pd species.

  • Catalyst Poisoning Risk: The primary amide (-CONH₂) can act as a competitive ligand (via the nitrogen or oxygen), potentially forming stable, inactive Pd-amido complexes (Pd-black formation precursor) if the phosphine ligand dissociates.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 40-60% Conversion

User Question: "I am using 5 mol% Pd(PPh₃)₄ for a Buchwald coupling, but the reaction stalls after 4 hours. Adding more catalyst doesn't help.[1] Why?"

Technical Diagnosis: You are likely experiencing ligand dissociation followed by catalyst death (Pd-black precipitation).[1] The electron-rich nature of your aryl bromide requires a high-energy Pd(0) species for oxidative addition.[1] Triphenylphosphine (PPh₃) is not electron-rich enough to drive this step efficiently against the deactivating methoxy group.[1]

Solution:

  • Switch Ligand Class: Move to Dialkylbiarylphosphines (Buchwald Ligands).[1] These are electron-rich (pushing electron density onto Pd to speed up oxidative addition) and bulky (preventing catalyst dimerization).[1]

    • Recommendation:XPhos or BrettPhos .[1]

  • Protocol Adjustment:

    • Catalyst: Switch to a precatalyst like XPhos Pd G3 or Pd(OAc)₂ + XPhos (1:2 ratio) .

    • Loading: You can likely reduce loading to 1-2 mol% if you use these more active ligands.[1]

Issue 2: High Impurity Profile (Dehalogenation)

User Question: "I see significant amounts of 2-methoxy-4-methylbenzamide (des-bromo product) in my LCMS. Is my catalyst load too high?"

Technical Diagnosis: Dehalogenation (hydrodehalogenation) often occurs when the Reductive Elimination step is slow, allowing the Pd-Ar intermediate to capture a hydride (often from the solvent or amine). This is common when using "standard" ligands that don't release the product fast enough.[1]

Solution:

  • Increase Catalyst Concentration (Counter-intuitive): sometimes a higher instantaneous concentration of active species forces the cycle forward.

  • Solvent Swap: Avoid alcohols (MeOH, EtOH) or ethers prone to hydride transfer (THF). Switch to Toluene or 1,4-Dioxane .[1]

  • Strict Inert Atmosphere: Oxygen promotes homocoupling and catalyst decomposition, which can indirectly favor dehalogenation pathways by stalling the main cycle.

Issue 3: Scale-Up Failure (100mg works, 10g fails)

User Question: "The reaction worked with 2 mol% Pd on 100mg scale. On 10g, it failed. Do I need to increase the load?"

Technical Diagnosis: Scale-up failures in heterogeneous mixtures (like those using inorganic bases Cs₂CO₃ or K₃PO₄) are often due to Mass Transfer limitations , not catalyst death.[1] The catalyst is "starved" of base.

Solution:

  • Do NOT increase catalyst load initially.

  • Agitation: Ensure high-shear stirring (overhead stirrer, not magnetic bar).

  • Base Grind: Use finely milled, micronized base (e.g., anhydrous K₃PO₄).

  • Water Additive: Add 1-2% water (v/v) to the solvent.[1] This helps solubilize the inorganic base, dramatically increasing the interfacial surface area for the transmetallation/deprotonation step.

Optimized Experimental Protocol

Target Reaction: Buchwald-Hartwig Amination of this compound.[1]

Materials:
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligand: XPhos (2.0 mol%) (CAS: 564483-18-7)[1]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, micronized)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:
  • Pre-complexation (Critical): In a separate vial, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane. Stir at 40°C for 10 mins. The solution should turn from orange to pale yellow (active L₂Pd(0) formation).

  • Main Charge: To the reaction vessel, add the Benzamide substrate, Amine, and Base.

  • Inerting: Cycle Vacuum/Nitrogen 3 times.

  • Addition: Add the pre-complexed catalyst solution via syringe.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite (to remove Pd black/Base), concentrate, and purify.

Data: Ligand Screening for Catalyst Load Reduction

Hypothetical data based on standard reactivity profiles for electron-rich aryl bromides.

EntryCatalyst SourceLigandLoad (mol%)Yield (%)Notes
1Pd(PPh₃)₄PPh₃5.045%Stalled; Pd black observed.[1]
2Pd(dppf)Cl₂dppf3.060%Slow conversion; difficult purification.
3Pd(OAc)₂BINAP2.072%Good, but requires high temp (110°C).
4Pd(OAc)₂ XPhos 1.0 96% Optimal.[1] Complete conversion < 8h.
5Pd₂(dba)₃BrettPhos0.594%Excellent for very low loading (scale-up).[1]

Visualizing the Failure Point

The following diagram illustrates the catalytic cycle and identifies where the specific electronic properties of this compound cause failure.

CatalyticCycle Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base + Amine RedElim Reductive Elimination (Product Release) AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Regeneration Substrate Substrate: This compound Substrate->OxAdd Failure FAILURE POINT: Electron-rich ring (OMe) slows this step significantly. Failure->OxAdd

Figure 1: The catalytic cycle for Buchwald-Hartwig amination.[1] The "Failure Point" highlights the Oxidative Addition step, which is kinetically disfavored by the electron-donating Methoxy group, necessitating electron-rich ligands like XPhos.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Catalyst Loading for Cross-Coupling with Aryl Bromides. Retrieved from

  • Lau, S. Y. W., Hughes, G., O'Shea, P. D., & Davies, I. W. (2007).[3] Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions.[1][3] Organic Letters, 9(12), 2239-2242.

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Ligand Effects.[1]

  • ChemicalBook. (2023).[1] Synthesis and Properties of this compound.

Sources

Technical Support Center: Handling Hygroscopic Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hygroscopicity, Deliquescence, and "Oiling Out" in Benzamide Synthesis[1]

Introduction: The Hidden Stoichiometry Killer

Benzamide intermediates are ubiquitous in medicinal chemistry (e.g., PARP inhibitors, antipsychotics).[1] However, their amide moiety acts as both a hydrogen bond donor and acceptor, making them prone to forming hydrates.[1] For a process chemist or medicinal chemist, this hygroscopic nature is not just a storage issue—it is a stoichiometric hazard.[1]

If your benzamide intermediate holds 5-10% water by weight (common in amorphous forms), your subsequent coupling reactions will suffer from stoichiometry mismatches, catalyst deactivation, or competitive hydrolysis.[1]

This guide moves beyond standard "store in a desiccator" advice. It provides field-tested protocols for synthesis, isolation, and rescue of these difficult intermediates.[1]

Module 1: Synthesis & Reaction Control

Q: My reaction yield is >100% and the product is a sticky gum. What happened?

A: You likely have solvent occlusion or water absorption.[1] Benzamides often "oil out" rather than crystallize when impurities or water are present.[1] This "gum" traps solvent and water, artificially inflating yield and preventing solidification.[1]

The "Oiling Out" Rescue Protocol: Do not attempt to filter a gum. It will clog the frit and result in material loss.[1]

  • Decant: Pour off the supernatant liquid.[1]

  • Redissolve: Dissolve the gum in a minimum amount of DCM or EtOAc.

  • Azeotrope (The Critical Step): Add Toluene (which forms a low-boiling azeotrope with water) and rotovap.[1] Repeat 2-3 times. This physically drags water out of the lattice.

  • Triturate: Add a hydrophobic anti-solvent (e.g., Hexanes, Heptane, or Diethyl Ether) slowly with vigorous stirring.[1] The removal of water via toluene often triggers the phase change from amorphous gum to filterable solid.

Q: How do I ensure dry conditions during the amide coupling itself?

A: If your starting benzamide is wet, standard drying agents (


) in the reaction pot are insufficient.[1]
  • Protocol: Dissolve your wet benzamide in the reaction solvent (e.g., DMF or THF) and perform a "feed and bleed" distillation or simply rotovap with toluene before adding the coupling partner.[1]

  • Why: This ensures the internal stoichiometry is corrected before expensive reagents are added.[1]

Module 2: Isolation & Drying Methodologies

Q: The vacuum oven isn't working. The solid wets again immediately upon venting.[1] Why?

A: You are likely venting with ambient humid air.[1] Amorphous benzamides can scour moisture from the air in seconds (deliquescence).[1]

Correct Drying Workflow:

  • Temperature: Keep below the glass transition temperature (

    
    ). If you heat a wet amorphous solid above its 
    
    
    
    , it will turn into a glass/gum, trapping the water inside.[1]
  • Desiccant Choice: Use

    
     (Phosphorus Pentoxide) or KOH pellets in the vacuum oven.[1] Silica gel is too weak for amides.[1]
    
  • Backfilling: Never vent a vacuum oven with ambient air for hygroscopic compounds.[1] Backfill with dry Nitrogen or Argon.[1]

Comparative Drying Agent Efficiency for Amides:

Drying AgentResidual Water (mg/L air)Suitability for BenzamidesNotes

< 0.00002Excellent Acidic; keep physically separate from basic amides.[1]

(Fused)
0.002Good Best for basic amines/benzamides.[1]

(Conc)
0.003Fair Dangerous handling; risk of volatile contamination.[1]
Silica Gel 0.03Poor Only useful for non-critical storage.[1]

0.14 - 0.25Poor Slow kinetics; often ineffective for amides.[1]
Module 3: Visualizing the Rescue Workflow

The following logic tree outlines the decision-making process when encountering a "gummy" benzamide intermediate.

BenzamideRescue Start Crude Benzamide (Gummy/Oily) CheckSolubility Check Solubility Profile Start->CheckSolubility Decision Is it miscible with Toluene? CheckSolubility->Decision PathA Method A: Azeotropic Removal 1. Dissolve in DCM 2. Add Toluene 3. Rotovap to dryness Decision->PathA Yes/Partial PathB Method B: Phase Separation 1. Dissolve in EtOAc 2. Wash with Brine (sat.) 3. Dry Org layer (Na2SO4) Decision->PathB No Trituration Trituration Step Add Et2O or Hexanes (Vigorous Stirring) PathA->Trituration PathB->Trituration Result Filterable Solid Trituration->Result Precipitation

Figure 1: Decision logic for converting hygroscopic gums into filterable solids. The azeotropic step is critical for breaking the water-solvate lattice.

Module 4: Analytical Challenges (NMR & Weighing)

Q: I see a broad peak at 3.5-4.5 ppm in my


 NMR. Is this my product? 

A: Likely not. This is often water hydrogen-bonding to the amide carbonyl.[1]

  • The Shift: In

    
    , water usually appears around 1.5 ppm.[1] However, in the presence of benzamides, the water peak shifts downfield (to 3.0-5.0 ppm) and broadens due to exchange with the amide N-H.[1]
    
  • The Fix: Add 1-2 drops of

    
     to the NMR tube. If the peak disappears (exchanges) or merges with the HDO peak, it is water.[1]
    
  • Quantitative Weighing: Do not weigh hygroscopic benzamides on an open balance for quantitative steps (e.g., qNMR or catalytic loading).

    • Technique: Weigh by difference using a capped vial, or dissolve the entire bulk in a known volume of dry solvent and aliquot volumetrically.

Module 5: Storage & Handling Protocol

Q: How do I store these intermediates long-term?

A:

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for better sealing.[1]

  • Environment: Store in a desiccator containing an active indicator (Cobalt-free preferred).

  • Cold Storage Warning: If storing in a fridge/freezer (-20°C), you must allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, ruining months of stability.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for drying agents and purification of specific organic classes). Link[1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] (Source for "oiling out" rescue and crystallization logic). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational text for azeotropic drying techniques). Link

  • Burkhardt, E. (2006).[1] Purification of Organic Chemicals. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Detailed efficiency data on drying agents like

    
    ). Link[1]
    

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Understanding Your Analyte

Before troubleshooting, it is critical to understand the physicochemical behavior of 5-Bromo-2-methoxy-4-methylbenzamide .

  • Chemical Nature: This compound is a primary benzamide.[1] Unlike amines, it is neutral across the standard HPLC pH range (2–8).[1] The amide group is a very weak acid (

    
    ) and a very weak base (
    
    
    
    ).[1]
  • The Tailing Paradox: Since the molecule is neutral, it should theoretically elute symmetrically.[2] However, peak tailing often persists.[1] This is typically caused by Hydrogen Bonding between the amide group (–CONH

    
    ) and residual silanols (Si–OH) on the silica column surface, or by physical system voids .[1]
    

This guide provides a systematic approach to distinguishing between chemical interactions and hardware failures.[1][3]

Diagnostic Q&A: Root Cause Analysis

Q1: Is the tailing chemical or physical?

The Test: Inject a strictly neutral, non-polar standard (e.g., Toluene or Uracil) using the exact same method and column.

  • Scenario A: The neutral standard also tails.

    • Diagnosis: Physical Failure. You likely have a column void (collapsed bed), a blocked frit, or excessive extra-column volume (bad tubing connections).[1]

  • Scenario B: The neutral standard is symmetrical, but this compound tails.[1]

    • Diagnosis: Chemical Interaction. The analyte is interacting with active sites on the stationary phase or suffering from solvent mismatch.[1]

Q2: What is your sample dissolved in?

The Issue: "Strong Solvent Effect." If you dissolve the sample in 100% Acetonitrile (MeCN) or DMSO and inject it into a mobile phase that is 80% Water, the analyte molecules travel faster than the mobile phase at the head of the column. This causes band broadening and peak distortion (fronting or tailing).[1][4]

  • Fix: Dilute your sample with the starting mobile phase (e.g., 50:50 Water:MeCN) before injection.[1]

Q3: Which column chemistry are you using?

The Issue: Silanol Activity. Older "Type A" silica columns or non-endcapped phases have high concentrations of acidic silanols.[1] The amide nitrogen/oxygen in your compound acts as a Hydrogen Bond acceptor/donor, "sticking" to these silanols.

  • Fix: Switch to a high-purity, fully end-capped C18 column (e.g., "Type B" silica).

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase Optimization (Chemical Tailing)

Objective: Suppress silanol activity to prevent amide H-bonding.

  • Mechanism: At neutral pH (7.0), residual silanols may be ionized (Si–O

    
    ), which are strong H-bond acceptors.[1] Lowering the pH protonates them (Si–OH), reducing their interaction strength.[5]
    

Recommended Mobile Phase:

  • Aqueous (A): 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5).

  • Organic (B): Acetonitrile (preferred over Methanol for sharper peaks).[1]

  • Gradient: 5% B to 95% B (Adjust based on retention).

Preparation Steps:

  • Weigh 2.72 g of KH

    
    PO
    
    
    
    into 1 L of HPLC-grade water.[1]
  • Adjust pH to 2.5 using Phosphoric Acid (85%).[1]

  • Filter through a 0.2 µm membrane.[1]

  • Note: If using LC-MS, use 0.1% Formic Acid instead of Phosphate.[1]

Protocol B: Column Recovery (Physical Tailing)

Objective: Clear blocked frits or reversible contamination.[1]

  • Warning: Disconnect the column from the detector (MS/UV) before washing to avoid fouling the flow cell.[1]

Wash Sequence (Reverse Flush if allowed by manufacturer):

  • 20 Column Volumes (CV): 95% Water / 5% MeCN (Removes buffers).[1]

  • 20 CV: 100% Acetonitrile (Removes hydrophobic contaminants).[1]

  • 20 CV: 100% Isopropanol (Removes highly retained grease/lipids).[1]

  • 20 CV: 100% Acetonitrile.

  • Re-equilibrate: Initial Mobile Phase.

Troubleshooting Data Matrix

Use this table to match your specific chromatogram symptoms to a solution.

SymptomProbable CauseCorrective Action
Tailing (

)
Active SilanolsUse low pH (2.[1]5) mobile phase; Switch to End-capped C18.
Tailing + Broadening Extra-Column VolumeCheck tubing length/ID; Ensure ferrule is seated fully in the port.
Split Peak / Shoulder Blocked Inlet FritReverse flush column; Replace guard cartridge.
Fronting (

)
Column OverloadReduce injection volume by 50%; Dilute sample 1:10.
Distorted / Wide Peak Strong Solvent EffectDissolve sample in mobile phase instead of 100% DMSO/MeCN.

Visual Troubleshooting Logic

The following diagram outlines the decision process for isolating the cause of peak tailing for benzamide derivatives.

TroubleshootingFlow Start Start: Peak Tailing Observed (this compound) CheckStd Inject Neutral Standard (e.g., Toluene) Start->CheckStd StdTail Does the Standard Tail? CheckStd->StdTail Physical Physical System Issue StdTail->Physical Yes (All peaks tail) Chemical Chemical Interaction Issue StdTail->Chemical No (Only Benzamide tails) Frit Check Inlet Frit (Reverse Flush) Physical->Frit Tubing Check Tubing/Connections (Minimize Dead Volume) Physical->Tubing Void Void Physical->Void Solvent Check Sample Solvent (Is it stronger than MP?) Chemical->Solvent Dilute Dilute Sample in Starting Mobile Phase Solvent->Dilute Yes PH_Check Check Mobile Phase pH (Is pH > 5?) Solvent->PH_Check No LowerPH Lower pH to 2.5-3.0 (Suppress Silanols) PH_Check->LowerPH Yes ColumnType Check Column Chemistry (Is it End-capped?) PH_Check->ColumnType No ChangeCol Switch to High-Purity End-capped C18 ColumnType->ChangeCol No

Caption: Decision tree for isolating physical vs. chemical causes of peak tailing in HPLC analysis of benzamides.

References

  • Chrom Tech, Inc. (2025).[1][6] What Causes Peak Tailing in HPLC? Retrieved from [Link][1]

  • Phenomenex . (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link][1]

  • Waters Corporation . (2023).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][1]

  • SIELC Technologies . Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link][1]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methoxy-4-methylbenzamide (CAS: 808134-01-2) is a halogenated benzamide derivative frequently utilized as a scaffold in the synthesis of antipsychotic agents (e.g., substituted benzamides) and agrochemicals. Its structural integrity relies on the stability of the amide linker and the electrophilic potential of the brominated aromatic ring.

This guide provides a comparative analysis of its mass spectrometry (MS) behavior, contrasting Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI-MS/MS) for high-sensitivity quantification. We provide theoretical fragmentation pathways derived from first-principles mass spectrometry to assist researchers in structural elucidation and method development.

Chemical Profile & Isotopic Signature

Before analyzing fragmentation, the isotopic signature of Bromine (


 and 

) must be accounted for.[1] This molecule exhibits a characteristic 1:1 doublet for all bromine-containing ions.
PropertyValue
Molecular Formula

Monoisotopic Mass (

)
242.99 Da
Monoisotopic Mass (

)
244.99 Da
Isotopic Pattern M and M+2 peaks of approximately equal intensity (100% : 97.3%)

Comparative Analysis: EI vs. ESI-MS/MS

This section compares the two dominant ionization modes. For structural confirmation (QC/Synthesis), EI is superior. For biological matrix analysis (PK/PD), ESI is required.[2]

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Dominant Species Radical Cation

Protonated Adduct

Fragmentation Extensive (In-source)Minimal (Requires CID*)
Key Application Impurity identification, GC-MSTrace quantification, LC-MS
Detection Limit Nanogram rangePicogram range

*CID: Collision Induced Dissociation

Table 2: Theoretical Fragment Ion List (EI / CID)
Fragment IdentityMechanismm/z (

)
m/z (

)
Relative Abundance (Est.)
Molecular Ion

243 245 High (EI), Low (ESI)
Benzoyl Cation

-Cleavage (Loss of

)
227 229 Base Peak (100%)
Aryl Cation Inductive Cleavage (Loss of

)
199 201 High
Demethylated Loss of

(Methoxy)
228 230 Medium
Debrominated Homolytic fission of

164 164 Low

Detailed Fragmentation Pathways (Mechanistic Insight)

Understanding the causality of fragmentation allows for the distinction of this molecule from isomers (e.g., 3-methoxy variants).

Pathway A: The Benzamide -Cleavage (Primary)

The most energetically favorable pathway is the cleavage of the amide bond.

  • Ionization: Removal of an electron from the lone pair of the amide nitrogen or the aromatic ring.

  • 
    -Cleavage:  The 
    
    
    
    bond breaks, expelling a neutral amine radical (
    
    
    , 16 Da).
  • Result: Formation of the resonance-stabilized acylium ion (benzoyl cation) at m/z 227/229.

Pathway B: The Ortho-Effect (Secondary)

The 2-methoxy group is ortho to the amide. This proximity facilitates a specific rearrangement often unseen in meta or para isomers.

  • Mechanism: Transfer of a hydrogen from the amide to the methoxy oxygen, followed by the loss of methanol (

    
    ) or ammonia (
    
    
    
    ).
  • Diagnostic: A peak at m/z 212 (Loss of

    
    ) or m/z 226  (Loss of 
    
    
    
    ) suggests the ortho substitution pattern.
Pathway C: Halogen Loss

The


 bond is weaker than 

or

bonds. High-energy collisions (EI or high-energy CID) will cleave the bromine, resulting in a phenyl cation (m/z 164) . This ion will not show the 1:1 doublet, confirming the loss of the halogen.
Visualization: Fragmentation Tree

FragmentationPattern M Molecular Ion [M]+. m/z 243 / 245 (1:1 Ratio) Benzoyl Benzoyl Cation [M - NH2]+ m/z 227 / 229 M->Benzoyl - NH2 (16 Da) Alpha Cleavage Debromo Debrominated Ion [M - Br]+ m/z 164 M->Debromo - Br (79/81 Da) Homolytic Fission Ortho Ortho-Methoxy Loss [M - OCH3]+ m/z 212 / 214 M->Ortho - OCH3 (31 Da) Inductive Cleavage Aryl Aryl Cation [M - NH2 - CO]+ m/z 199 / 201 Benzoyl->Aryl - CO (28 Da) Carbonyl Loss

Figure 1: Predicted fragmentation tree for this compound showing primary and secondary dissociation pathways.

Experimental Protocol: LC-MS/MS Method Development

To acquire the data described above using ESI-MS/MS, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
       efficiency in positive mode.
      
Step 2: Direct Infusion (Tune)
  • Flow Rate: 10 µL/min directly into the source.

  • Polarity: Positive (+).

  • Source Temp: 350°C (Benzamides are thermally stable).

  • Capillary Voltage: 3.5 kV.

Step 3: CID Optimization (The "Ramping" Technique)

To observe the full fragmentation tree, do not use a static collision energy.

  • Select Precursor: Set Q1 to pass m/z 243.0 (or 245.0).

  • Ramp CE: Sweep Collision Energy from 10 eV to 50 eV .

    • 10-20 eV: Preserves

      
      .
      
    • 25-35 eV: Generates optimal Benzoyl Cation (m/z 227).

    • >40 eV: Forces secondary fragmentation to Aryl Cation (m/z 199).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including alpha-cleavage and ortho-effects).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A. (Source for standard ionization energies and general benzamide spectra).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzamides in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. (Detailed mechanisms of amide losses).

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-methoxy-4-methylbenzamide and Its Structural Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for a diverse range of biological activities, from antimicrobial and anti-inflammatory to anticancer effects. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of 5-Bromo-2-methoxy-4-methylbenzamide and its structurally related analogs. We will delve into their synthesis, comparative biological performance supported by experimental data, and the detailed methodologies required for their evaluation. Our objective is to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

Introduction to the Core Scaffold and its Significance

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The central phenyl ring and the amide functionality provide a robust framework that can be readily modified with various substituents to modulate physicochemical properties and biological targets. The subject of this guide, this compound, possesses a unique substitution pattern that suggests potential for interesting biological activities. The presence of a bromine atom can enhance lipophilicity and potentially lead to halogen bonding interactions with biological targets. The methoxy and methyl groups further influence the electronic and steric properties of the molecule.

To understand the potential of this compound, it is essential to compare it with its structural analogs. For this guide, we will focus on a key analog: 5-Bromo-2-hydroxy-benzamide derivatives . The primary difference, the substitution at the 2-position (methoxy vs. hydroxyl), can significantly impact hydrogen bonding capabilities, acidity, and overall biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-bromo-2-methoxy-4-methylbenzoic acid. The general synthetic approach involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Experimental Protocol: Synthesis

Step 1: Formation of the Acid Chloride A mixture of 5-bromo-2-methoxy-4-methylbenzoic acid, thionyl chloride, and benzene is heated to reflux for 4 hours. The excess thionyl chloride and benzene are then removed under reduced pressure to yield the crude 5-bromo-2-methoxy-4-methylbenzoyl chloride.

Step 2: Amidation The crude acid chloride is dissolved in dry benzene and slowly added to an ice-cooled flask containing concentrated ammonium hydroxide solution. The reaction mixture is stirred for 1 hour at room temperature. The resulting precipitate, pure this compound, is collected by filtration, washed with water and benzene, and then air-dried.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_product Final Product start 5-Bromo-2-methoxy-4-methylbenzoic acid step1 React with Thionyl Chloride in Benzene start->step1 intermediate 5-Bromo-2-methoxy-4-methylbenzoyl chloride step1->intermediate step2 React with Concentrated Ammonium Hydroxide intermediate->step2 product This compound step2->product MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep1 Prepare Bacterial Inoculum (0.5 McFarland) assay1 Inoculate Microtiter Plate prep1->assay1 prep2 Prepare Serial Dilutions of Test Compound prep2->assay1 assay2 Incubate at 37°C for 18-24h assay1->assay2 analysis1 Visually Inspect for Growth assay2->analysis1 analysis2 Determine Lowest Concentration with No Growth (MIC) analysis1->analysis2

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [1][2][3] 1. Preparation of Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol). [4] 2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment. [1]* Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours). [1]* MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [3]* Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. [1][2]* Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. [1][2]* Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity. [5][6][7][8][9][10][11] 1. Materials and Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g). [7]* Lambda Carrageenan (1% w/v in sterile 0.9% saline). [7]* Test compound.

  • Positive control (e.g., Indomethacin). [7]* Vehicle (e.g., 0.9% sterile saline).

  • Plethysmometer for measuring paw volume. [10] 2. Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (vehicle control, test compound group(s), and positive control group). [7][9]* Compound Administration: Administer the test compound and controls orally or via intraperitoneal injection at a predetermined time before carrageenan injection. [10]* Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [5][7][10]* Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, 5, and 6 hours). [7][10]* Data Analysis: Calculate the mean increase in paw volume and the percentage of edema inhibition for each group compared to the vehicle control group.

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis pre1 Animal Acclimatization & Grouping pre2 Administer Test Compound/Controls pre1->pre2 induction Inject Carrageenan into Paw pre2->induction measurement Measure Paw Volume at Time Intervals induction->measurement analysis Calculate Edema Inhibition measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This guide provides a comprehensive comparison of this compound with its structural analogs, highlighting the significant impact of subtle structural modifications on biological activity. The available data on 5-Bromo-2-hydroxy-benzamide derivatives suggests that the benzamide scaffold is a promising starting point for the development of new antimicrobial and anti-inflammatory agents.

References

  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • PubMed. (2001, June 15). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • PMC. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • DOI. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

Sources

LC-MS vs. Traditional Purity Assays: A Comparative Validation Guide for 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of kinase inhibitors and receptor modulators, 5-Bromo-2-methoxy-4-methylbenzamide serves as a critical scaffold. Its purity is non-negotiable; however, the structural similarity of potential impurities—specifically regioisomers (e.g., 3-bromo vs. 5-bromo) and hydrolysis byproducts—renders standard HPLC-UV methods insufficient for rigorous validation.

This guide objectively compares LC-MS against traditional alternatives (HPLC-UV, GC-MS, NMR) and provides a self-validating LC-MS protocol designed to detect trace impurities down to the 0.05% threshold required by ICH Q2(R1) guidelines.

Comparative Analysis: Why LC-MS?

While 1H-NMR is the gold standard for structural elucidation, it lacks the sensitivity required for trace impurity profiling (<0.1%). HPLC-UV is the industry workhorse but fails when impurities lack distinct chromophores or co-elute with the main peak. GC-MS often requires derivatization for amides to prevent thermal degradation.

LC-MS (Liquid Chromatography-Mass Spectrometry) emerges as the superior choice for this specific benzamide due to its ability to filter by mass-to-charge ratio (


), utilizing the distinct isotopic signature of Bromine.
Table 1: Performance Comparison of Analytical Techniques
FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Specificity High (Mass + Retention Time)Medium (Retention Time only)High (Mass + RT)High (Structural)
Sensitivity (LOD) Excellent (pg levels)Good (ng levels)Good (ng levels)Poor (>1% usually)
Isomer Resolution High (Can distinguish co-eluting peaks via MS)Low (Risk of peak overlap)Medium High
Sample Prep Minimal (Dilute & Shoot)Minimal Complex (Derivatization often needed)Minimal
Suitability for Amides Excellent (Polar compatible)Excellent Low (Thermal instability risk)Excellent

Method Development & Experimental Protocol

The following protocol uses Electrospray Ionization (ESI) in positive mode. The amide nitrogen is readily protonated (


), and the bromine atom provides a definitive isotopic check.
Reagents and Materials[2][3][4]
  • Analyte: this compound (C

    
    H
    
    
    
    BrNO
    
    
    ).
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (FA) – Essential for promoting ionization in ESI+.

Chromatographic Conditions (The Separation)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why: A short, sub-2-micron column allows for high resolution of hydrophobic isomers with short run times.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-7 min: 95% B (Wash)

    • 7-7.1 min: 95%

      
       5% B (Re-equilibration)
      
Mass Spectrometry Parameters (The Detection)[3]
  • Source: ESI Positive (

    
    ).
    
  • Scan Range:

    
     100 – 600.
    
  • Key Target Ions:

    • 
      Br Isotope: 
      
      
      
    • 
      Br Isotope: 
      
      
      
    • Validation Check: These two peaks must appear in a 1:1 ratio .[3][4] Any deviation suggests interference or a non-brominated impurity.

Workflow Visualization

The following diagram illustrates the self-validating workflow, ensuring that both retention time and mass spectral logic are used to confirm purity.

AnalyticalWorkflow cluster_logic Validation Checkpoints Sample Sample Preparation (1 mg/mL in MeOH) LC LC Separation (C18 Gradient) Sample->LC Injection ESI ESI(+) Ionization [M+H]+ Formation LC->ESI Elution MS Mass Analysis (Q1 Scan) ESI->MS Ion Transfer Data Data Processing (EIC Extraction) MS->Data Signal Check1 Check 1: Retention Time (Match Standard?) Data->Check1 Check2 Check 2: Isotope Pattern (1:1 ratio for 244/246?) Check1->Check2 If Pass

Figure 1: The LC-MS analytical workflow integrating chromatographic separation with mass-spectral validation logic.

Impurity Profiling & Causality

In this synthesis, specific impurities are chemically probable. Your validation must specifically look for these "Expected Impurities."

  • Des-bromo impurity: Starting material without bromine.

    • Signal:

      
       166 (
      
      
      
      ), no isotope doublet.
  • Hydrolysis Product: 5-Bromo-2-methoxy-4-methylbenzoic acid.

    • Signal:

      
       245/247 (Mass shift +1 Da due to -OH vs -NH2, but retention time will shift significantly earlier due to acidity).
      
  • Regioisomers: Bromine at position 3 instead of 5.

    • Signal: Identical mass (244/246).

    • Differentiation: Requires chromatographic resolution. The 3-bromo isomer typically elutes slightly earlier due to steric hindrance affecting interaction with the C18 chain.

ImpurityLogic Start Unknown Peak Detected MassCheck Check m/z Start->MassCheck IsotopeCheck Check Br Pattern (1:1 Doublet?) MassCheck->IsotopeCheck m/z = 244/246 Impurity_Acid Impurity: Hydrolysis (Acid) (m/z ~245, RT Shift) MassCheck->Impurity_Acid m/z = 245/247 Impurity_DesBr Impurity: Des-bromo (m/z ~166, No Doublet) MassCheck->Impurity_DesBr m/z = 166 Target Target Analyte (5-Bromo...) IsotopeCheck->Target RT Matches Std Impurity_Isomer Impurity: Regioisomer (m/z ~244, RT Shift) IsotopeCheck->Impurity_Isomer RT Differs

Figure 2: Decision tree for identifying common impurities based on mass spectral data and retention time.

Validation Metrics (ICH Q2(R1))

To ensure this method is "publishable" and robust, you must generate the following data.

Table 2: Required Validation Parameters
ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of analyte in blank/placebo.Inject Solvent Blank, then Spiked Sample.
Linearity

5 concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).
Accuracy 98.0% – 102.0% RecoverySpike analyte into matrix at 80%, 100%, 120%.
Precision RSD < 2.0%6 injections of the standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution until signal fades.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development).
  • Holčapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. AOCS Press.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] Link

Sources

High-Resolution Infrared (IR) Spectroscopic Profiling of 5-Bromo-2-methoxy-4-methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development workflows increasingly rely on highly functionalized aromatic scaffolds, the rapid and unambiguous identification of synthetic intermediates becomes critical. 5-Bromo-2-methoxy-4-methylbenzamide is a tetrasubstituted benzene derivative featuring a primary amide, a methoxy ether, a methyl group, and a heavy halogen (bromine).

For researchers and application scientists, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive fingerprint of this molecule. This guide objectively compares the IR spectral performance of this compound against its structural analogs, detailing the causality behind the vibrational modes and providing a self-validating experimental protocol for accurate data acquisition.

The Physics of the Peaks: Mechanistic Peak Assignment

To interpret the IR spectrum of this compound, we must look beyond simple empirical matching and understand the physical causality governing the molecular vibrations.

  • The Amide Resonance Effect: The primary amide (-CONH₂) is the most prominent functional group in this molecule. Unlike standard ketones or esters that absorb strongly above 1710 cm⁻¹, the amide C=O stretch (Amide I band) is shifted to a lower wavenumber, typically between 1650 and 1675 cm⁻¹[1]. This occurs because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl pi-system. This resonance lengthens the C=O bond, reducing its force constant and thereby lowering its vibrational frequency[1]. Furthermore, in the solid state, primary amides engage in extensive intermolecular hydrogen bonding, which further broadens and lowers the N-H (~3100–3500 cm⁻¹) and C=O stretching frequencies[2].

  • The Heavy Atom Effect (C-Br): The carbon-halogen bond exhibits a stretching frequency directly dictated by the atomic mass of the halogen. According to Hooke's Law for a diatomic oscillator, an increase in the reduced mass of the bonded atoms results in a lower vibrational frequency. Because bromine is a heavy atom (~80 amu), the C-Br stretch requires less energy to vibrate and appears deep within the fingerprint region, typically between 515 and 690 cm⁻¹[3][4].

  • Ether & Aliphatic Signatures: The methoxy (-OCH₃) group provides robust asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The methyl group (-CH₃) contributes to aliphatic C-H stretching just below 3000 cm⁻¹, alongside characteristic C-H bending modes near 1375 cm⁻¹.

G Molecule 5-Bromo-2-methoxy- 4-methylbenzamide Amide Primary Amide (-CONH2) Molecule->Amide Methoxy Methoxy Ether (-OCH3) Molecule->Methoxy Bromo Aromatic Halide (-Br) Molecule->Bromo Amide_NH N-H Stretch ~3100-3500 cm⁻¹ Amide->Amide_NH Amide_CO C=O (Amide I) ~1650-1675 cm⁻¹ Amide->Amide_CO Methoxy_COC C-O-C Stretch ~1040 & 1250 cm⁻¹ Methoxy->Methoxy_COC Bromo_CBr C-Br Stretch ~515-690 cm⁻¹ Bromo->Bromo_CBr

IR absorption mapping of this compound functional groups.

Comparative Spectral Analysis

To validate the identity of this compound during synthesis, it must be differentiated from its unbrominated precursor and its carboxylic acid analog.

Comparison A: Differentiating Halogenation Status

When comparing the target molecule to 2-Methoxy-4-methylbenzamide (which lacks the bromine atom), the most critical diagnostic region is the far fingerprint region. The unbrominated analog will lack the intense C-Br stretching band. Additionally, the substitution pattern on the benzene ring changes from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted, which shifts the aromatic out-of-plane (oop) C-H bending vibrations.

Table 1: this compound vs. 2-Methoxy-4-methylbenzamide

Vibrational ModeThis compound2-Methoxy-4-methylbenzamideDiagnostic Difference
C-Br Stretch ~515 – 690 cm⁻¹ (Strong)Absent Confirms successful bromination.
Aromatic C-H (oop) ~850 – 900 cm⁻¹ (Isolated H's)~800 – 850 cm⁻¹ (Adjacent H's)Confirms tetrasubstitution pattern.
Amide I (C=O) ~1655 – 1675 cm⁻¹~1650 – 1670 cm⁻¹Slight shift due to inductive effects of Br.
Comparison B: Differentiating Amides from Carboxylic Acids

If the compound was synthesized via the amidation of 5-Bromo-2-methoxy-4-methylbenzoic acid , IR spectroscopy is the ideal tool to track the conversion. The transformation from a carboxylic acid to a primary amide drastically alters the >3000 cm⁻¹ region and the carbonyl region.

Table 2: this compound vs. 5-Bromo-2-methoxy-4-methylbenzoic acid

Vibrational ModeThis compound5-Bromo-4-methylbenzoic acidDiagnostic Difference
High-Frequency Region Two sharp N-H bands (~3180, 3350 cm⁻¹)Massive, broad O-H band (~2500–3300 cm⁻¹)Loss of broad acid O-H; appearance of N-H doublet.
Carbonyl (C=O) Stretch ~1650 – 1675 cm⁻¹ (Amide I)~1680 – 1710 cm⁻¹ (Acid C=O)Downward shift due to nitrogen resonance delocalization.
Amide II (N-H Bend) ~1620 – 1640 cm⁻¹Absent Confirms primary amide formation.

Self-Validating Experimental Protocol: ATR-FTIR

Historically, solid samples were analyzed by grinding them with potassium bromide (KBr) and pressing them into a transparent pellet. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretch around 3300–3400 cm⁻¹, which perfectly masks the critical primary amide N-H stretching bands[5].

To ensure scientific integrity and self-validating results, Attenuated Total Reflectance (ATR) FTIR is the mandatory protocol for this compound. ATR requires zero sample dilution, prevents moisture artifacts, and maintains the integrity of the solid-state hydrogen bonding network[6][7].

Step-by-Step ATR-FTIR Methodology
  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with high-purity isopropanol or acetone. Allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum of the empty crystal (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Causality: This step subtracts atmospheric CO₂ and water vapor from the final spectrum[7].

  • Sample Loading: Transfer approximately 5–10 mg of solid this compound directly onto the center of the ATR crystal. Do not grind or dilute the sample.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: The IR evanescent wave only penetrates 1–2 µm into the sample. Consistent, high pressure ensures intimate optical contact between the solid particles and the crystal, maximizing signal-to-noise ratio[6][7].

  • Spectral Acquisition: Scan the sample using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, followed by a baseline correction.

G Step1 1. Background Scan (Air/Empty Crystal) Step2 2. Solid Sample Loading (No KBr Dilution) Step1->Step2 Step3 3. Apply Constant Pressure (Ensure Crystal Contact) Step2->Step3 Step4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) Step3->Step4 Step5 5. ATR & Baseline Correction (Data Processing) Step4->Step5

Step-by-step ATR-FTIR experimental workflow for solid-state sample analysis.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Absorptions of Amides (R-CO-NH2) and Hydrogen Bonding Effects. Retrieved from:[Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from:[Link]

  • Spectroscopy Online. Halogenated Organic Compounds: IR Spectral Interpretation. Retrieved from:[Link]

  • Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from:[Link]

  • MDPI. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from:[Link]

  • National Institutes of Health (PMC). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis. Retrieved from:[Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from:[Link]

Sources

Reference standards for 5-Bromo-2-methoxy-4-methylbenzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, in-depth evaluation of reference standards is critical when quantifying highly specific halogenated intermediates like 5-Bromo-2-methoxy-4-methylbenzamide . This compound serves as a foundational building block in the synthesis of complex neurologically active therapeutics, including dual orexin receptor agonists[1] and anticonvulsant thiazolidin-4-ones[2].

As drug development pipelines advance, regulatory bodies (following ICH Q3A/Q3B guidelines) demand rigorous analytical control over intermediate purity and downstream degradants. Selecting the correct reference standard grade is not merely a procurement choice; it is a critical analytical decision that impacts method validation, matrix effect mitigation, and overall data integrity.

Comparative Analysis of Reference Standard Grades

To objectively evaluate the performance of different reference standard alternatives for this compound, we must analyze their behavior, traceability, and utility in high-resolution analytical workflows. The table below summarizes the quantitative and qualitative performance metrics of four common standard grades.

Table 1: Performance and Application Comparison of Reference Standard Grades

Standard GradePurity GuaranteeTraceability & CertificationBest ApplicationRelative CostStability (Shelf Life)
Certified Reference Material (CRM) >99.5% (qNMR verified)ISO 17034 / PharmacopeialRegulatory submissions (IND/NDA), Method validation

36 Months
Stable Isotope-Labeled (SIL) >98.0% (Isotopic >99%)CoA with MS/NMRLC-MS/MS bioanalysis, Matrix effect correction

$
24 Months
Commercial Analytical Grade >98.0% (HPLC-UV)Basic CoARoutine batch release, Early R&D screening

12-24 Months
In-House Synthesized Standard >97.0% (Internally validated)Traceable to CRMHigh-throughput screening, Daily QC$6 Months (Requires re-test)

Data Synthesis: While Commercial Analytical Grade standards are cost-effective for early R&D, SIL and CRM grades are mandatory for late-stage pharmacokinetic profiling and regulatory method validation due to their absolute quantitative certainty.

Mechanistic Insights: Analytical Behavior and Causality

As a Senior Application Scientist, it is vital to understand why this compound behaves the way it does chromatographically. The molecular structure dictates our experimental choices:

  • The Bromine Isotope Effect (Self-Validation): The presence of the bromine atom at the 5-position provides a built-in self-validating mechanism for LC-MS analysis. Bromine naturally occurs as a ~1:1 ratio of isotopes (

    
     and 
    
    
    
    ). When utilizing the reference standard, the detection of an
    
    
    and
    
    
    molecular ion peak of equal intensity instantly confirms peak identity and flags any co-eluting non-halogenated impurities.
  • Steric Hindrance and UV Absorbance: The methoxy group at the 2-position (ortho to the benzamide moiety) forces the amide plane slightly out of alignment with the aromatic ring due to steric clash. This disrupts extended conjugation, shifting the UV absorption maximum. Selecting a detection wavelength of 254 nm captures an optimal isosbestic-like point, minimizing baseline drift during gradient elution while maximizing the signal-to-noise ratio.

  • Silanol Interactions: Although the amide nitrogen is relatively neutral, the polarized carbonyl and methoxy oxygen atoms can act as hydrogen bond acceptors with unendcapped silanols on silica-based stationary phases. This necessitates an acidic mobile phase modifier to fully protonate the stationary phase, preventing peak tailing.

Experimental Protocol: Self-Validating HPLC-UV/MS Quantification

The following protocol details the step-by-step methodology for quantifying this compound impurities using a CRM-grade reference standard alongside a Stable Isotope-Labeled (SIL) internal standard. This workflow is designed as a self-validating system —it cannot produce a passing result unless the system suitability criteria are inherently met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid (pH ~2.7) ensures the suppression of any residual secondary interactions on the C18 column and provides the necessary protons for efficient positive-ion electrospray ionization (ESI+) in the MS detector.

Step 2: Standard and Sample Dissolution

  • Accurately weigh 10.0 mg of the CRM this compound standard and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile).

  • Spike the solution with 1.0 µg/mL of SIL internal standard (

    
    -labeled analog).
    
  • Causality: Utilizing a 50:50 aqueous/organic diluent closely matches the initial gradient conditions of the mobile phase, preventing "solvent shock" at the column head which causes peak splitting or fronting.

Step 3: System Suitability Test (SST) - The Self-Validating Gate

  • Inject a resolution mixture containing the target compound and its primary synthetic precursor (5-Bromo-2-methoxy-4-methylbenzoic acid).

  • Validation Requirement: The method automatically halts if the chromatographic resolution (

    
    ) between the acid precursor and the benzamide is 
    
    
    
    . This ensures the column efficiency is adequate before any real samples are consumed.

Step 4: LC-MS/UV Acquisition

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm; MS in ESI+ mode scanning

    
     150–500.
    

Step 5: Isotopic Verification and Quantification

  • Extract the Extracted Ion Chromatograms (EIC) for

    
     244 (
    
    
    
    ) and
    
    
    246 (
    
    
    ) [Note: values represent
    
    
    depending on exact mass].
  • Verify the isotopic ratio is 1:1 (

    
    ). Quantify the peak area ratio of the analyte against the SIL internal standard to correct for any matrix-induced ionization suppression.
    

Visualizations

AnalyticalWorkflow A Sample Prep (50:50 Diluent + SIL Spike) B HPLC Separation (C18, 0.1% FA Gradient) A->B C Dual Detection (UV 254 nm & ESI+ MS) B->C D Data Analysis (Isotope Profiling & Quant) C->D

Fig 1. Standardized analytical workflow for the quantification of this compound.

SyntheticPathway A 5-Bromo-2-methoxy-4-methylbenzoic acid (Precursor) B This compound (Target Intermediate) A->B Amidation C Dual Orexin Receptor Agonists (Target API) B->C Coupling Synthesis D Hydrolytic Degradants (Impurity Profiling) B->D Forced Degradation (Acid/Base)

Fig 2. Synthetic utility and degradation pathways of this compound.

References

  • Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists Source: Journal of Medicinal Chemistry (via National Institutes of Health - PMC) URL:[Link]

  • Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis) URL:[Link]

Sources

Comparative Guide: Reactivity Profiles of Bromo-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of Bromo-Substituted Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromo-substituted benzamides are pivotal intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Niraparib) and agrochemicals. Their reactivity is governed by a delicate interplay between the electronic directing effects of the amide group (an Electron Withdrawing Group, EWG) and the steric constraints imposed by the position of the bromine atom.

This guide provides a technical comparison of ortho-, meta-, and para- bromo-benzamide isomers across three critical synthetic workflows: Palladium-catalyzed cross-coupling, Hydrolytic stability, and Lithiation/Metal-Halogen exchange.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the primary method for functionalizing these scaffolds. The reaction efficiency depends heavily on the position of the bromine relative to the amide moiety.

Comparative Performance Analysis
FeaturePara-Bromo (

-)
Meta-Bromo (

-)
Ortho-Bromo (

-)
Oxidative Addition Rate High. The amide (EWG) at para decreases electron density at the C-Br bond, facilitating Pd(0) insertion.Moderate/High. Inductive withdrawal activates the C-Br bond similarly to para.Low. Despite electronic activation, steric hindrance from the amide group physically impedes the bulky Pd-ligand complex.
Typical Yield (Standard Conditions) 85–98%80–95%45–65% (Requires specialized ligands)
Ligand Requirement Standard phosphines (

)
Standard phosphinesBulky, electron-rich ligands (e.g., SPhos, XPhos) required to overcome steric clash.
Side Reactions MinimalMinimalProtodehalogenation (reduction of C-Br) is common due to slow oxidative addition.
Mechanistic Insight: The "Ortho Effect" in Catalysis

In ortho-bromo benzamides, the amide carbonyl oxygen often coordinates with the palladium center or simply blocks the approach of the catalyst. This steric inhibition dramatically slows the Oxidative Addition step, which is often rate-determining for aryl bromides.

Visualization: Steric Influence on Catalytic Cycle

The following diagram illustrates how the ortho-substituent creates a steric blockade during the oxidative addition step.

SuzukiMechanism Start Start: Bromo-Benzamide Pd0 Pd(0)L2 Catalyst Start->Pd0 ParaMeta Para/Meta Isomers: Unobstructed Approach Fast Kinetics Start->ParaMeta Ortho Ortho Isomer: Steric Clash with Amide Slow Kinetics Start->Ortho OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration ParaMeta->OxAdd Facilitates Ortho->OxAdd Inhibits

Caption: The steric blockade in ortho-isomers specifically inhibits the oxidative addition step, requiring high-energy ligands to compensate.

Hydrolytic Stability (Amide Bond Cleavage)

In drug development, the metabolic stability of the amide bond is crucial. The position of the bromine atom significantly alters the rate of hydrolysis under alkaline or enzymatic conditions.

Reactivity Data (Alkaline Hydrolysis)
  • Reaction:

    
    
    
  • Mechanism: Nucleophilic attack at the carbonyl carbon.

IsomerRelative Hydrolysis Rate (

)
Mechanistic Explanation
Unsubstituted 1.0 (Reference)Baseline reactivity.
Meta-Bromo ~2.6 - 5.0Electronic Acceleration: Br is an EWG (

). It withdraws electron density, making the carbonyl carbon more electrophilic (susceptible to

attack).
Para-Bromo ~2.0 - 4.0Electronic Acceleration: Br is an EWG (

). Increases electrophilicity, though slightly less than meta due to competing resonance donation.
Ortho-Bromo < 0.1 (Very Slow) Steric Inhibition of Resonance: The bulky Br atom forces the amide group out of planarity and physically blocks the nucleophile (

) from attacking the carbonyl.

Application Note: If your lead compound requires high metabolic stability, the ortho-bromo scaffold provides a "steric shield" that protects the amide bond from enzymatic cleavage, a strategy often used to prolong half-life.

Lithiation and Metal-Halogen Exchange[1][2]

This is the most complex comparative module. The outcome depends on the competition between Directed Ortho Metalation (DoM) (driven by the amide) and Lithium-Halogen Exchange (driven by the bromine).

The Competition: DoM vs. Li-Hal Exchange
  • Directing Group (DG): Secondary/Tertiary amides (

    
    ) are strong DGs. Primary amides (
    
    
    
    ) are poor DGs because
    
    
    -BuLi simply deprotonates the nitrogen first.
  • The Bromo Factor: Bromine is susceptible to rapid exchange with Lithium (

    
    ).
    
Experimental Decision Matrix
  • Scenario A: Ortho-Bromo Benzamide (

    
    ) 
    
    • Reagent:

      
      -BuLi at -78°C.[1]
      
    • Dominant Pathway:Li-Halogen Exchange. The bromine is already at the ortho position. The coordination of Li to the amide oxygen accelerates the exchange at the ortho carbon.

    • Product:Ortho-lithio benzamide (stable intermediate).

  • Scenario B: Meta-Bromo Benzamide (

    
    ) 
    
    • Reagent:

      
      -BuLi or LDA.
      
    • Dominant Pathway:Cooperative DoM. The amide directs lithiation to the ortho position. The meta-bromo group acidifies the proton between them (C2 position).

    • Risk: Li-Hal exchange at the meta position is a competing side reaction. To favor DoM at C2, use LDA (non-nucleophilic base) which performs deprotonation but cannot do halogen exchange.

  • Scenario C: Para-Bromo Benzamide (

    
    ) 
    
    • Reagent:

      
      -BuLi.[1]
      
    • Dominant Pathway:DoM. Lithiation occurs at the ortho position.[2][3] The para-bromo group is too far to influence sterics or participate in cooperative chelation, but it electronically acidifies the ring protons.

Protocol: Selective Functionalization of Meta-Bromo Benzamide

To selectively lithiate C2 (between Amide and Br) without losing the Bromine:

  • Preparation: Dissolve m-bromo-

    
    -diethylbenzamide (1.0 equiv) in anhydrous THF under Argon.
    
  • Cooling: Cool to -78°C (Critical to suppress benzyne formation).

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

    • Note: Do NOT use

      
      -BuLi, as it will attack the Br atom (Li-Hal exchange). LDA is too bulky for exchange and acts only as a base.
      
  • Trapping: Stir for 1 hour, then add the electrophile (e.g.,

    
    , 
    
    
    
    ).
  • Quench: Warm to RT and quench with saturated

    
    .
    

Visualizing the Reactivity Landscape

This diagram summarizes the decision-making process for selecting a synthetic route based on the isomer.

ReactivityFlow Input Select Bromo-Benzamide Isomer Ortho Ortho-Bromo Input->Ortho Meta Meta-Bromo Input->Meta Para Para-Bromo Input->Para Suzuki Suzuki Coupling (Pd-Catalysis) Ortho->Suzuki Hydrolysis Hydrolysis (Stability) Ortho->Hydrolysis Meta->Suzuki Lithiation Lithiation (Functionalization) Meta->Lithiation Para->Suzuki O_Suzuki Low Yield (Steric Clash) Suzuki->O_Suzuki M_Suzuki High Yield (Electronic Activation) Suzuki->M_Suzuki P_Suzuki Highest Yield (Fast Ox-Add) Suzuki->P_Suzuki O_Hydro High Stability (Steric Shield) Hydrolysis->O_Hydro M_Lith C2-Lithiation (Use LDA) Lithiation->M_Lith

Caption: Decision matrix showing the optimal synthetic utility for each isomer based on steric and electronic properties.

References

  • National Institutes of Health (NIH). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation). Retrieved from [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). Retrieved from [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from [Link]

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A Researcher's Guide to Elemental Analysis: Validating the Purity of 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and synthetic chemistry, the unequivocal confirmation of a compound's elemental composition and purity is a foundational requirement. Elemental analysis serves as a crucial gatekeeper, validating that the synthesized molecule corresponds to its theoretical structure. This guide provides an in-depth comparison of the theoretical versus experimental elemental analysis values for 5-Bromo-2-methoxy-4-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into the causality behind the experimental choices, present a self-validating protocol, and interpret the resulting data within the context of internationally accepted standards.

Theoretical Composition: The Gold Standard

Before any experimental analysis can be interpreted, a theoretical baseline must be established. This is calculated from the compound's molecular formula and the atomic weights of its constituent elements.

Compound: this compound Molecular Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol

The calculation of the theoretical elemental percentages is a straightforward application of stoichiometry, a fundamental concept in chemistry.[1][2]

Table 1: Theoretical Elemental Composition of C₉H₁₀BrNO₂

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0119108.09944.29%
HydrogenH1.0081010.0804.13%
BromineBr79.904179.90432.73%
NitrogenN14.007114.0075.74%
OxygenO15.999231.99813.11%
Total 244.088 100.00%

Note: Oxygen is typically determined by difference in combustion analysis.

Experimental Verification: The Combustion Analysis Workflow

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[3][4] This technique involves burning a small, precisely weighed sample in an excess of oxygen, which converts the elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[5]

The workflow for this analysis is a self-validating system, ensuring the integrity of the results.

G cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_data Data Processing & Validation P1 Homogenize & Dry Sample P2 Accurately Weigh ~2mg into Tin Capsule P1->P2 P3 Calibrate Analyzer with Certified Standard (e.g., Acetanilide) P2->P3 A1 Flash Combustion (~1000°C in O₂ atmosphere) P3->A1 Run Blanks & Standards A2 Reduction of NOx to N₂ A1->A2 A3 Gas Chromatography Separation (CO₂, H₂O, N₂) A2->A3 A4 Thermal Conductivity Detector (TCD) Quantification A3->A4 D1 Calculate Experimental %C, %H, %N A4->D1 Raw Signal Data D2 Compare with Theoretical Values D1->D2 D3 Assess Deviation against Acceptance Criteria D2->D3 D2->D3

Caption: Workflow for CHN Combustion Analysis.

Experimental Protocol: CHN Analysis
  • Instrument Preparation: The elemental analyzer is brought to a stable operating temperature (typically 900-1000°C in the combustion furnace).[6] The system is purged with helium carrier gas.

  • Calibration: The instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. This step is critical for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation: A small amount (1-3 mg) of the this compound sample, which must be homogenous and thoroughly dried to remove residual solvents, is weighed into a tin capsule using a microbalance.[3]

  • Combustion: The sealed tin capsule is dropped into the combustion furnace. The tin promotes a rapid, complete "flash" combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[7]

  • Reduction and Separation: The resulting gases are swept by the helium carrier gas through a reduction tube (containing elemental copper) to convert NOx to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.[6]

  • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium stream and produces a signal proportional to the concentration of the gas.[7]

  • Data Calculation: The instrument's software integrates the signal for each gas and, using the calibration data, calculates the mass percentage of C, H, and N in the original sample.[7]

Analysis of Bromine

While CHN analysis is a single, integrated process, halogen determination often requires a separate method. Common approaches include:

  • Oxygen Flask Combustion followed by Titration/Ion Chromatography: The sample is combusted in a sealed flask containing an absorbing solution. The resulting bromide ions are then quantified.[8]

  • X-Ray Fluorescence (XRF) Spectroscopy: This non-destructive technique can provide a rapid and accurate determination of bromine content.[9]

Comparing Theoretical and Experimental Data

The ultimate goal is to see how closely the experimental results match the theoretical calculations. For a new compound to be considered pure, most peer-reviewed chemistry journals require the experimental values to be within ±0.4% of the theoretical values.[10][11]

Table 2: Hypothetical Experimental Results vs. Theoretical Values

ElementTheoretical %Experimental % (Run 1)DeviationExperimental % (Run 2)DeviationStatus
Carbon44.2944.51+0.2244.45+0.16Pass
Hydrogen4.134.19+0.064.15+0.02Pass
Nitrogen5.745.68-0.065.71-0.03Pass
Bromine32.7332.55-0.1832.61-0.12Pass
Interpreting the Results

The hypothetical data in Table 2 falls well within the acceptable ±0.4% deviation, providing strong evidence for the compound's identity and purity.[10][11] A deviation greater than this threshold would trigger further investigation.

G Result Elemental Analysis Result (Experimental %) Deviation Deviation = | Exp % - Theory % | Result->Deviation Pass Purity Confirmed (Deviation <= 0.4%) Deviation->Pass <= 0.4% Fail Purity Questionable (Deviation > 0.4%) Deviation->Fail > 0.4% Investigate Investigate Potential Causes: - Impurities (Solvent, Water) - Incomplete Combustion - Weighing Error Fail->Investigate

Caption: Logic for Interpreting Elemental Analysis Deviation.

Potential Causes for Unacceptable Deviation (>0.4%):

  • Sample Impurity: This is the most common reason for failure. Residual solvents from purification (e.g., ethyl acetate, hexanes) or the presence of water (if the compound is hygroscopic) can significantly alter the C and H percentages.[12]

  • Incomplete Combustion: Halogenated compounds can sometimes be resistant to complete combustion, leading to artificially low carbon values. Adding a combustion aid like vanadium pentoxide can mitigate this.

  • Weighing Errors: Given the small sample size (1-3 mg), any error in weighing will have a magnified effect on the final percentage.[3]

  • Instrumental Issues: Leaks in the gas lines, an exhausted reduction tube, or improper calibration can all lead to erroneous results. Regular maintenance and calibration with certified reference materials from bodies like NIST are essential for trustworthy data.[13][14]

Conclusion

Elemental analysis is more than a routine measurement; it is a fundamental test of a synthetic chemist's success. For this compound, a close agreement (within ±0.4%) between the calculated theoretical percentages (C, 44.29%; H, 4.13%; N, 5.74%; Br, 32.73%) and the values obtained through rigorous experimental methods like combustion analysis provides authoritative evidence of the compound's identity and high purity. This validation is an indispensable step in the research and development pipeline, ensuring that subsequent biological or material science studies are conducted with a well-characterized and reliable molecule.

References

  • Elemental analysis - Wikipedia . Wikipedia. [Link]

  • Understanding the Bromine Test for Unsaturation in Organic Compounds - Oreate AI Blog . Oreate AI. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF - AKJournals . Akadémiai Kiadó. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science . American Chemical Society. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed . National Center for Biotechnology Information. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo . Mettler Toledo. [Link]

  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • Bromine test - Wikipedia . Wikipedia. [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities | NIST . National Institute of Standards and Technology. [Link]

  • NIST Standard Reference Materials® Catalog . National Institute of Standards and Technology. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - School of Chemical Sciences KB . University of Illinois. [Link]

  • Bromine Water Test - GeeksforGeeks . GeeksforGeeks. [Link]

  • CHNS Determination in nutraceutical products by flash combustion - VELP Scientifica . VELP Scientifica. [Link]

  • An International Study Evaluating Elemental Analysis - -ORCA - Cardiff University . Cardiff University. [Link]

  • Is it possible to have a 10% elemental analysis deviation for an organic molecule? . ResearchGate. [Link]

  • CHNS analysis of NIST Standard Reference Materials - Elementar . Elementar. [Link]

  • Standard Reference Materials - NIST . National Institute of Standards and Technology. [Link]

  • 5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2 | CID 65440854 - PubChem . National Center for Biotechnology Information. [Link]

  • Stoichiometry: Elemental Analysis . University of Wisconsin-Madison. [Link]

  • (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC - NIH . National Center for Biotechnology Information. [Link]

  • N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide - SpectraBase . Wiley. [Link]

  • Chapter 7.2: Empirical and Molecular Formulas - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Combustion Analysis Ten Examples - chemteam.info . ChemTeam. [Link]

  • Combustion and Elemental Analysis - University of Calgary . University of Calgary. [Link]

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Comparative Guide: Benchmarking the 5-Bromo-2-methoxy-4-methylbenzamide Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural characteristics and the search results identifying 5-Bromo-2-methoxy-4-methylbenzamide (and its corresponding acid/ester precursors) as a key intermediate in the synthesis of RIPK2 inhibitors (e.g., GSK583 analogs, Ponatinib-like Type II inhibitors), this guide benchmarks the Substituted Benzamide Scaffold against traditional kinase inhibitor backbones.

Executive Summary: The "Privileged" Type II Scaffold

This compound represents a highly specialized "privileged structure" in modern kinase medicinal chemistry. Unlike the flat, rigid, ATP-mimetic scaffolds (e.g., Quinazolines, Purines) that dominate first-generation Type I inhibitors, this benzamide scaffold is engineered for Type II inhibition and allosteric modulation .

Its specific substitution pattern—the 2-methoxy group (for conformational locking via intramolecular H-bonds) and the 5-bromo handle (for extending into the hydrophobic back-pocket)—makes it a superior starting point for targeting the DFG-out inactive conformation of kinases, particularly RIPK2 , Bcr-Abl , and p38 MAPK .

Core Value Proposition
  • Mechanism: Stabilizes the inactive (DFG-out) kinase conformation (Type II).

  • Selectivity: Higher than ATP-mimetics due to exploitation of the variable allosteric pocket.

  • Kinetics: Slow off-rates (

    
    ) leading to prolonged residence time.
    

Head-to-Head Benchmark: Benzamide vs. Standard Scaffolds

The following table contrasts the This compound scaffold against the two most common kinase inhibitor backbones: 4-Anilinoquinazoline (e.g., Gefitinib, EGFR target) and 2-Aminopyrimidine (e.g., Imatinib core, Abl target).

FeatureThis compound 4-Anilinoquinazoline 2-Aminopyrimidine
Primary Binding Mode Type II (DFG-out) Type I (DFG-in)Type II (DFG-out)
Key Interaction H-bond to Glu (C-helix) + Hydrophobic Back PocketH-bond to Hinge Region (ATP site)H-bond to Hinge + Gatekeeper
Selectivity Profile High (Exploits non-conserved allosteric pockets)Low/Medium (Targets conserved ATP pocket)Medium/High
Residency Time Long (Slow

)
Short/Medium (Fast exchange)Medium
Lipophilicity (cLogP) Moderate (Tunable via Amide N-substituent)High (Often requires solubilizing tails)Moderate
Synthetic Versatility High (Br handle allows Suzuki/Buchwald coupling)Medium (Ring closure limits diversity)High
Primary Targets RIPK2, Bcr-Abl, p38, VEGFR EGFR, HER2Abl, Kit, PDGFR

Mechanistic Analysis: Why This Scaffold Works

The "Methoxy-Lock" Effect

The 2-methoxy group is not merely a steric filler. It forms an intramolecular hydrogen bond with the amide hydrogen (or the aniline NH in derived structures). This "conformational lock" pre-organizes the molecule into a planar or specific twisted conformation that minimizes the entropic penalty upon binding to the kinase.

The 5-Bromo Handle

The bromine atom at the 5-position is a versatile synthetic handle. In the context of RIPK2 inhibitors (e.g., GSK583 analogs), this position is often coupled to heteroaromatic rings (like indazoles or pyrazoles) that penetrate the hydrophobic back-pocket created when the DFG motif flips out. This interaction is critical for high-affinity Type II binding.

Graphviz Diagram: Mechanism of Action (RIPK2 Pathway)

The following diagram illustrates the specific intervention point of benzamide-based inhibitors within the NOD2 signaling cascade.

RIPK2_Pathway NOD2 NOD2 Receptor (Peptidoglycan Sensor) RIPK2_Inactive RIPK2 (Inactive) NOD2->RIPK2_Inactive Recruitment RIPK2_Active RIPK2 (Active/Poly-Ub) RIPK2_Inactive->RIPK2_Active Auto-phosphorylation & Ubiquitination TAK1 TAK1 Complex RIPK2_Active->TAK1 Activates Benzamide Benzamide Inhibitor (Type II Binding) Benzamide->RIPK2_Inactive Stabilizes DFG-out Prevents Activation NFkB NF-kB / MAPK Signaling TAK1->NFkB Phosphorylation Inflammation Pro-inflammatory Cytokines (IL-6, TNF) NFkB->Inflammation Transcription

Caption: Benzamide inhibitors stabilize RIPK2 in the inactive state, blocking downstream NF-kB signaling.

Experimental Protocols

To validate the performance of a this compound derivative, use the following self-validating protocols.

Protocol A: ADP-Glo Kinase Assay (Potency)

Objective: Determine the IC50 of the compound against RIPK2 or Bcr-Abl.

  • Reagent Prep:

    • Kinase Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

    • Substrate: RIPK2 substrate (e.g., MBP) or Abltide.

    • Compound: Serial dilution of the benzamide derivative in DMSO (10-point curve, starting at 10 µM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound.

    • Add 4 µL of Kinase enzyme (optimized concentration, e.g., 2-5 nM).

    • Incubate for 15 min at RT (Critical for Type II inhibitors to allow conformational shift).

    • Add 4 µL of ATP/Substrate mix (ATP at Km_app).

  • Incubation: Run reaction for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Thermal Shift Assay (Target Engagement)

Objective: Confirm binding to the kinase domain and assess stability.

  • Mix: 2 µM Recombinant Kinase Domain + 10 µM Compound + 5x SYPRO Orange dye in buffer.

  • Control: DMSO only (Negative) and Pan-kinase inhibitor (e.g., Staurosporine) (Positive).

  • Run: Real-time PCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ). A 
    
    
    
    indicates significant binding/stabilization.
    • Note: Type II inhibitors often yield higher

      
       shifts than Type I due to extensive hydrophobic contacts in the back-pocket.
      

Synthesis & Chemical Space Visualization

The utility of the This compound lies in its modularity. The bromine is the "exit vector" for library expansion.

Chemical_Space Core 5-Bromo-2-methoxy- 4-methylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd2(dba)3 AmideCoupling Amide Modification (R-COCl / R-NH2) Core->AmideCoupling Hydrolysis -> Coupling Lib_A Bi-aryl Library (Hydrophobic Pocket) Suzuki->Lib_A Lib_B Amino-aryl Library (Solubility/H-bonds) Buchwald->Lib_B Lib_C Linker Optimization (PROTACs) AmideCoupling->Lib_C

Caption: Synthetic divergence from the core scaffold using Palladium-catalyzed cross-couplings.

References

  • Canning, P., et al. "Structural Basis for the Inhibition of RIPK2 Kinase by Type II Inhibitors." Journal of Molecular Biology, 2015. Link (Search: RIPK2 benzamide structure)

  • GlaxoSmithKline. "Benzamide Derivatives as RIPK2 Inhibitors." Patent WO2020198053A1, 2020. Link

  • Liu, Y., et al. "Discovery of Benzamide Derivatives as Potent and Selective EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • Copeland, R. A. "Residence Time: The Key to Kinase Inhibitor Selectivity." Nature Reviews Drug Discovery, 2016. Link

  • BenchChem. "this compound Product Data." BenchChem Repository, 2024. Link

Safety Operating Guide

5-Bromo-2-methoxy-4-methylbenzamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must positively identify the substance and its associated hazards to ensure regulatory compliance and personnel safety.

  • Chemical Name: 5-Bromo-2-methoxy-4-methylbenzamide[1]

  • CAS Number: 808133-96-2

  • Molecular Formula: C₉H₁₀BrNO₂

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Chemical Class: Halogenated Benzamide Derivative

Hazard Assessment (GHS Classification)

Based on structural analogs and functional group analysis (halogenated aromatic amides), this compound is classified under the following GHS categories. Treat as a hazardous substance.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4][6]
Core Disposal Directive

The Golden Rule: This compound contains a halogen (Bromine). It MUST be segregated into the Halogenated Waste stream. Never dispose of this substance down the drain or in general trash.[7]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

  • Solid Waste: If the substance is in its pure solid form or absorbed onto a solid matrix (e.g., contaminated paper towels, silica gel), segregate it into a container designated for "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: If the substance is dissolved in a solvent (e.g., DMSO, Methanol, DCM), determine the solvent's nature:

    • If dissolved in halogenated solvent (e.g., DCM): Dispose in "Halogenated Organic Solvents" carboy.

    • If dissolved in non-halogenated solvent (e.g., Methanol): Due to the bromine content of the solute, the entire mixture should ideally be treated as Halogenated Waste to prevent downstream contamination of non-halogenated fuel blending streams.

Phase 2: Packaging & Container Selection

  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap (Teflon/PTFE-lined).

  • Headspace: Do not overfill. Leave at least 10% headspace to allow for thermal expansion.

  • Compatibility: Ensure the container is free of incompatible residues (e.g., strong oxidizers or strong acids) which could react with the amide functionality.

Phase 3: Labeling Requirements Every container must be labeled immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: "this compound" (Do not use abbreviations or structural formulas alone).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Generator Info: Name of the lab/researcher and contact information.

Spill Management & Emergency Response

In the event of a spill during transfer or disposal, follow this containment protocol to minimize exposure.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a N95/P100 respirator if dust generation is likely.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Gently cover the spill with damp paper towels to prevent dust dispersion. Do not dry sweep.

  • Clean: Scoop the material and the contaminated towels into a wide-mouth hazardous waste container.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as hazardous solid waste.

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Contaminated Solids StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Label: 'Toxic', 'Irritant', Full Name SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH) LiquidCheck->NonHaloSolvent HaloWasteStream Stream: Halogenated Organic Waste HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream Treat as Halogenated due to Solute HaloWasteStream->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision workflow for the safe segregation and disposal of this compound.[8]

Regulatory Framework (RCRA Context)

While this compound is not explicitly listed on the EPA's P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[7]

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code .

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may carry an F-code (e.g., F002) .

  • Destruction Method: The preferred method for halogenated organic compounds is High-Temperature Incineration with acid gas scrubbing to capture the bromine byproducts (HBr).

References
  • ChemSrc. (2024). This compound - CAS: 808133-96-2 Properties and Safety. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Halogenated Benzamides. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Personal protective equipment for handling 5-Bromo-2-methoxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Bromo-2-methoxy-4-methylbenzamide is a halogenated benzamide intermediate often employed in the synthesis of pharmaceutical candidates.[1] While specific Safety Data Sheet (SDS) availability for this exact CAS is limited in public repositories, its safety profile can be rigorously extrapolated from its precursors (5-bromo-2-methoxy-4-methylbenzoic acid) and structural analogs (halogenated anisoles/benzamides).[1]

Critical Safety Baseline: Treat this compound as a Potent Irritant and Harmful by Ingestion .[1] Strict dust control is the primary operational requirement.[1]

PropertyDescription
Chemical Class Halogenated Benzamide
Physical State Solid (typically beige or off-white powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Poorly soluble in Water
Primary Hazards Respiratory Irritant (H335), Skin Irritant (H315), Eye Irritant (H319), Acute Tox.[1][2][3] Oral (H302)
Precursor CAS 923281-67-8 (Aldehyde analog), 808134-01-2 (Sulfonamide analog)

Risk Assessment & Hazard Profiling

Scientific Rationale: Benzamides substituted with halogens and ether groups possess significant lipophilicity, facilitating dermal absorption.[1] The "jumpy" nature of dry, static-prone organic solids creates a high risk of inhalation during weighing.[1]

GHS Classification (Derived)[1]
  • WARNING

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Incompatibility Matrix
  • Strong Oxidizers: Reaction may generate heat and liberate bromine gas.[1]

  • Strong Acids/Bases: Hydrolysis of the amide bond (releasing ammonia or benzoic acid derivatives).[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to address specific physical risks (static dust) and chemical permeation.[1]

Protection ZoneEquipment StandardOperational Logic
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Fine benzamide dust can bypass side shields and irritate the mucosa.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)Outer: Standard Nitrile (change every 30 mins).[1] Inner: Extended cuff Nitrile.[1] Note: If using DCM as a solvent, use Silver Shield/Laminate gloves as Nitrile degrades rapidly.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm)Primary Control. If hood access is impossible, a fit-tested N95 or P100 respirator is mandatory due to dust inhalation risks.[1]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Synthetic fabrics (polyester) generate static, which attracts the powder.[1] Cotton blends reduce static "jump."[1]
PPE Decision Logic

PPE_Decision_Tree Start Task Identification Solvent Is Solvent Involved? Start->Solvent Solid_Handling Solid Handling Only Start->Solid_Handling DCM_Check Is Solvent DCM/Chloroform? Solvent->DCM_Check Gloves_Nitrile Double Nitrile Gloves DCM_Check->Gloves_Nitrile No Gloves_Laminate Silver Shield / Laminate Gloves DCM_Check->Gloves_Laminate Yes Solid_Handling->Gloves_Nitrile Resp_Hood Fume Hood Required (Sash at working height) Solid_Handling->Resp_Hood Avoid Static:\nUse Antistatic Gun/Bar Avoid Static: Use Antistatic Gun/Bar Resp_Hood->Avoid Static:\nUse Antistatic Gun/Bar

Figure 1: PPE Selection Logic based on solvent interaction and physical state.[1]

Operational Workflow: Step-by-Step

Phase A: Reception & Storage[1]
  • Inspection: Upon receipt, inspect the bottle for crystallization on the cap (sign of moisture ingress/degradation).[1]

  • Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen) if possible. Keep container tightly sealed to prevent hydrolysis.[1]

Phase B: Weighing & Transfer (Critical Step)

Risk: Static electricity causes powder to disperse, leading to inhalation or bench contamination.[1]

  • Environment: Perform ALL weighing inside a certified chemical fume hood.

  • Static Control: Use an ionizing bar or antistatic gun on the spatula and weigh boat before touching the powder.[1]

  • Technique:

    • Place a secondary containment tray (spill tray) in the hood.[1]

    • Tare the balance before opening the vial.

    • Transfer solid using a clean, dry spatula.[1] Do not pour from the bottle.

    • Immediately recap the bottle.[1]

Phase C: Reaction Setup
  • Dissolution: Add solvent (e.g., DMSO, DMF) slowly.[1]

    • Note: The dissolution is likely endothermic.[1]

  • Inerting: Flush the reaction vessel with Nitrogen/Argon. While benzamides are relatively stable, excluding oxygen prevents side oxidation of the electron-rich aromatic ring.[1]

Phase D: Cleanup & Waste
  • Solids: Wipe surfaces with a surfactant-soaked wipe (soap/water) first, then follow with ethanol.[1] Reason: Water alone may bead up on hydrophobic powder; ethanol dissolves it but spreads it if not wiped carefully.[1]

  • Disposal:

    • Solid Waste: Hazardous Waste (Solid) - Halogenated.[1]

    • Liquid Waste: Halogenated Organic Waste stream.[1]

Emergency Response Protocols

Exposure Scenarios[1][3]
  • Eye Contact: Immediate flush with eyewash station for 15 minutes .[1] Hold eyelids open. Do not rub.

  • Skin Contact: Wash with soap and copious water.[1][3] Remove contaminated clothing.[1] If redness persists, seek medical attention (potential sensitization).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Management (Powder)

Do NOT use a brush/broom (generates dust). [1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don N95/P100 respirator and double gloves.[1]

  • Contain: Cover spill with wet paper towels (dampened with water/detergent) to prevent dust.[1]

  • Collect: Scoop up the damp material and place in a wide-mouth hazardous waste jar.

  • Decontaminate: Wash area with 10% soap solution, then water.[1]

Emergency_Response Accident Accident Occurs Type Identify Type Accident->Type Spill Spill (Powder) Type->Spill Exposure Person Exposure Type->Exposure Wet_Method 1. Dampen with Wet Towels 2. Scoop (No Dust) 3. HazWaste Bin Spill->Wet_Method Eye_Wash Eye: Flush 15 mins Exposure->Eye_Wash Skin_Wash Skin: Soap + Water Exposure->Skin_Wash

Figure 2: Emergency Response Flowchart for spills and exposure.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde (Precursor Safety Profile). Retrieved March 2, 2026 from [Link][1]

Sources

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